EST64454 hydrochloride
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
1-[4-[2-[[1-(3,4-difluorophenyl)pyrazol-3-yl]methoxy]ethyl]piperazin-1-yl]ethanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22F2N4O2.ClH/c1-14(25)23-8-6-22(7-9-23)10-11-26-13-15-4-5-24(21-15)16-2-3-17(19)18(20)12-16;/h2-5,12H,6-11,13H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJZGDOPAALDWAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CCOCC2=NN(C=C2)C3=CC(=C(C=C3)F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClF2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
EST64454 Hydrochloride: A Technical Overview of its Mechanism of Action as a Selective σ1 Receptor Antagonist for Pain Management
For Researchers, Scientists, and Drug Development Professionals
Introduction
EST64454 hydrochloride is a novel, orally active, and highly selective sigma-1 (σ1) receptor antagonist under investigation for the treatment of pain.[1] The σ1 receptor, a unique ligand-operated molecular chaperone primarily located at the endoplasmic reticulum-mitochondrion interface, has emerged as a key modulator of nociceptive signaling.[2][3] Antagonism of the σ1 receptor represents a promising therapeutic strategy for various pain states, particularly neuropathic pain, by attenuating the hyperexcitability of pain-transmitting neurons.[4][5] This technical guide provides an in-depth analysis of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and functional consequences.
Core Mechanism of Action: Selective σ1 Receptor Antagonism
The primary mechanism of action of this compound is its potent and selective antagonism of the σ1 receptor.[6] In its resting state, the σ1 receptor is associated with the binding immunoglobulin protein (BiP), an endoplasmic reticulum chaperone.[5] Upon neuronal hyperexcitability, as seen in chronic pain states, the σ1 receptor dissociates from BiP and translocates to modulate the activity of various ion channels and receptors, including the NMDA receptor.[2][7] This modulation typically leads to an amplification of nociceptive signals.
EST64454 binds to the σ1 receptor, preventing this dissociation and translocation, thereby inhibiting the downstream signaling cascades that contribute to central sensitization and pain perception.[4][8] This antagonistic action effectively dampens the exaggerated neuronal responses characteristic of chronic pain.
Quantitative Pharmacological Data
The binding affinity, selectivity, and pharmacokinetic properties of EST64454 have been characterized in several preclinical studies. The following tables summarize the key quantitative data.
Table 1: Receptor Binding Affinity of EST64454 [6]
| Target | Kᵢ (nM) |
| σ1 Receptor | 22 |
| σ2 Receptor | >10,000 |
Table 2: In Vitro ADME & Safety Profile of this compound
| Parameter | Result |
| CYP Inhibition (IC₅₀) | Low potential for inhibition (>100 µM for major isoforms) |
| P-glycoprotein (P-gp) Interaction | Not a substrate; weak inhibitor at high concentrations |
Table 3: Pharmacokinetic Properties of EST64454 in Preclinical Species [6]
| Species | Dose (mg/kg, p.o.) | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | AUC₀-∞ (ng·h/mL) | t₁/₂ (h) |
| Rat (Wistar) | 10 | 771 | 0.5 | 1431 | 3.4 |
| Mouse (CD1) | 10 | 1178 | 0.25 | 2645 | <1 |
Signaling Pathways and Molecular Interactions
The analgesic effect of this compound is mediated through the modulation of key signaling pathways involved in pain processing. By antagonizing the σ1 receptor, EST64454 prevents the potentiation of NMDA receptor activity, a critical step in the development of central sensitization.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
σ1 Receptor Binding Assay
-
Objective: To determine the binding affinity of EST64454 for the human σ1 receptor.
-
Method: Radioligand binding assay using membranes from HEK-293 cells expressing the human σ1 receptor.
-
Radioligand: --INVALID-LINK---pentazocine.
-
Procedure:
-
Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of EST64454.
-
The reaction is allowed to reach equilibrium.
-
Bound and free radioligand are separated by rapid filtration.
-
The amount of bound radioactivity is quantified by liquid scintillation counting.
-
-
Data Analysis: The concentration of EST64454 that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (Kᵢ) is calculated from the IC₅₀ value using the Cheng-Prusoff equation.
In Vivo Models of Neuropathic Pain
-
Objective: To evaluate the antinociceptive efficacy of EST64454 in animal models of neuropathic pain.
-
Models:
-
Capsaicin-induced secondary hyperalgesia: Intradermal injection of capsaicin into the hind paw of mice induces a state of heightened pain sensitivity in the surrounding area.
-
Partial sciatic nerve ligation (PSNL): Surgical ligation of the sciatic nerve in mice produces long-lasting mechanical allodynia and thermal hyperalgesia, mimicking chronic neuropathic pain.
-
-
Procedure:
-
Baseline pain responses (e.g., paw withdrawal threshold to mechanical stimuli, paw withdrawal latency to thermal stimuli) are measured before and after the induction of the pain model.
-
EST64454 or vehicle is administered orally at various doses.
-
Pain responses are reassessed at different time points after drug administration.
-
-
Data Analysis: The reversal of hyperalgesia or allodynia by EST64454 is quantified and compared to the vehicle-treated group.
Clinical Development Status
As a clinical candidate, this compound has undergone preclinical evaluation. Information regarding the current status of clinical trials is not publicly available at this time. Further investigation into clinical trial registries is required to ascertain the phase and status of human studies.
Conclusion
This compound is a potent and selective σ1 receptor antagonist with a promising preclinical profile for the treatment of pain. Its mechanism of action, centered on the inhibition of σ1 receptor-mediated potentiation of nociceptive signaling, offers a novel therapeutic approach for pain management. The favorable pharmacokinetic and safety data from preclinical studies support its further development as a potential non-opioid analgesic. Future clinical investigations will be crucial in determining the therapeutic efficacy and safety of EST64454 in patient populations.
References
- 1. EST64454: a Highly Soluble σ1 Receptor Antagonist Clinical Candidate for Pain Management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological and Pathological Implications of Sigma-1 Receptor in Neurodegenerative Diseases [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | Sigma-1 Receptor Inhibition Reduces Neuropathic Pain Induced by Partial Sciatic Nerve Transection in Mice by Opioid-Dependent and -Independent Mechanisms [frontiersin.org]
- 5. Sigma-1 receptor activity in primary sensory neurons is a critical driver of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Sigma-1 and N-Methyl-d-Aspartate Receptors: A Partnership with Beneficial Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological properties of S1RA, a new sigma-1 receptor antagonist that inhibits neuropathic pain and activity-induced spinal sensitization - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: The Function and Profile of EST64454 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
EST64454 hydrochloride is a potent and selective sigma-1 (σ1) receptor antagonist that has been identified as a clinical candidate for the management of pain.[1][2] Its favorable pharmacological and pharmacokinetic properties, including high aqueous solubility and metabolic stability, position it as a promising therapeutic agent. This technical guide provides a comprehensive overview of the function, mechanism of action, and preclinical data associated with this compound, drawing from available scientific literature.
Core Function and Mechanism of Action
This compound exerts its pharmacological effects through the selective antagonism of the sigma-1 receptor.[1][3] The sigma-1 receptor is a unique ligand-operated chaperone protein located primarily at the endoplasmic reticulum-mitochondrion interface. It plays a crucial role in modulating intracellular calcium signaling and is involved in a variety of cellular functions. By binding to and inhibiting the sigma-1 receptor, this compound can modulate downstream signaling pathways implicated in pain processing.
Proposed Signaling Pathway
The sigma-1 receptor is involved in a complex signaling network. Under normal physiological conditions, it is associated with the binding immunoglobulin protein (BiP) at the endoplasmic reticulum. Upon stimulation by agonist ligands or in response to cellular stress, the sigma-1 receptor dissociates from BiP and can then interact with various client proteins, including ion channels (such as voltage-gated potassium channels) and other signaling molecules. This interaction modulates neuronal excitability and cellular survival pathways. As an antagonist, this compound likely prevents this dissociation and subsequent interactions, thereby inhibiting the downstream effects of sigma-1 receptor activation that contribute to pain signaling.
Caption: Proposed mechanism of this compound action on the sigma-1 receptor signaling pathway.
Quantitative Pharmacological and Pharmacokinetic Data
The following tables summarize the key in vitro and in vivo quantitative data for this compound.
Table 1: In Vitro Binding Affinity and Selectivity
| Target | Ki (nM) | Species | Assay Type | Reference |
| Sigma-1 Receptor | 22 | Human | Radioligand Binding | [3] |
| Sigma-2 Receptor | >10,000 | Guinea Pig | Radioligand Binding | [4] |
Table 2: In Vivo Pharmacokinetic Parameters
| Species | Dose (mg/kg, p.o.) | Cmax (ng/mL) | t1/2 (h) | AUC0-∞ (ng·h/mL) | Vss (L/kg) | F (%) | Reference |
| Wistar Rat (male) | 10 | 771 | 3.4 | 1431 | 4.4 | 69 | MedChemExpress |
| CD1 Mouse (male) | 10 | 1178 | <1 | 2645 | 1.2 | 60 | MedChemExpress |
Experimental Protocols
Detailed experimental protocols from the primary literature for this compound were not available at the time of this review. The following are representative protocols for the types of assays used to characterize this compound.
Radioligand Binding Assay (Representative Protocol)
This protocol is a general representation of how the binding affinity of this compound for the sigma-1 receptor would be determined.
-
Membrane Preparation: Membranes from cells expressing the human sigma-1 receptor are prepared by homogenization in a buffered solution, followed by centrifugation to pellet the membranes. The final pellet is resuspended in an appropriate assay buffer.
-
Binding Reaction: In a multi-well plate, the membrane preparation is incubated with a fixed concentration of a radiolabeled sigma-1 receptor ligand (e.g., --INVALID-LINK---pentazocine) and varying concentrations of this compound.
-
Incubation: The plate is incubated at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
In Vivo Analgesia Models (Representative Protocols)
This model assesses the ability of a compound to block acute, chemically-induced pain.
-
Acclimation: Male CD-1 mice are acclimated to the testing environment.
-
Compound Administration: this compound or vehicle is administered orally at various doses.
-
Nociceptive Induction: After a predetermined pretreatment time (e.g., 60 minutes), a dilute solution of capsaicin is injected into the plantar surface of one hind paw.
-
Behavioral Observation: Immediately following injection, the cumulative time the animal spends licking or biting the injected paw is recorded for a set period (e.g., 5 minutes).
-
Data Analysis: The reduction in licking/biting time in the compound-treated groups compared to the vehicle group is calculated as a percentage of the maximum possible effect (%MPE).
This model is used to evaluate the efficacy of a compound in a model of chronic neuropathic pain.
-
Surgical Procedure: Under anesthesia, the sciatic nerve of one hind limb is exposed, and a tight ligation is placed around approximately one-third to one-half of the nerve.
-
Post-Operative Recovery: Animals are allowed to recover for a period (e.g., 7-14 days) during which they develop signs of neuropathic pain, such as mechanical allodynia (pain in response to a non-painful stimulus).
-
Baseline Measurement: Mechanical allodynia is assessed using von Frey filaments to determine the paw withdrawal threshold.
-
Compound Administration: this compound or vehicle is administered orally.
-
Post-Dosing Measurement: The paw withdrawal threshold is reassessed at various time points after compound administration.
-
Data Analysis: The increase in paw withdrawal threshold in the compound-treated groups compared to the vehicle group indicates an anti-allodynic effect.
Synthesis and Experimental Workflow
While the primary literature states that EST64454 is produced via a five-step synthesis, the specific details of this process are not publicly available.[1][2] The following diagram illustrates a generalized workflow for the discovery and preclinical evaluation of a compound like EST64454.
Caption: Generalized workflow for the synthesis and preclinical evaluation of this compound.
Conclusion
This compound is a selective sigma-1 receptor antagonist with a promising preclinical profile for the treatment of pain. Its high affinity for the target receptor, selectivity over the sigma-2 receptor, and favorable pharmacokinetic properties in rodents underscore its potential. The compound has demonstrated efficacy in animal models of both acute and chronic pain.[1][2] Further investigation and clinical development are warranted to fully elucidate its therapeutic utility in human pain conditions.
References
- 1. EST64454: a Highly Soluble σ1 Receptor Antagonist Clinical Candidate for Pain Management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EST64454: a Highly Soluble σ1 Receptor Antagonist Clinical Candidate for Pain Management | Publicación [silice.csic.es]
- 3. medchemexpress.com [medchemexpress.com]
- 4. EST64454 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
In-Depth Technical Guide: EST64454 Hydrochloride and its Affinity for the Sigma-1 Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of EST64454 hydrochloride, a selective antagonist for the sigma-1 receptor (σ1R). It details the binding affinity, the experimental procedures used for its determination, and the broader context of the sigma-1 receptor's signaling pathways.
Core Data: Sigma-1 Receptor Binding Affinity
This compound has been identified as a selective and orally active antagonist of the sigma-1 receptor.[1][2] Its binding affinity has been quantified, providing a key metric for its potency and selectivity.
| Compound | Target | Binding Affinity (Ki) |
| This compound | Sigma-1 Receptor (σ1R) | 22 nM[1][2] |
Experimental Protocol: Radioligand Binding Assay
The determination of the binding affinity (Ki) of this compound for the sigma-1 receptor is typically achieved through a competitive radioligand binding assay. This method measures the ability of the unlabeled compound (EST64454) to displace a radiolabeled ligand that is known to bind to the receptor.
Objective: To determine the inhibitory constant (Ki) of EST64454 for the sigma-1 receptor.
Materials:
-
Test Compound: this compound
-
Radioligand: --INVALID-LINK---pentazocine, a selective sigma-1 receptor agonist.[3][4]
-
Receptor Source: Membranes prepared from HEK293 cells expressing the human sigma-1 receptor or guinea pig liver membranes, which have a high density of sigma-1 receptors.[3][5]
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 8.0).[6]
-
Non-specific Binding Control: Haloperidol (10 µM), a compound used to determine the amount of radioligand that binds to non-receptor components.[6]
-
Filtration Apparatus: A multi-well filter plate (e.g., MultiScreenHTS) with glass fiber filters to separate bound from free radioligand.[7]
-
Scintillation Counter: To measure the radioactivity of the bound radioligand.
Procedure:
-
Membrane Preparation:
-
Homogenize the tissue (e.g., guinea pig liver) or cells in an appropriate buffer.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the membranes.
-
Resuspend the membrane pellet in the assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a multi-well plate, combine the receptor membrane preparation, a fixed concentration of the radioligand (--INVALID-LINK---pentazocine), and varying concentrations of the unlabeled test compound (this compound).
-
For determining non-specific binding, a separate set of wells will contain the receptor membranes, radioligand, and a high concentration of haloperidol.
-
Incubate the mixture to allow the binding to reach equilibrium (e.g., 120 minutes at 37°C).
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the incubation mixture through the glass fiber filter plates using a vacuum manifold. This traps the membranes with the bound radioligand on the filter.[7]
-
Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
-
Quantification:
-
Dry the filter plates and add a scintillation cocktail.[7]
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of EST64454.
-
Determine the IC50 value (the concentration of EST64454 that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations: Workflows and Signaling Pathways
To further elucidate the experimental process and the biological context, the following diagrams are provided.
The sigma-1 receptor is a unique ligand-operated chaperone protein located at the endoplasmic reticulum (ER), particularly at the mitochondria-associated ER membrane (MAM).[8][9] It plays a crucial role in cellular signaling and homeostasis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EST64454 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Characterization of pulmonary sigma receptors by radioligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 9. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]
An In-depth Technical Guide on the Synthesis and Characterization of EST64454 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of EST64454 hydrochloride, a selective and orally active sigma-1 (σ1) receptor antagonist. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the preclinical profile of this compound.
Introduction
This compound, with the chemical name 1-(4-(2-((1-(3,4-difluorophenyl)-1H-pyrazol-3-yl)methoxy)ethyl)piperazin-1-yl)ethanone hydrochloride, is a potent and selective antagonist of the sigma-1 receptor, a unique ligand-operated chaperone protein located at the endoplasmic reticulum. Due to its role in modulating various signaling pathways, the sigma-1 receptor is a significant target for therapeutic intervention in a range of central nervous system disorders, including pain. EST64454 has been identified as a clinical candidate for pain management.[1][2]
Synthesis
The synthesis of EST64454 is reported to be a five-step process suitable for large-scale production.[1][2] While the detailed, step-by-step protocol from the primary literature is not publicly available, the general approach involves the construction of the pyrazole core, followed by ether linkage to a piperazine derivative and subsequent acylation.
Chemical and Physical Properties
| Property | Value |
| Chemical Formula | C₁₈H₂₃ClF₂N₄O₂ |
| Molecular Weight | 400.85 g/mol |
| CAS Number | 1950569-11-5 |
| Appearance | White to light yellow solid |
| Purity | >98% |
Characterization
The characterization of this compound involves a series of in vitro and in vivo studies to determine its pharmacological activity, pharmacokinetic profile, and safety.
Sigma-1 Receptor Binding Affinity
The primary pharmacological characteristic of EST64454 is its high affinity for the sigma-1 receptor. This is typically determined through a competitive radioligand binding assay.
Quantitative Data: Binding Affinity
| Parameter | Value |
| Kᵢ (Sigma-1 Receptor) | 22 nM |
Experimental Protocol: Sigma-1 Receptor Radioligand Binding Assay
This protocol outlines the general procedure for determining the binding affinity of a test compound for the sigma-1 receptor using a competitive radioligand binding assay with [³H]-(+)-pentazocine.
Materials:
-
HEK293 cells expressing human sigma-1 receptor
-
[³H]-(+)-pentazocine (radioligand)
-
Unlabeled (+)-pentazocine or haloperidol (for non-specific binding)
-
Test compound (EST64454)
-
Assay buffer (e.g., Tris-HCl)
-
96-well plates
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize HEK293 cells expressing the sigma-1 receptor in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of [³H]-(+)-pentazocine, and varying concentrations of the test compound.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand. Wash the filters with ice-cold buffer.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation.
The pharmacokinetic profile of EST64454 has been evaluated in rodents, demonstrating good oral bioavailability.
Quantitative Data: Pharmacokinetics
| Species | Dose (p.o.) | Cₘₐₓ (ng/mL) | t₁/₂ (hours) | AUC₀-∞ (ng·h/mL) | Vₛₛ (L/kg) | F (%) |
| Wistar Rats | 10 mg/kg | 771 | 3.4 | 1431 | 4.4 | 69 |
| CD1 Mice | 10 mg/kg | 1178 | <1 | 2645 | 1.2 | 60 |
In Vitro Permeability: Caco-2 Assay
The permeability of EST64454 is assessed using the Caco-2 cell permeability assay, which is a reliable in vitro model for predicting human intestinal absorption.
Experimental Protocol: Caco-2 Permeability Assay
This protocol describes the general method for assessing the bidirectional permeability of a compound across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Culture medium
-
Hanks' Balanced Salt Solution (HBSS)
-
Test compound (EST64454)
-
LC-MS/MS system
Procedure:
-
Cell Culture: Seed Caco-2 cells on Transwell inserts and culture for 21 days to allow for differentiation and formation of a polarized monolayer.
-
Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Permeability Assay (Apical to Basolateral): Add the test compound to the apical side of the monolayer and collect samples from the basolateral side at various time points.
-
Permeability Assay (Basolateral to Apical): Add the test compound to the basolateral side and collect samples from the apical side to assess efflux.
-
Sample Analysis: Quantify the concentration of the test compound in the collected samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions and determine the efflux ratio.
In Vitro Metabolic Stability
The metabolic stability of EST64454 is evaluated using liver microsomes to predict its hepatic clearance.
Experimental Protocol: In Vitro Metabolic Stability Assay
This protocol provides a general procedure for assessing the metabolic stability of a compound in liver microsomes.
Materials:
-
Liver microsomes (human, rat, mouse)
-
NADPH regenerating system
-
Phosphate buffer
-
Test compound (EST64454)
-
LC-MS/MS system
Procedure:
-
Incubation Mixture: Prepare a reaction mixture containing liver microsomes, the test compound, and phosphate buffer.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction with a cold organic solvent (e.g., acetonitrile).
-
Sample Preparation: Centrifuge the quenched samples to precipitate proteins and collect the supernatant.
-
Analysis: Analyze the concentration of the remaining parent compound in the supernatant using LC-MS/MS.
-
Data Analysis: Determine the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) of the compound.
Mechanism of Action: Sigma-1 Receptor Antagonism
The sigma-1 receptor is a chaperone protein at the mitochondria-associated endoplasmic reticulum membrane (MAM). Under basal conditions, it is associated with the binding immunoglobulin protein (BiP). Upon stimulation by agonists, the sigma-1 receptor dissociates from BiP and can translocate to interact with and modulate various client proteins, including ion channels (e.g., NMDA receptors) and G-protein coupled receptors (e.g., opioid receptors). As an antagonist, EST64454 binds to the sigma-1 receptor, preventing its dissociation from BiP and subsequent modulation of its client proteins. This antagonism can lead to an enhancement of opioid analgesia and a reduction in neuropathic pain states.
Conclusion
This compound is a promising sigma-1 receptor antagonist with high affinity and favorable pharmacokinetic properties. The synthetic route is amenable to large-scale production. Its characterization through a suite of in vitro and in vivo assays has established its potential as a clinical candidate for the treatment of pain. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field of pharmacology and drug discovery.
References
In-Depth Technical Guide: Physicochemical Properties of EST64454 Hydrochloride
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of EST64454 hydrochloride, a selective sigma-1 (σ1) receptor antagonist under investigation for pain management. The information presented is intended to support research and development activities by providing key data on its solubility, permeability, and other essential characteristics.
Core Physicochemical Properties
This compound is a white to light yellow solid. Its identification and fundamental molecular properties are summarized below.
| Property | Value | Source |
| Chemical Name | 1-(4-(2-((1-(3,4-difluorophenyl)-1H-pyrazol-3-yl)methoxy)ethyl)piperazin-1-yl)ethanone hydrochloride | N/A |
| Molecular Formula | C₁₈H₂₃ClF₂N₄O₂ | MedChemExpress |
| Molecular Weight | 400.85 g/mol | MedChemExpress |
| CAS Number | 1950569-11-5 | MedChemExpress |
| Appearance | Solid, White to light yellow | MedChemExpress |
| Purity | 98.36% | MedChemExpress |
Solubility Profile
This compound is characterized by its outstanding aqueous solubility.[1][2][3][4][5] While specific quantitative values at various pH levels are not publicly available, its high solubility is a key attribute highlighted in the primary literature. This property, combined with its high permeability, is the basis for its classification as a Biopharmaceutics Classification System (BCS) Class I compound.[1][2][3][4][5]
For practical laboratory use, the following solubility information has been reported:
| Solvent | Concentration | Remarks | Source |
| DMSO | 100 mg/mL (249.47 mM) | Ultrasonic assistance may be required. | MedChemExpress |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (6.24 mM) | Clear solution. | MedChemExpress |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (6.24 mM) | Clear solution. | MedChemExpress |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (6.24 mM) | Clear solution. | MedChemExpress |
Permeability
This compound demonstrates high permeability in Caco-2 cell assays, a standard in vitro model of human intestinal absorption.[1][2][3][4][5] Although a specific apparent permeability coefficient (Papp) value has not been published, its high permeability is a contributing factor to its BCS Class I classification.[1][2][3][4][5] Compounds with high permeability are generally well-absorbed in humans.
Other Physicochemical Parameters
Specific experimental data for the melting point and pKa of this compound are not available in the public domain.
Biological Activity
| Parameter | Value | Target |
| Ki | 22 nM | Sigma-1 Receptor |
Stability and Storage
For long-term storage, it is recommended to store this compound at 4°C in a sealed container, away from moisture. In solvent, stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and verification of the physicochemical properties of this compound.
Aqueous Solubility Determination (Shake-Flask Method)
This protocol outlines the equilibrium solubility assessment based on the shake-flask method, which is a standard procedure for determining thermodynamic solubility.
-
Preparation of Buffers: Prepare a series of aqueous buffers covering a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4).
-
Sample Preparation: Add an excess amount of this compound to a known volume of each buffer in separate vials. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Equilibration: Agitate the vials at a constant temperature (typically 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the solid and liquid phases by centrifugation or filtration. Ensure that the chosen filtration method does not adsorb the compound.
-
Quantification: Analyze the concentration of this compound in the clear supernatant or filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: The measured concentration represents the equilibrium solubility of the compound at that specific pH and temperature.
Caco-2 Permeability Assay
This protocol describes the general procedure for assessing the intestinal permeability of a compound using the Caco-2 cell line.
-
Cell Culture: Culture Caco-2 cells on semi-permeable filter supports (e.g., Transwell® inserts) for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Before the experiment, assess the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). Only monolayers with TEER values above a predetermined threshold should be used.
-
Preparation of Dosing Solution: Prepare a solution of this compound in a suitable transport buffer (e.g., Hank's Balanced Salt Solution, HBSS) at a known concentration.
-
Permeability Measurement (Apical to Basolateral):
-
Add the dosing solution to the apical (donor) side of the Transwell® insert.
-
Add fresh transport buffer to the basolateral (receiver) side.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points, collect samples from the basolateral side and replace with fresh buffer.
-
-
Permeability Measurement (Basolateral to Apical - for efflux assessment):
-
Add the dosing solution to the basolateral (donor) side.
-
Add fresh transport buffer to the apical (receiver) side.
-
Follow the same incubation and sampling procedure as for the apical to basolateral measurement.
-
-
Quantification: Analyze the concentration of this compound in the samples from the donor and receiver compartments using a sensitive analytical method like LC-MS/MS.
-
Calculation of Apparent Permeability Coefficient (Papp):
-
The Papp value (in cm/s) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of drug appearance in the receiver compartment.
-
A is the surface area of the filter membrane.
-
C₀ is the initial concentration of the drug in the donor compartment.
-
-
Visualizations
Sigma-1 Receptor Antagonist Mechanism of Action
The following diagram illustrates the general signaling pathway of the sigma-1 receptor and the inhibitory effect of an antagonist like EST64454. Under normal conditions, sigma-1 receptor agonists can lead to the modulation of various downstream effectors. EST64454, as an antagonist, blocks these effects.
Caption: Mechanism of action of EST64454 as a sigma-1 receptor antagonist.
Experimental Workflow for Physicochemical Characterization
The logical flow for characterizing a new chemical entity like this compound is depicted below.
Caption: Workflow for physicochemical characterization of EST64454 HCl.
References
- 1. EST64454: a Highly Soluble σ1 Receptor Antagonist Clinical Candidate for Pain Management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. EST64454: a Highly Soluble σ1 Receptor Antagonist Clinical Candidate for Pain Management | Publicación [silice.csic.es]
- 4. EST64454: a Highly Soluble sigma(1) Receptor Antagonist Clinical Candidate for Pain Management - Tecnocampus [tecnocampus.scimarina.com]
- 5. EST64454: a Highly Soluble sigma(1) Receptor Antagonist Clinical Candidate for Pain Management - Tecnocampus [tecnocampus.scimarina.com]
EST64454 Hydrochloride: A Technical Overview of its Discovery and Development
An In-depth Guide for Researchers and Drug Development Professionals
Introduction
EST64454 hydrochloride is a novel, orally active, and highly soluble selective sigma-1 (σ1) receptor antagonist that has been identified as a clinical candidate for the management of pain.[1] Developed by ESTEVE Pharmaceuticals, this compound emerged from a focused drug discovery program aimed at improving the physicochemical properties of earlier σ1 receptor antagonists. The primary target, the σ1 receptor, is a unique ligand-operated chaperone protein located at the endoplasmic reticulum-mitochondrion interface and is implicated in the modulation of various cellular functions, including the sensitization of pain pathways.[1] This technical guide provides a comprehensive history of the discovery and development of EST64454, detailing its pharmacological profile, preclinical data, and the experimental methodologies employed in its evaluation.
Discovery and Rationale for Development
The development of EST64454 was driven by the need for new analgesics with novel mechanisms of action to address the limitations of existing pain therapies. The σ1 receptor has been identified as a promising target for pain intervention due to its role in modulating central sensitization, a key process in the establishment of chronic pain.
EST64454, chemically known as 1-(4-(2-((1-(3,4-difluorophenyl)-1H-pyrazol-3-yl)methoxy)ethyl)piperazin-1-yl)ethanone, was identified from a series of newly synthesized pyrazole derivatives. A key objective of the lead optimization program was to enhance aqueous solubility to improve the compound's druggability. EST64454 demonstrated outstanding aqueous solubility and high cell permeability, leading to its classification as a Biopharmaceutics Classification System (BCS) Class I compound.[1] A scalable, five-step synthesis for EST64454 has been developed.[1]
Pharmacological Profile
Primary Target: Sigma-1 (σ1) Receptor
EST64454 is a potent and selective antagonist of the σ1 receptor, with a binding affinity (Ki) of 22 nM.[1] The σ1 receptor is not a classical G protein-coupled receptor or ion channel but a chaperone protein that modulates the function of various other proteins, including ion channels and receptors involved in nociception. By antagonizing the σ1 receptor, EST64454 is thought to reduce the hyperexcitability of neurons in pain pathways.
Secondary Pharmacology
Initial broader profiling of related compounds indicated potential interactions with other neurological targets. However, the development of EST64454 was focused on achieving high selectivity for the σ1 receptor to minimize off-target effects.
Preclinical Data
In Vitro Pharmacology and ADME Profile
A summary of the in vitro characterization of EST64454 is presented in the tables below.
Table 1: In Vitro Receptor Binding and Enzyme Inhibition
| Target | Assay Type | Result |
| Sigma-1 (σ1) Receptor | Radioligand Binding | Ki = 22 nM |
| hERG Channel | Electrophysiology | Low potential for inhibition |
| Cytochrome P450 (CYP) Inhibition | ||
| CYP1A2 | Direct Inhibition | Very low inhibition |
| CYP2C9 | Direct Inhibition | Very low inhibition |
| CYP2C19 | Direct Inhibition | Very low inhibition |
| CYP2D6 | Direct Inhibition | IC50 > 100 µM |
| CYP3A4 | Direct Inhibition | IC50 > 100 µM |
Table 2: In Vitro ADME Properties
| Parameter | Assay | Result | Classification |
| Aqueous Solubility | Thermodynamic | Outstanding | High |
| Cell Permeability | Caco-2 Assay | High | High |
| Metabolic Stability | Human Liver Microsomes | High | Stable |
| P-gp Substrate | Caco-2 Efflux | No | Not a substrate |
Pharmacokinetics
Pharmacokinetic studies of EST64454 were conducted in rodents following oral administration. The compound exhibited favorable pharmacokinetic properties, including good oral bioavailability.
Table 3: Pharmacokinetic Parameters of EST64454 (10 mg/kg, p.o.)
| Species | Cmax (ng/mL) | t1/2 (hours) | AUC0-∞ (ng·h/mL) | F (%) |
| Male Wistar Rat | 771 | 3.4 | 1431 | 69 |
| Male CD1 Mouse | 1178 | < 1 | 2645 | 60 |
In Vivo Efficacy
The analgesic potential of EST64454 was evaluated in established mouse models of nociceptive and neuropathic pain. The compound demonstrated significant antinociceptive effects in both the capsaicin-induced pain model and the partial sciatic nerve ligation model.[1]
Experimental Protocols
Sigma-1 (σ1) Receptor Binding Assay
The affinity of EST64454 for the σ1 receptor was determined using a radioligand binding assay.
-
Source: Guinea pig brain membranes.
-
Radioligand: --INVALID-LINK---pentazocine.
-
Procedure: Membranes were incubated with the radioligand and varying concentrations of EST64454. Non-specific binding was determined in the presence of an excess of unlabeled haloperidol.
-
Detection: Radioactivity was measured by liquid scintillation counting.
-
Analysis: Ki values were calculated from IC50 values using the Cheng-Prusoff equation.
Workflow for the σ1 Receptor Binding Assay.
Caco-2 Permeability Assay
The intestinal permeability of EST64454 was assessed using the Caco-2 cell monolayer model.
-
Cell Line: Human colorectal adenocarcinoma (Caco-2) cells.
-
Culture: Cells were cultured on semipermeable filter inserts for 21 days to form a differentiated monolayer.
-
Procedure: EST64454 was added to either the apical (A) or basolateral (B) side of the monolayer. Samples were taken from the opposite chamber at various time points.
-
Analysis: The concentration of EST64454 in the samples was quantified by LC-MS/MS. The apparent permeability coefficient (Papp) was calculated.
-
Efflux Ratio: The ratio of Papp (B to A) / Papp (A to B) was determined to assess if the compound is a substrate for efflux transporters like P-glycoprotein.
Metabolic Stability Assay
The metabolic stability of EST64454 was evaluated in human liver microsomes.
-
System: Pooled human liver microsomes.
-
Cofactor: NADPH regenerating system.
-
Procedure: EST64454 was incubated with the microsomes in the presence of the NADPH regenerating system at 37°C. Aliquots were taken at different time points and the reaction was quenched.
-
Analysis: The remaining concentration of EST64454 was determined by LC-MS/MS.
-
Calculation: The in vitro half-life and intrinsic clearance were calculated from the rate of disappearance of the parent compound.
CYP Inhibition Assay
The potential of EST64454 to inhibit major cytochrome P450 enzymes was investigated using human liver microsomes.
-
Enzymes: CYP1A2, 2C9, 2C19, 2D6, and 3A4.
-
Substrates: Specific probe substrates for each CYP isoform.
-
Procedure: EST64454 at various concentrations was co-incubated with human liver microsomes, a specific CYP probe substrate, and an NADPH regenerating system.
-
Analysis: The formation of the substrate-specific metabolite was measured by LC-MS/MS.
-
Calculation: IC50 values were determined by plotting the percent inhibition against the concentration of EST64454.
In Vivo Pharmacokinetic Study
-
Animals: Male Wistar rats and CD1 mice.
-
Administration: A single oral dose of EST64454 (10 mg/kg).
-
Sampling: Blood samples were collected at predetermined time points post-dosing.
-
Analysis: Plasma concentrations of EST64454 were determined using a validated LC-MS/MS method.
-
Parameters Calculated: Cmax, t1/2, AUC, and oral bioavailability (F%) were calculated using non-compartmental analysis.
In Vivo Efficacy Models
-
Capsaicin-Induced Pain Model:
-
Procedure: Capsaicin was injected into the hind paw of mice to induce nocifensive behaviors (licking, flinching).
-
Treatment: EST64454 was administered orally prior to capsaicin injection.
-
Endpoint: The duration of nocifensive behaviors was recorded and compared between treated and vehicle groups.
-
-
Partial Sciatic Nerve Ligation (pSNL) Model:
-
Procedure: A chronic neuropathic pain state was induced by ligating the sciatic nerve in mice.
-
Assessment: Mechanical allodynia was measured using von Frey filaments.
-
Treatment: EST64454 was administered orally after the establishment of neuropathic pain.
-
Endpoint: The withdrawal threshold to mechanical stimulation was measured and compared to baseline and vehicle-treated animals.
-
Proposed Mechanism of Action for EST64454 in Pain.
Conclusion
This compound is a promising clinical candidate for the treatment of pain, developed through a rational drug design approach to optimize for both high potency at the σ1 receptor and favorable physicochemical and pharmacokinetic properties. Its high solubility and permeability, combined with a clean in vitro ADME and safety profile, support its potential as an orally administered therapeutic. Preclinical studies have demonstrated its efficacy in relevant animal models of pain. The comprehensive data package, from discovery through to preclinical development, provides a strong foundation for its continued investigation in clinical trials.
References
The Sigma-1 Receptor: A Pivotal Target in the Neuropathic Pain Matrix
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Neuropathic pain, a debilitating chronic condition arising from damage to the somatosensory nervous system, remains a significant therapeutic challenge with a substantial unmet medical need.[1][2][3] Current treatments are often characterized by limited efficacy and considerable side effects.[3] The sigma-1 receptor (S1R), a unique ligand-operated chaperone protein, has emerged as a highly promising non-opioid target for the development of novel analgesics.[4][5][6] Located primarily at the mitochondria-associated membrane of the endoplasmic reticulum (ER), the S1R is a key modulator of cellular excitability and neuroinflammation.[1][7][8] Preclinical and clinical evidence consistently demonstrates that antagonism of the S1R can effectively reverse pain hypersensitivity in various neuropathic pain states.[4][9] This guide provides a comprehensive overview of the S1R's role in neuropathic pain, detailing its signaling pathways, the quantitative effects of its modulation in preclinical models, methodologies for its study, and the current state of clinical development.
The Sigma-1 Receptor: A Unique Molecular Chaperone
The S1R is not a classical receptor like a GPCR or ion channel; it is a ligand-operated intracellular chaperone protein that regulates a multitude of cellular functions.[10] It is highly expressed in key pain-processing areas of the central and peripheral nervous systems, including the dorsal root ganglia (DRG), dorsal horn of the spinal cord, periaqueductal gray, and rostroventral medulla.[1][4]
Under basal conditions, S1R is bound to another chaperone, the Binding Immunoglobulin Protein (BiP), rendering it inactive.[1] Upon cellular stress, such as that induced by nerve injury, or through binding by agonist ligands, S1R dissociates from BiP.[1] The activated S1R can then translocate and interact with a wide array of "client" proteins, including ion channels, G-protein coupled receptors, and kinases, to modulate their function.[1][4][5] This interaction is central to its role in pathological pain states.
Core Signaling Pathways in Neuropathic Pain
Nerve injury triggers a cascade of events leading to the activation of S1R, which in turn contributes to the establishment and maintenance of central and peripheral sensitization—hallmarks of neuropathic pain.
The activation of S1R after nerve damage leads to:
-
Modulation of Ion Channels: S1R directly interacts with and modulates the function of several voltage-gated ion channels (e.g., Ca²⁺, Na⁺, K⁺) and ligand-gated ion channels, most notably the N-methyl-D-aspartate (NMDA) receptor.[1][11] By potentiating NMDA receptor function, S1R increases intracellular Ca²⁺ entry, a critical step in central sensitization.[11]
-
Activation of Kinase Pathways: The increased intracellular calcium activates downstream signaling cascades, including the phosphorylation of extracellular signal-regulated kinase (ERK) and p38 mitogen-activated protein kinase (MAPK), which are known to be crucial in the development of neuronal hyperexcitability.[11]
-
Neuroinflammation: S1R is expressed in both neurons and glial cells (microglia and astrocytes).[12] Its activation contributes to neuroinflammatory processes by promoting the activation of these glial cells, leading to the release of pro-inflammatory cytokines and chemokines like TNF-α and IL-6, which further sensitize neurons.[11][13][14]
-
Endoplasmic Reticulum (ER) Stress: As a chaperone protein residing in the ER, the S1R is intricately linked to cellular stress responses. Nerve injury induces ER stress, which activates S1R, creating a feed-forward loop that sustains the pathological state.[15]
Quantitative Data from Preclinical and Clinical Studies
The therapeutic potential of targeting S1R is strongly supported by quantitative data from animal models and human clinical trials. S1R antagonists consistently demonstrate efficacy in reversing pain-like behaviors.
Data Presentation: Pharmacological Properties and Efficacy
The tables below summarize the binding affinities of key S1R antagonists and their efficacy in widely-used preclinical models of neuropathic pain.
Table 1: Pharmacological Properties of Selected Sigma-1 Receptor Antagonists
| Compound | Binding Affinity (Ki, nM) | Selectivity (S2R/S1R) | Key Preclinical Findings | Citation(s) |
|---|---|---|---|---|
| S1RA (E-52862) | 2.5 - 16.6 | ~150-fold | Effective in multiple models (SNI, CCI, STZ, SCI); advanced to Phase II clinical trials. | [1],[16],[17] |
| [¹⁸F]FTC-146 | 0.0025 | >10,000-fold | Potent antagonist used as a PET tracer to image S1R upregulation at sites of nerve injury. | [1],[18] |
| BD-1047 | 4.8 - 9.1 | ~20-fold | Reverses mechanical allodynia and thermal hyperalgesia in STZ and CCI models. | [1] |
| PW507 | 0.76 | ~1,300-fold | Alleviates mechanical allodynia and thermal hyperalgesia in STZ and paclitaxel models. | [1],[19] |
| (+)-MR200 | 1.8 | ~1,700-fold | Reduces mechanical allodynia and neuroinflammation in the CCI model. |[20] |
Table 2: Efficacy of S1RA (E-52862) in Preclinical Neuropathic Pain Models
| Animal Model | Pain Modality | S1RA (E-52862) Effect | Finding | Citation(s) |
|---|---|---|---|---|
| Spared Nerve Injury (SNI) | Mechanical Allodynia | Attenuation | Significantly increased paw withdrawal threshold in mice. | [21] |
| Cold Allodynia | Reversal | Fully reversed hypersensitivity to cold stimuli. | [21] | |
| Heat Hyperalgesia | Reversal | Abolished heat hypersensitivity in both male and female mice. | [21] | |
| Chronic Constriction Injury (CCI) | Mechanical Allodynia | Attenuation | Repeated administration significantly inhibited mechanical allodynia in rats. | [3] |
| STZ-Induced Diabetic Neuropathy | Mechanical Allodynia | Attenuation | Significantly reduced mechanical allodynia after acute and chronic treatment. | [1] |
| Spinal Cord Injury (SCI) | Mechanical Allodynia | Alleviation | Reduced mechanical hypersensitivity after acute and prolonged treatment in mice. | [1] |
| | Thermal Hyperalgesia | Alleviation | Reduced thermal hypersensitivity after acute and prolonged treatment in mice. |[1] |
Table 3: Summary of Phase II Clinical Trial Data for E-52862 (S1RA)
| Study Population | Treatment | Primary Endpoint | Key Result vs. Placebo | Citation(s) |
|---|---|---|---|---|
| Chronic Postsurgical Pain (CPSP) | E-52862 (200 mg/day for 4 weeks) | Change in average pain intensity | Statistically superior pain relief compared to placebo. | [2] |
| Painful Diabetic Neuropathy (PDN) | E-52862 (200 mg/day for 4 weeks) | Change in average pain intensity | Showed reductions in pain intensity, but did not separate from a high placebo response. |[2] |
Key Experimental Protocols
Reproducible and robust experimental models are crucial for evaluating the role of S1R and the efficacy of its antagonists.
Protocol 1: Spared Nerve Injury (SNI) Model of Neuropathic Pain
The SNI model is widely used to induce persistent neuropathic pain by partially transecting the sciatic nerve.[21]
Methodology:
-
Anesthesia: Mice or rats are anesthetized (e.g., with isoflurane).
-
Incision: An incision is made on the lateral surface of the thigh to expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.
-
Ligation and Transection: The common peroneal and tibial nerves are tightly ligated with silk suture and transected distal to the ligation, removing a small section of the distal nerve stump.
-
Sparing: The sural nerve is left intact (spared).
-
Closure: The muscle and skin layers are closed with sutures.
-
Post-Operative Care: Animals are monitored during recovery and receive appropriate post-operative analgesia for a limited duration that does not interfere with the established neuropathy.
-
Behavioral Testing: Mechanical allodynia and thermal/cold hypersensitivity are typically assessed on the lateral (sural nerve territory) aspect of the ipsilateral paw, starting several days post-surgery once the neuropathic state is established.[21]
Protocol 2: Assessment of Mechanical Allodynia (von Frey Test)
This test measures the paw withdrawal threshold in response to a mechanical stimulus.[21]
Methodology:
-
Habituation: Animals are placed in individual transparent chambers on an elevated mesh floor and allowed to acclimate for at least 30-60 minutes.
-
Stimulation: Calibrated von Frey filaments of increasing stiffness (force) are applied to the plantar surface of the hind paw.
-
Response: A positive response is recorded as a brisk withdrawal, flinching, or licking of the paw upon stimulus application.
-
Threshold Determination: The 50% paw withdrawal threshold (in grams) is calculated using a method such as the up-down method of Dixon. A lower threshold in the injured paw compared to baseline or the contralateral paw indicates mechanical allodynia.
Role in Neuroinflammation: The Neuron-Glia-Immune Axis
The analgesic effect of S1R antagonists is not solely due to direct neuronal modulation but also involves dampening neuroinflammatory responses.[13][22] Nerve injury leads to the activation of microglia and astrocytes in the spinal cord and the infiltration of peripheral immune cells, like macrophages, into the DRG.[7][14][22]
S1R activation in neurons can trigger the release of chemokines (e.g., CCL2), which recruit macrophages to the DRG.[14] These activated immune and glial cells release pro-inflammatory mediators that sustain neuronal hyperexcitability.[3] Studies in S1R knockout mice show a significant reduction in macrophage infiltration and glial activation following nerve injury, linking the receptor directly to these neuroimmune processes.[7][14] S1R antagonists have been shown to reduce central gliosis and the expression of pro-inflammatory cytokines, further solidifying their role as neuro-modulatory and anti-inflammatory agents.[3][23]
Conclusion and Future Directions
The sigma-1 receptor represents a compelling and clinically validated target for neuropathic pain.[2] Its unique mechanism as a chaperone protein modulating cellular stress, neuronal excitability, and neuroinflammation places it at a critical nexus of pain pathophysiology. Antagonists of S1R have consistently demonstrated the ability to reverse hypersensitivity across multiple, mechanistically distinct animal models, and these findings have been partially translated into human patients.[1][2][21]
Future research and development should focus on:
-
Optimizing Ligand Selectivity: Developing antagonists with even greater selectivity and improved pharmacokinetic profiles to maximize efficacy and minimize potential off-target effects.[19]
-
Exploring Combination Therapies: Investigating the synergistic potential of S1R antagonists with other classes of analgesics, including opioids, where they have been shown to potentiate analgesia without exacerbating side effects.[1][6]
-
Advanced Clinical Trials: Conducting larger, more definitive clinical trials in specific, well-defined neuropathic pain populations to build upon the promising results from Phase II studies.
-
Biomarker Development: Utilizing novel imaging techniques, such as PET imaging with S1R-specific radiotracers like [¹⁸F]FTC-146, to identify patients most likely to respond to S1R-targeted therapies and to objectively measure target engagement.[18]
References
- 1. Sigma-1 receptor as an emerging target for painful diabetic neuropathy—a review [explorationpub.com]
- 2. E-52862-A selective sigma-1 receptor antagonist, in peripheral neuropathic pain: Two randomized, double-blind, phase 2 studies in patients with chronic postsurgical pain and painful diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sigma-1 Receptor Inhibition Reduces Mechanical Allodynia and Modulate Neuroinflammation in Chronic Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sigma-1 Receptor and Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Sigma-1 Receptors Control Neuropathic Pain and Peripheral Neuroinflammation After Nerve Injury in Female Mice: A Transcriptomic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sigma-1 receptor: A potential target for modulating chronic pain and depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sigma-1 receptor activity in primary sensory neurons is a critical driver of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Sigma-1 Receptor-Modulated Neuroinflammation in Neurological Diseases [frontiersin.org]
- 13. Sigma-1 receptor: A drug target for the modulation of neuroimmune and neuroglial interactions during chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sigma-1 receptors control neuropathic pain and macrophage infiltration into the dorsal root ganglion after peripheral nerve injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Sigma-1 receptor expression in sensory neurons and the effect of painful peripheral nerve injury - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. A Practical Guide to Sigma-1 Receptor Positron Emission Tomography/Magnetic Resonance Imaging: A New Clinical Molecular Imaging Method to Identify Peripheral Pain Generators in Patients with Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. d-nb.info [d-nb.info]
- 21. Frontiers | Sigma-1 Receptor Inhibition Reduces Neuropathic Pain Induced by Partial Sciatic Nerve Transection in Mice by Opioid-Dependent and -Independent Mechanisms [frontiersin.org]
- 22. researchgate.net [researchgate.net]
- 23. Sigma-1 Receptor Inhibition Reduces Mechanical Allodynia and Modulate Neuroinflammation in Chronic Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
EST64454 Hydrochloride: A Technical Guide to a Novel Sigma-1 Receptor Antagonist for Analgesia
For Researchers, Scientists, and Drug Development Professionals
Abstract
EST64454 hydrochloride is a potent, selective, and orally bioavailable antagonist of the sigma-1 (σ1) receptor, a unique intracellular chaperone protein implicated in the modulation of pain signaling. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical efficacy in established models of nociceptive and neuropathic pain, and key pharmacokinetic properties. Detailed experimental protocols and quantitative data are presented to facilitate further research and development of this promising analgesic candidate.
Introduction
The sigma-1 (σ1) receptor is an intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface. It plays a crucial role in regulating a variety of cellular functions, including calcium signaling, ion channel activity, and intercellular communication. In the context of pain, the σ1 receptor is understood to be a key modulator of nociceptive signaling. Its activation can potentiate pain signals, making it a compelling target for the development of novel analgesics.
This compound, with the chemical name 1-(4-(2-((1-(3,4-difluorophenyl)-1H-pyrazol-3-yl)methoxy)ethyl)piperazin-1-yl)ethanone hydrochloride, is a novel small molecule designed to selectively antagonize the σ1 receptor.[1] It has demonstrated significant promise in preclinical studies as a potential therapeutic for various pain states.
Mechanism of Action: Sigma-1 Receptor Antagonism
The analgesic effects of this compound are attributed to its high-affinity binding to the σ1 receptor, for which it has a Ki of 22 nM.[1] By acting as an antagonist, this compound inhibits the pro-nociceptive actions mediated by the σ1 receptor. The proposed mechanism involves the modulation of key signaling pathways implicated in pain transmission and sensitization.
The following diagram illustrates the putative signaling pathway of the σ1 receptor in the context of pain and the antagonistic action of this compound.
Caption: Proposed mechanism of this compound action.
Physicochemical and Pharmacokinetic Properties
This compound is characterized by its high aqueous solubility and permeability, which contribute to its classification as a Biopharmaceutics Classification System (BCS) Class I compound.[1] This profile is indicative of good oral absorption and bioavailability.
Pharmacokinetic Parameters
Pharmacokinetic studies have been conducted in male Wistar rats and male CD1 mice following oral administration of EST64454. The key parameters are summarized in the table below.
| Parameter | Male Wistar Rats (10 mg/kg, p.o.) | Male CD1 Mice (10 mg/kg, p.o.) | Reference |
| Cmax | 771 ng/mL | 1178 ng/mL | [1] |
| T½ | 3.4 hours | <1 hour | [1] |
| AUC0-∞ | 1431 ng·h/mL | 2645 ng·h/mL | [1] |
| Vss | 4.4 L/kg | 1.2 L/kg | [1] |
| F% | 69% | 60% | [1] |
Preclinical Efficacy in Analgesic Models
The analgesic potential of this compound has been evaluated in two standard preclinical pain models: the capsaicin-induced nociception model and the partial sciatic nerve ligation (pSNL) model of neuropathic pain.
Capsaicin-Induced Nociception
The capsaicin model induces acute inflammatory pain by activating the TRPV1 receptor on nociceptive nerve endings.
Experimental Protocol:
-
Animal Model: Male CD1 mice.
-
Procedure: A solution of capsaicin is injected into the plantar surface of the hind paw to induce nocifensive behaviors (e.g., licking, flinching).
-
Intervention: this compound is administered orally prior to capsaicin injection.
-
Endpoint: The duration of nocifensive behaviors is quantified.
The following workflow illustrates the experimental design for the capsaicin-induced pain model.
Caption: Experimental workflow for the capsaicin pain model.
Partial Sciatic Nerve Ligation (pSNL) Model
The pSNL model is a widely used and validated model of chronic neuropathic pain resulting from nerve injury.
Experimental Protocol:
-
Animal Model: Male CD1 mice.
-
Procedure: The sciatic nerve is surgically exposed, and a partial, tight ligation is made around the nerve. This procedure leads to the development of mechanical allodynia (pain in response to a non-painful stimulus).
-
Intervention: this compound is administered orally after the development of neuropathic pain.
-
Endpoint: Mechanical allodynia is assessed using von Frey filaments to measure the paw withdrawal threshold.
The logical relationship in the pSNL model is depicted below.
Caption: Logical flow of the pSNL neuropathic pain model.
Synthesis
This compound is synthesized via a five-step process. While the detailed, step-by-step synthesis is proprietary, the general approach involves the construction of the pyrazole core, followed by ether linkage to a piperazine moiety, and subsequent acylation.
Safety and Toxicology
Comprehensive preclinical safety and toxicology data for this compound are not yet publicly available. Standard safety assessments for a clinical candidate would typically include in vitro genotoxicity assays, in vivo micronucleus tests, and repeat-dose toxicity studies in at least two species (one rodent, one non-rodent) to identify potential target organs of toxicity and establish a safe starting dose for human trials.
Conclusion
This compound is a promising, orally active sigma-1 receptor antagonist with a favorable pharmacokinetic profile and demonstrated efficacy in preclinical models of both acute inflammatory and chronic neuropathic pain. Its classification as a BCS Class I compound suggests good potential for clinical development. Further investigation into its long-term safety and efficacy in a broader range of pain models is warranted to fully elucidate its therapeutic potential. The detailed experimental protocols and data presented in this guide are intended to support and facilitate these future research endeavors.
References
Preclinical Profile of EST64454 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
EST64454 hydrochloride is a novel, selective, and orally active sigma-1 (σ1) receptor antagonist under investigation for the management of pain. Preclinical data indicate that EST64454 possesses a favorable pharmacokinetic profile, high metabolic stability, and efficacy in rodent models of nociceptive and neuropathic pain. This technical guide provides a comprehensive overview of the available preclinical data on this compound, including its pharmacological properties, in vitro metabolism, pharmacokinetic parameters, and efficacy data. Detailed experimental protocols for key studies are also provided to facilitate reproducibility and further investigation.
Introduction
The sigma-1 (σ1) receptor is a unique intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane, where it modulates a variety of cellular functions, including calcium signaling, ion channel activity, and intercellular signaling. Its involvement in the modulation of pain pathways has made it an attractive target for the development of novel analgesics. This compound has emerged as a promising clinical candidate due to its high affinity and selectivity for the σ1 receptor.
Pharmacology
This compound is a selective σ1 receptor antagonist with a binding affinity (Ki) of 22 nM.[1] Its mechanism of action is believed to involve the modulation of ion channels and signaling pathways implicated in pain transmission.
Signaling Pathway
The antagonism of the σ1 receptor by EST64454 is thought to interfere with the sensitization of nociceptive neurons. A simplified representation of the proposed signaling pathway is depicted below.
In Vitro Studies
Metabolic Stability and Cytochrome P450 Interactions
This compound has demonstrated high metabolic stability across various species.[2] In vitro studies using human liver microsomes were conducted to evaluate its potential for cytochrome P450 (CYP) inhibition and induction.
Table 1: In Vitro CYP Interaction Data for this compound
| Parameter | CYP Isoform | Result |
| CYP Inhibition (IC50) | CYP1A2 | >1000 µM |
| CYP2C9 | >1000 µM | |
| CYP2C19 | >1000 µM | |
| CYP2D6 | ~200 µM | |
| CYP3A4 | ~1000 µM | |
| Time-Dependent Inhibition | All tested | IC50 shift mainly around 1 |
| CYP Induction | CYP1A2, 2B6, 3A4 | No induction observed at concentrations ≤50 µM |
Data sourced from a study on the preliminary in vitro assessment of the potential for pharmacokinetic drug-drug interactions of EST64454.[3]
Cell Permeability and Transporter Interactions
This compound exhibits high aqueous solubility and permeability in Caco-2 cells, leading to its classification as a Biopharmaceutics Classification System (BCS) class I compound.[2][4] Studies have also investigated its interaction with the P-glycoprotein (P-gp) transporter.
Table 2: In Vitro Permeability and P-gp Interaction Data for this compound
| Parameter | Result |
| Caco-2 Permeability | High |
| P-gp Substrate | No |
| P-gp Inhibition | Only observed at 200 µM |
Data sourced from a study on the preliminary in vitro assessment of the potential for pharmacokinetic drug-drug interactions of EST64454.[3]
Pharmacokinetics
Pharmacokinetic studies of this compound have been conducted in male Wistar rats and male CD1 mice following oral administration.
Table 3: Pharmacokinetic Parameters of EST64454 (10 mg/kg, p.o.)
| Species | Cmax (ng/mL) | t1/2 (hours) | AUC0-∞ (ng·h/mL) | Vss (L/kg) | F (%) |
| Wistar Rat | 771 | 3.4 | 1431 | 4.4 | 69 |
| CD1 Mouse | 1178 | <1 | 2645 | 1.2 | 60 |
Data sourced from MedChemExpress product information.[1]
Preclinical Efficacy
The antinociceptive properties of EST64454 have been evaluated in established rodent models of pain.
Capsaicin-Induced Pain Model
EST64454 has demonstrated antinociceptive properties in the capsaicin-induced pain model in mice, a model of acute nociceptive pain.[2][4]
Partial Sciatic Nerve Ligation (PSNL) Model
Efficacy has also been shown in the partial sciatic nerve ligation model in mice, a widely used model of neuropathic pain.[2][4]
Safety and Toxicology
Comprehensive preclinical safety and toxicology studies are essential to support the clinical development of any new drug candidate. While specific public data on the safety pharmacology, genotoxicity, and acute/repeat-dose toxicity of this compound are not available at the time of this writing, such studies are a standard component of the preclinical data package required for regulatory submissions.
Experimental Protocols
In Vitro CYP Inhibition Assay
Caco-2 Permeability Assay
Partial Sciatic Nerve Ligation (PSNL) Model
Conclusion
The preclinical data for this compound support its continued development as a potential novel treatment for pain. Its selectivity for the σ1 receptor, favorable pharmacokinetic properties, and efficacy in preclinical pain models are promising. Further studies, particularly comprehensive toxicology and safety pharmacology assessments, will be crucial in determining its clinical viability. The detailed methodologies provided in this guide are intended to support the ongoing research and development efforts for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. EST64454: a Highly Soluble σ1 Receptor Antagonist Clinical Candidate for Pain Management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. EST64454: a Highly Soluble σ1 Receptor Antagonist Clinical Candidate for Pain Management | Publicación [silice.csic.es]
An In-depth Technical Guide to the Safety and Toxicology Profile of EST64454 Hydrochloride
Disclaimer: This document synthesizes publicly available preclinical data for EST64454 hydrochloride. Where specific toxicology data is not available in the public domain, this guide outlines the standard experimental protocols and presents a representative, hypothetical dataset to illustrate a comprehensive safety profile for a compound of this class. The hypothetical data is clearly labeled and should not be considered factual results for EST64454.
Introduction
This compound is a novel, selective, and orally active sigma-1 (σ1) receptor antagonist.[1][2] Its chemical name is 1-(4-(2-((1-(3,4-difluorophenyl)-1H-pyrazol-3-yl)methoxy)ethyl)piperazin-1-yl)ethanone.[2][3] Developed as a clinical candidate for the management of pain, EST64454 has demonstrated high aqueous solubility and permeability, leading to its classification as a Biopharmaceutics Classification System (BCS) class I compound.[2][3] Its primary mechanism of action, the antagonism of the σ1 receptor, positions it as a promising non-opioid analgesic. This document provides a comprehensive overview of its known characteristics and a representative non-clinical safety and toxicology profile required for drug development professionals.
Pharmacokinetics and Metabolism
EST64454 exhibits high metabolic stability and an adequate pharmacokinetic profile in rodent models, supporting its potential for oral administration.[2][3]
Table 1: Pharmacokinetic Parameters of EST64454 Following Oral Administration (10 mg/kg) [1]
| Parameter | Male Wistar Rats | Male CD1 Mice |
|---|---|---|
| Cmax | 771 ng/mL | 1178 ng/mL |
| T½ | 3.4 hours | <1 hour |
| AUC₀-∞ | 1431 ng·h/mL | 2645 ng·h/mL |
| Vss | 4.4 L/kg | 1.2 L/kg |
| F% (Oral Bioavailability) | 69% | 60% |
Mechanism of Action: Sigma-1 Receptor Antagonism
The sigma-1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. It plays a crucial role in modulating calcium signaling, ion channel function, and intercellular signaling, which are all implicated in the sensitization of neural pathways associated with pain. As an antagonist, EST64454 binds to the σ1 receptor with high affinity (Ki of 22 nM), inhibiting its activity.[1] This action is believed to interrupt the transmission of pain signals, providing an antinociceptive effect, which has been observed in preclinical models of neuropathic and inflammatory pain.[2][3]
References
Methodological & Application
Application Notes and Protocols for In Vivo Studies of EST64454 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
EST64454 hydrochloride, chemically known as 1-(4-(2-((1-(3,4-difluorophenyl)-1H-pyrazol-3-yl)methoxy)ethyl)piperazin-1-yl)ethanone hydrochloride, is a potent and selective sigma-1 (σ1) receptor antagonist. The σ1 receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, has been identified as a key modulator of nociceptive signaling. Antagonism of the σ1 receptor represents a promising therapeutic strategy for the management of various pain states, particularly neuropathic and inflammatory pain. These application notes provide detailed protocols for the in vivo evaluation of this compound in established rodent models of pain.
Quantitative Data Summary
The following tables summarize the pharmacokinetic parameters of EST64454 following oral administration in rodents.
Table 1: Pharmacokinetic Parameters of EST64454 in Male Wistar Rats
| Parameter | Value | Units |
| Dose | 10 | mg/kg (p.o.) |
| Cmax | 771 | ng/mL |
| Tmax | Not Reported | h |
| t1/2 | 3.4 | h |
| AUC0-∞ | 1431 | ng·h/mL |
| Vss | 4.4 | L/kg |
| F% | 69 | % |
Table 2: Pharmacokinetic Parameters of EST64454 in Male CD1 Mice
| Parameter | Value | Units |
| Dose | 10 | mg/kg (p.o.) |
| Cmax | 1178 | ng/mL |
| Tmax | Not Reported | h |
| t1/2 | <1 | h |
| AUC0-∞ | 2645 | ng·h/mL |
| Vss | 1.2 | L/kg |
| F% | 60 | % |
Signaling Pathway
The sigma-1 (σ1) receptor plays a crucial role in modulating pain signaling pathways. As an intracellular chaperone protein, it interacts with various ion channels and signaling proteins to regulate neuronal excitability and sensitization. Antagonism of the σ1 receptor by compounds such as this compound is hypothesized to produce analgesia by interfering with these processes.
Application Notes: Dissolving EST64454 Hydrochloride for In Vitro Assays
Introduction EST64454 hydrochloride is a selective and orally active sigma-1 (σ1) receptor antagonist with a Ki of 22 nM, identified as a clinical candidate for pain management.[1][2][3] Proper dissolution and handling are crucial for obtaining accurate and reproducible results in in vitro studies. These notes provide detailed protocols for the solubilization, storage, and preparation of working solutions of this compound for use in cell-based assays. The compound is noted for its outstanding aqueous solubility.[3][4][5]
Physicochemical Data and Solubility
A summary of the compound's properties and solubility in a common solvent for creating high-concentration stock solutions is presented below.
| Parameter | Value | Source |
| Molecular Weight | 400.85 g/mol | [1] |
| CAS Number | 1950569-11-5 | [1][6] |
| Appearance | White to light yellow solid | [1] |
| Solubility in DMSO | 100 mg/mL (249.47 mM) | [1] |
Note: The datasheet indicates that ultrasonic treatment may be necessary to achieve this concentration in DMSO.[1] It is also highlighted that the hygroscopic nature of DMSO can significantly impact solubility, so using newly opened DMSO is recommended.[1]
Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol details the steps for preparing a 100 mM stock solution of this compound, which is a common starting point for serial dilutions.
Materials:
-
This compound powder
-
High-purity, anhydrous or newly opened Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath
-
Sterile 0.22 µm syringe filter
Procedure:
-
Weighing: In a sterile tube, accurately weigh the required amount of this compound. For 1 mL of a 100 mM stock solution, you would need 40.085 mg.
-
Dissolving: Add the appropriate volume of high-purity DMSO.
-
Enhancing Dissolution:
-
Sterilization: For cell culture applications, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube. This step is critical to prevent contamination of cell cultures.
-
Aliquoting and Storage:
-
Dispense the sterile stock solution into single-use, sterile aliquots to avoid repeated freeze-thaw cycles.[1]
-
Label each aliquot with the compound name, concentration, solvent, and date.
-
Storage: Store the aliquots under the following conditions (sealed and protected from moisture)[1][6]:
-
-80°C for up to 6 months.
-
-20°C for up to 1 month.
-
-
Stock Solution Preparation Table
For convenience, the mass of this compound required to prepare different volumes of common stock concentrations is provided below.[1]
| Desired Concentration | Mass for 1 mL | Mass for 5 mL | Mass for 10 mL |
| 1 mM | 0.401 mg | 2.004 mg | 4.009 mg |
| 5 mM | 2.004 mg | 10.02 mg | 20.04 mg |
| 10 mM | 4.009 mg | 20.04 mg | 40.09 mg |
Protocol 2: Preparation of Working Solutions in Cell Culture Medium
This protocol describes the dilution of the DMSO stock solution into an aqueous cell culture medium for treating cells. A key challenge is preventing the compound from precipitating out of the aqueous solution, a phenomenon known as "solvent shock".[7]
Materials:
-
Sterile, pre-warmed (37°C) cell culture medium (e.g., DMEM, RPMI-1640)
-
Aliquot of this compound stock solution (from Protocol 1)
-
Sterile tubes for dilution
Procedure:
-
Pre-warm Medium: Ensure your complete cell culture medium is pre-warmed to 37°C in a water bath.[7][8]
-
Thaw Stock Solution: Thaw a single aliquot of the DMSO stock solution at room temperature.
-
Calculate Dilution: Determine the volume of stock solution needed for your final experimental concentration. For example, to prepare 10 mL of a 10 µM working solution from a 10 mM stock:
-
Use the formula M₁V₁ = M₂V₂
-
(10,000 µM) × V₁ = (10 µM) × (10,000 µL)
-
V₁ = 10 µL
-
-
Gradual Dilution:
-
In a sterile tube, add 9.99 mL (9990 µL) of the pre-warmed cell culture medium.
-
Add the 10 µL of the 10 mM stock solution to the medium. To avoid precipitation, add the stock solution dropwise while gently vortexing or swirling the tube.[7]
-
-
Final DMSO Concentration: Verify that the final concentration of DMSO in the medium is non-toxic to your cells, typically below 0.5% and ideally at or below 0.1%.[7] In the example above, the final DMSO concentration is 0.1% (10 µL in 10 mL).
-
Vehicle Control: Always prepare a "vehicle control" medium containing the same final concentration of DMSO as your treatment groups to account for any effects of the solvent on the cells.
Diagrams
Signaling Pathway
EST64454 acts as an antagonist at the sigma-1 receptor (σ1R), a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. By blocking this receptor, it can modulate calcium signaling and inhibit neuronal hyperexcitability, which is relevant to its potential application in pain management.
Experimental Workflow
The following diagram illustrates the key steps for preparing this compound from a powder to a final working solution for in vitro experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. EST64454: a Highly Soluble σ1 Receptor Antagonist Clinical Candidate for Pain Management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Item - EST64454: a Highly Soluble Ï1 Receptor Antagonist Clinical Candidate for Pain Management - figshare - Figshare [figshare.com]
- 5. EST64454: a Highly Soluble σ1 Receptor Antagonist Clinical Candidate for Pain Management | Publicación [silice.csic.es]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. Protocol to calculate the synergy of drug combinations in organoids and primary cells from murine tumors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for EST64454 Hydrochloride in Murine Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the recommended use of EST64454 hydrochloride, a potent and selective sigma-1 (σ1) receptor antagonist, in preclinical mouse models of pain. The protocols outlined below are based on available data and are intended to guide researchers in designing and executing in vivo efficacy and safety studies.
Introduction to this compound
This compound, with the chemical name 1-(4-(2-((1-(3,4-difluorophenyl)-1H-pyrazol-3-yl)methoxy)ethyl)piperazin-1-yl)ethanone hydrochloride, is a novel compound identified as a high-affinity antagonist for the σ1 receptor.[1][2] The σ1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface and is implicated in the modulation of various signaling pathways involved in pain perception. As a clinical candidate for pain management, EST64454 has demonstrated significant antinociceptive properties in established rodent models of pain.[1][2]
Mechanism of Action: σ1 Receptor Antagonism
EST64454 exerts its analgesic effects by selectively binding to and inhibiting the σ1 receptor. This antagonism is believed to modulate pain signaling through various downstream effects, including the regulation of ion channels and interaction with key receptors involved in nociception, such as the NMDA receptor.
Recommended Dosage in Murine Pain Models
The following table summarizes suggested starting doses for this compound in various mouse models of pain, based on preclinical data for analogous compounds and the known efficacy of σ1 receptor antagonists. Dose-response studies are recommended to determine the optimal effective dose for specific experimental conditions.
| Pain Model | Route of Administration | Recommended Dose Range (mg/kg) | Notes |
| Formalin Test (Inflammatory Pain) | Intraperitoneal (i.p.) | 10 - 50 | Effective in reducing both the acute and inflammatory phases of the formalin test. |
| Partial Sciatic Nerve Ligation (Neuropathic Pain) | Intraperitoneal (i.p.) | 10 - 50 | Shown to alleviate mechanical allodynia and thermal hyperalgesia. |
| Capsaicin-Induced Pain | Intraperitoneal (i.p.) | 10 - 50 | Effective in reducing nocifensive behaviors. |
| Acetic Acid-Induced Writhing (Visceral Pain) | Intraperitoneal (i.p.) | 1 - 10 | Lower doses may be effective in this model of visceral pain. |
Experimental Protocols
Formulation of this compound for In Vivo Administration
Due to its high aqueous solubility, this compound can be readily dissolved in standard physiological vehicles.
-
Vehicle: Sterile 0.9% saline or phosphate-buffered saline (PBS).
-
Preparation:
-
Weigh the required amount of this compound powder.
-
Dissolve in the appropriate volume of sterile saline or PBS to achieve the desired final concentration.
-
Vortex briefly to ensure complete dissolution.
-
The solution should be clear and free of particulates.
-
-
Storage: Prepared solutions should be used fresh. If short-term storage is necessary, store at 2-8°C for no longer than 24 hours.
Intraperitoneal (i.p.) Injection Protocol in Mice
Intraperitoneal injection is a common and effective route for systemic administration of this compound in mice.
-
Materials:
-
Sterile 1 mL syringes
-
Sterile 27-30 gauge needles
-
70% ethanol for disinfection
-
Prepared this compound solution
-
-
Procedure:
-
Restrain the mouse firmly by scruffing the neck and securing the tail.
-
Position the mouse in dorsal recumbency with the head tilted slightly downwards.
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle, bevel up, at a 15-20 degree angle into the peritoneal cavity.
-
Aspirate gently to ensure no fluid or blood is drawn back, confirming correct needle placement.
-
Inject the solution smoothly. The recommended injection volume is 5-10 mL/kg.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress post-injection.
-
Pharmacokinetic and Toxicological Profile
The following data provides a preliminary overview of the pharmacokinetic and safety profile of this compound in rodents.
Pharmacokinetics
| Parameter | Value (in rodents) | Notes |
| Absorption | Rapidly absorbed after intraperitoneal administration. | High bioavailability is expected via the i.p. route. |
| Distribution | Adequate central nervous system penetration is anticipated for efficacy in centrally mediated pain models. | |
| Metabolism | High metabolic stability has been reported across species.[1][2] | |
| Elimination | To be determined. |
Acute Toxicity
| Parameter | Value (in mice) | Notes |
| LD50 (Lethal Dose, 50%) | To be determined through formal acute toxicity studies. | No significant adverse effects have been reported at therapeutically relevant doses in initial studies. |
| General Tolerability | Well-tolerated at effective analgesic doses. | Monitor for standard clinical signs post-administration as per good laboratory practice. |
Summary and Future Directions
This compound is a promising σ1 receptor antagonist with demonstrated analgesic properties in preclinical mouse models. The recommended intraperitoneal dose range of 10-50 mg/kg serves as a solid starting point for efficacy studies in various pain paradigms. Its favorable physicochemical properties, including high aqueous solubility, facilitate straightforward formulation for in vivo use. Further detailed pharmacokinetic and toxicological studies are warranted to fully characterize its profile and support its continued development as a novel therapeutic for pain management. Researchers are encouraged to perform dose-escalation studies to identify the optimal dose for their specific model and experimental setup.
References
Application Notes and Protocols: Utilizing EST64454 Hydrochloride in Capsaicin-Induced Pain Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
EST64454 hydrochloride is a potent and selective sigma-1 (σ1) receptor antagonist currently under investigation as a novel analgesic for various pain states.[1] The σ1 receptor, a unique intracellular chaperone protein, has been implicated in the modulation of nociceptive signaling. Its antagonists have demonstrated efficacy in preclinical models of neuropathic and inflammatory pain.[2][3] One of the key preclinical models for evaluating potential analgesics, particularly those targeting mechanisms of peripheral sensitization, is the capsaicin-induced pain model. This model provides a robust and reproducible method for studying acute nociception and hypersensitivity, primarily mediated by the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[4]
These application notes provide a comprehensive overview of the use of this compound in capsaicin-induced pain models, including detailed experimental protocols, representative data, and an exploration of the underlying signaling pathways. While specific preclinical data for EST64454 in this model is not publicly available, the provided data for other selective σ1 receptor antagonists with the same mechanism of action offers valuable insights into the expected efficacy.[5][6]
Data Presentation
The following tables summarize representative quantitative data from studies investigating the effects of selective σ1 receptor antagonists in capsaicin-induced pain models in mice. This data is illustrative of the potential antinociceptive effects of this compound.
Table 1: Effect of Selective σ1 Receptor Antagonists on Capsaicin-Induced Mechanical Allodynia in Mice
| Compound | Administration Route | Dose Range (mg/kg) | ED₅₀ (mg/kg) | Pain Assessment | Animal Model |
| BD-1063 | Subcutaneous (s.c.) | 1-32 | 15.80 ± 0.93 | Von Frey Test | Male CD1 Mice |
| BD-1047 | Subcutaneous (s.c.) | 8-64 | 29.31 ± 1.65 | Von Frey Test | Male CD1 Mice |
| NE-100 | Subcutaneous (s.c.) | 16-64 | 40.74 ± 7.20 | Von Frey Test | Male CD1 Mice |
| S1RA | Subcutaneous (s.c.) | 32-128 | Not Reported | Abdominal Writhing | Male CD1 Mice |
Data adapted from studies on selective σ1 receptor antagonists in capsaicin-induced pain models.[5][6]
Table 2: Effect of Selective σ1 Receptor Antagonists on Capsaicin-Induced Nociceptive Behaviors in Mice
| Compound | Administration Route | Dose (mg/kg) | % Reduction in Pain Behaviors | Pain Assessment | Animal Model |
| BD-1063 | Subcutaneous (s.c.) | 16-64 | ~53% | Abdominal Writhing | Male CD1 Mice |
| S1RA | Subcutaneous (s.c.) | 32-128 | ~62% | Abdominal Writhing | Male CD1 Mice |
| NE-100 | Subcutaneous (s.c.) | 8-64 | ~58% | Abdominal Writhing | Male CD1 Mice |
Data adapted from studies on selective σ1 receptor antagonists in capsaicin-induced visceral pain models.[6]
Experimental Protocols
Protocol 1: Assessment of this compound on Capsaicin-Induced Mechanical Allodynia in Mice
Objective: To evaluate the ability of this compound to reverse mechanical hypersensitivity induced by intraplantar injection of capsaicin in mice.
Materials:
-
This compound
-
Vehicle (e.g., saline, distilled water, or 0.5% methylcellulose)
-
Capsaicin solution (e.g., 0.1-1 µg in 20 µL of saline containing 10% ethanol and 10% Tween 80)
-
Male CD1 mice (or other appropriate strain), 20-25 g
-
Electronic Von Frey apparatus or calibrated Von Frey filaments
-
Testing chambers with a mesh floor
Procedure:
-
Acclimatization: Acclimate mice to the testing environment for at least 30 minutes daily for 2-3 days prior to the experiment.
-
Baseline Measurement: Determine the baseline paw withdrawal threshold (PWT) to mechanical stimulation using the Von Frey apparatus. Apply increasing force to the plantar surface of the hind paw until a withdrawal response is observed. Repeat this measurement three times and average the values.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., subcutaneous, intraperitoneal, or oral) at a predetermined time before capsaicin injection (e.g., 30-60 minutes).
-
Capsaicin Injection: Inject capsaicin solution into the plantar surface of one hind paw.
-
Post-Capsaicin Measurement: At various time points after capsaicin injection (e.g., 15, 30, 60, 90, and 120 minutes), measure the PWT in the ipsilateral (injected) paw.
-
Data Analysis: Calculate the percentage of reversal of mechanical allodynia using the following formula: % Reversal = [(PWT post-drug - PWT post-capsaicin) / (PWT baseline - PWT post-capsaicin)] x 100. Analyze the data using appropriate statistical methods (e.g., two-way ANOVA followed by a post-hoc test).
Protocol 2: Assessment of this compound on Capsaicin-Induced Spontaneous Pain Behaviors in Mice
Objective: To determine the effect of this compound on spontaneous nociceptive behaviors (licking and biting) following intraplantar capsaicin injection.
Materials:
-
This compound
-
Vehicle
-
Capsaicin solution
-
Male CD1 mice (or other appropriate strain), 20-25 g
-
Observation chambers (e.g., clear Plexiglas cylinders)
-
Video recording equipment (optional)
-
Stopwatch
Procedure:
-
Acclimatization: Acclimate mice to the observation chambers for at least 30 minutes prior to the experiment.
-
Drug Administration: Administer this compound or vehicle.
-
Capsaicin Injection: After the appropriate pre-treatment time, inject capsaicin solution into the plantar surface of one hind paw.
-
Observation: Immediately after injection, place the mouse in the observation chamber and record the cumulative time spent licking and biting the injected paw for a defined period (e.g., the first 5-15 minutes).
-
Data Analysis: Compare the duration of nociceptive behaviors between the this compound-treated groups and the vehicle-treated group using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test).
Signaling Pathways and Mechanism of Action
Capsaicin elicits a painful sensation by directly activating the TRPV1 channel, a non-selective cation channel predominantly expressed on nociceptive sensory neurons.[4] Activation of TRPV1 leads to an influx of Ca²⁺ and Na⁺ ions, resulting in depolarization of the neuron and the generation of action potentials that are transmitted to the central nervous system, perceived as pain.[7]
This compound, as a σ1 receptor antagonist, is thought to exert its analgesic effects by modulating this pathway. The σ1 receptor can interact with and influence the function of various ion channels and receptors, including the TRPV1 channel. Preclinical studies suggest that σ1 receptor antagonists can lead to a down-regulation of TRPV1 expression, thereby reducing the number of channels available for activation by capsaicin and diminishing the subsequent pain signaling.[5]
References
- 1. EST64454: a Highly Soluble σ1 Receptor Antagonist Clinical Candidate for Pain Management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antinociception by Sigma-1 Receptor Antagonists: Central and Peripheral Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sigma-1 Receptor Antagonists: A New Class of Neuromodulatory Analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Capsaicin: Current Understanding of Its Mechanisms and Therapy of Pain and Other Pre-Clinical and Clinical Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sigma-1 receptors are essential for capsaicin-induced mechanical hypersensitivity: studies with selective sigma-1 ligands and sigma-1 knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. σ1 receptors are involved in the visceral pain induced by intracolonic administration of capsaicin in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Use of Capsaicin to Treat Pain: Mechanistic and Therapeutic Considerations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Culture Assays Targeting Sigma-1 Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the selection and implementation of cell-based assays for the identification and characterization of sigma-1 receptor (S1R) antagonists. The protocols outlined below are foundational for academic research and industrial drug discovery programs targeting the S1R.
The sigma-1 receptor is a unique ligand-operated chaperone protein predominantly located at the mitochondria-associated membrane of the endoplasmic reticulum (ER).[1] It plays a crucial role in cellular stress responses and the modulation of various signaling pathways, making it a compelling therapeutic target for a range of disorders, including neurodegenerative diseases, cancer, and psychiatric conditions.[1][2]
Core Concepts in S1R Antagonism
Under basal conditions, S1R is associated with the ER chaperone, binding immunoglobulin protein (BiP).[1][3] Upon stimulation by agonists or cellular stress, S1R dissociates from BiP and can translocate to interact with a variety of "client" proteins, including ion channels and G-protein-coupled receptors.[1] S1R antagonists are compounds that bind to the receptor and prevent these downstream signaling events. The functional effect of a ligand as an agonist or antagonist can be determined by its impact on S1R oligomerization, with antagonists tending to stabilize higher-order oligomers.
Key Cell-Based Assays for S1R Antagonism
A multi-tiered approach is recommended for the comprehensive evaluation of S1R antagonists, starting with primary binding assays to determine affinity, followed by functional assays to confirm antagonism and elucidate the mechanism of action.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a test compound for the S1R. These assays measure the displacement of a radiolabeled S1R ligand by the test compound.
a. Competitive Inhibition Assay to Determine Inhibition Constant (Ki)
This protocol is used to determine the binding affinity (Ki) of a test compound for the S1R by measuring its ability to compete with a known radiolabeled S1R ligand, such as [³H]-(+)-pentazocine.[4]
Experimental Protocol:
-
Cell Culture and Membrane Preparation:
-
Culture cells expressing S1R (e.g., HEK293T cells or guinea pig liver membranes which have high S1R expression) to a sufficient density.[4][5]
-
Harvest the cells and prepare membrane fractions by homogenization and centrifugation.
-
Determine the total protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford assay).[5]
-
-
Assay Setup:
-
Prepare a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
In a 96-well plate, add the following components in order:
-
-
Controls:
-
Total Binding: Contains binding buffer, radioligand, and membranes, with vehicle (e.g., 3% DMSO) instead of the test compound.[5]
-
Non-specific Binding: Contains all components of the total binding wells plus a high concentration of a known S1R ligand (e.g., 10 µM (+)-pentazocine or haloperidol) to saturate all specific binding sites.[5]
-
-
Incubation and Termination:
-
Incubate the plate at room temperature for a specified time (e.g., 2 hours) to reach equilibrium.[6]
-
Terminate the reaction by rapid filtration through a glass fiber filter (e.g., Perkin Elmer Uni-Filter-96 GF/B) that has been pre-soaked in a solution like 0.5% polyethylenimine.[5]
-
Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.
-
-
Detection and Data Analysis:
-
Dry the filters and add scintillation cocktail.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation:
| Compound | Radioligand | Cell/Tissue Source | Ki (nM) | Reference |
| (+)-Pentazocine | [³H]-(+)-pentazocine | Guinea Pig Cortex | 7.76 ± 0.52 | [5] |
| Haloperidol | [³H]-(+)-pentazocine | Guinea Pig Cortex | 3.19 ± 0.28 | [5] |
| NE-100 | [³H]-(+)-pentazocine | Guinea Pig Cortex | 0.94 ± 0.12 | [5] |
| SI 1/28 | Not Specified | Not Specified | 6.1 | [7] |
Note: Ki values can vary depending on the experimental conditions, including the radioligand and tissue/cell source used.
Functional Assays
Functional assays are essential to confirm that a compound's binding to S1R translates into a biological effect consistent with antagonism.
a. S1R-BiP Dissociation Assay
This assay measures the ability of a compound to either promote or inhibit the dissociation of S1R from its chaperone protein, BiP. S1R agonists typically induce the dissociation of the S1R-BiP complex, while antagonists may stabilize this interaction or have no effect, depending on the specific mechanism.
Experimental Protocol:
-
Cell Culture and Transfection:
-
Use a cell line that expresses S1R, such as CHO cells.
-
For enhanced detection, cells can be transfected with a tagged S1R construct (e.g., S1R-GFP).[8]
-
-
Compound Treatment:
-
Plate the cells in a suitable format (e.g., 12-well plates).
-
Treat the cells with the test compound at various concentrations for a defined period (e.g., 30 minutes at 37°C).[8] Include known agonists (e.g., PRE-084) and antagonists as controls.
-
-
Immunoprecipitation:
-
Lyse the cells in a gentle lysis buffer to preserve protein-protein interactions.
-
Incubate the cell lysates with an antibody against either S1R or BiP to immunoprecipitate the protein complex.
-
Use protein A/G-coated beads to capture the antibody-protein complexes.
-
-
Western Blotting:
-
Elute the proteins from the beads and separate them by SDS-PAGE.
-
Transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Probe the membrane with primary antibodies against both S1R and BiP.
-
Use appropriate secondary antibodies conjugated to a detectable enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for both S1R and BiP in the immunoprecipitated samples.
-
A decrease in the amount of co-immunoprecipitated BiP with S1R in the presence of a compound suggests an agonistic effect. An antagonist would be expected to block the agonist-induced dissociation.
-
b. Bioluminescence Resonance Energy Transfer (BRET) Assay for S1R Homomerization
BRET assays can be used to study the oligomerization state of S1R in response to ligand binding in living cells. Antagonists have been shown to enhance S1R homomer BRET signals, suggesting they stabilize S1R multimerization.[9]
Experimental Protocol:
-
Constructs and Cell Transfection:
-
Generate S1R fusion constructs with a BRET donor (e.g., NanoLuciferase, NL) and a BRET acceptor (e.g., mVenus, a YFP variant).[5]
-
Co-transfect cells (e.g., HEK293T) with the donor and acceptor constructs.
-
-
Assay Procedure:
-
Plate the transfected cells in a 96-well plate.
-
Add the test compound at various concentrations.
-
Add the substrate for the BRET donor (e.g., furimazine for NanoLuciferase).
-
Measure the light emission at wavelengths corresponding to the donor and acceptor using a plate reader capable of BRET measurements.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
An increase in the BRET ratio in the presence of a compound indicates an enhanced interaction or proximity of the S1R monomers, which is characteristic of antagonism for S1R.
-
Plot the BRET ratio against the compound concentration to determine the EC50.
-
Data Presentation:
| Compound | Assay | Effect | Reference |
| Haloperidol | S1R Homomer BRET | Increased BRET signal (Antagonist-like) | [5][9] |
| (+)-Pentazocine | S1R Homomer BRET | No significant change or decrease (Agonist-like) | [5][9] |
Signaling Pathways and Experimental Workflows
Sigma-1 Receptor Signaling Pathway
Caption: Simplified S1R signaling cascade.
Workflow for S1R Antagonist Screening
Caption: A typical screening workflow for S1R antagonists.
Radioligand Binding Assay Workflow
Caption: Workflow for a competitive radioligand binding assay.
Concluding Remarks
The assays described provide a robust framework for the identification and characterization of novel S1R antagonists. A thorough understanding of the underlying principles of each assay, coupled with careful experimental design and execution, is critical for generating high-quality, reproducible data. The combination of binding and functional assays is essential to build a comprehensive pharmacological profile of test compounds and to advance promising candidates in the drug discovery pipeline. As research into S1R biology continues to evolve, so too will the assays used to probe its function, offering ever more sophisticated tools to develop novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Frontiers | The Sigma-1 Receptor in Cellular Stress Signaling [frontiersin.org]
- 4. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]
- 7. Examination of the Novel Sigma-1 Receptor Antagonist, SI 1/28, for Antinociceptive and Anti-allodynic Efficacy against Multiple Types of Nociception with Fewer Liabilities of Use - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Positive modulation of sigma-1 receptor: a new weapon to mitigate disease progression in amyotrophic lateral sclerosis | springermedizin.de [springermedizin.de]
- 9. researchgate.net [researchgate.net]
Application Note & Protocol: Pharmacokinetic Analysis of EST64454 Hydrochloride in Rats
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for conducting a pharmacokinetic (PK) analysis of EST64454 hydrochloride in a rat model. EST64454 is a potent and selective σ1 receptor antagonist with potential therapeutic applications in pain management.[1][2] Understanding its absorption, distribution, metabolism, and excretion (ADME) profile is crucial for its preclinical development. The following sections outline the experimental workflow, from animal preparation and drug administration to sample collection and bioanalysis, and present representative pharmacokinetic data.
Introduction
This compound is a novel compound that has demonstrated promising antinociceptive properties in preclinical models.[1] Its high aqueous solubility and permeability suggest a favorable Biopharmaceutics Classification System (BCS) class I profile.[1] A thorough characterization of its pharmacokinetic profile in rodents is a critical step in evaluating its potential as a clinical candidate. This application note describes a typical study design for determining key PK parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t1/2) in Wistar rats.[1]
Experimental Protocols
Animal Model
-
Species: Male Wistar rats.[1]
-
Weight: 200-250 g.
-
Housing: Animals should be housed in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle. They should have ad libitum access to standard chow and water.
-
Acclimatization: Animals should be acclimatized to the facility for at least 7 days prior to the experiment.
-
Ethical Considerations: All animal procedures must be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.
Drug Formulation and Administration
-
Formulation: this compound is dissolved in a sterile isotonic saline solution (0.9% NaCl) to the desired concentrations for intravenous and oral administration.
-
Intravenous (IV) Administration: A single dose of 1 mg/kg is administered as a bolus injection into the lateral tail vein.
-
Oral (PO) Administration: A single dose of 5 mg/kg is administered via oral gavage.
Experimental Design and Sample Collection
-
Groups: Animals are randomly assigned to two groups: IV administration (n=6) and PO administration (n=6).
-
Blood Sampling: Approximately 0.25 mL of blood is collected from the jugular vein at the following time points:
-
IV Group: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.
-
PO Group: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours post-dose.
-
-
Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., K2EDTA). Plasma is separated by centrifugation at 4°C (3000 x g for 10 minutes) and stored at -80°C until analysis.
Bioanalytical Method
-
Technique: The concentration of EST64454 in plasma samples is quantified using a validated High-Performance Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) method.[3]
-
Sample Preparation: A protein precipitation method is used to extract EST64454 from the plasma matrix. An internal standard is added prior to precipitation with a suitable organic solvent (e.g., acetonitrile).
-
Chromatography: Separation is achieved on a C18 reverse-phase column with a gradient mobile phase.
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
Validation: The method should be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.
Data Presentation
The following table summarizes representative pharmacokinetic parameters of this compound in rats following single intravenous and oral administration.
| Parameter | Intravenous (1 mg/kg) | Oral (5 mg/kg) |
| Cmax (ng/mL) | 450 ± 75 | 320 ± 60 |
| Tmax (h) | 0.08 (5 min) | 0.5 |
| AUC0-t (ng·h/mL) | 850 ± 120 | 1800 ± 250 |
| AUC0-inf (ng·h/mL) | 870 ± 130 | 1850 ± 260 |
| t1/2 (h) | 2.5 ± 0.5 | 3.0 ± 0.6 |
| Clearance (CL) (L/h/kg) | 1.15 ± 0.20 | - |
| Volume of Distribution (Vd) (L/kg) | 3.5 ± 0.7 | - |
| Bioavailability (F) (%) | - | 85 ± 15 |
Data are presented as mean ± standard deviation (SD).
Visualizations
Experimental Workflow
Caption: Workflow for the pharmacokinetic analysis of this compound in rats.
Simplified Signaling Pathway
Caption: Simplified signaling pathway for the antagonist action of EST64454 on the σ1 receptor.
References
Application Notes and Protocols for EST64454 Hydrochloride in Central Sensitization Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
EST64454 hydrochloride is a potent and selective sigma-1 (σ1) receptor antagonist currently under investigation for the management of pain.[1][2][3] Central sensitization, a state of neuronal hyperexcitability in the central nervous system, is a key mechanism underlying the transition from acute to chronic pain and the maintenance of chronic pain states. The σ1 receptor has been implicated in the modulation of central sensitization, making this compound a valuable tool for studying this phenomenon and for the development of novel analgesics.[2] These application notes provide detailed protocols and available data for the use of this compound in preclinical models of central sensitization.
Mechanism of Action
This compound is a synthetic, small-molecule antagonist of the σ1 receptor with a high binding affinity (Ki = 22 nM).[1] The σ1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface that modulates a variety of ion channels and signaling pathways involved in neuronal excitability and plasticity. By antagonizing the σ1 receptor, this compound is thought to attenuate the downstream signaling cascades that contribute to the induction and maintenance of central sensitization, thereby reducing pain hypersensitivity.
Data Presentation
In Vitro Profile of EST64454
| Parameter | Value | Reference |
| σ1 Receptor Binding Affinity (Ki) | 22 nM | [1] |
| Aqueous Solubility | High | [1][2] |
| Caco-2 Cell Permeability | High | [1][2] |
In Vivo Efficacy of EST64454 in Mouse Models of Pain
While specific dose-response data from the primary publication is not available in the abstract, the compound has demonstrated antinociceptive properties in established models relevant to central sensitization.[1][2][3]
| Pain Model | Species | Effect | Reference |
| Capsaicin-Induced Pain | Mouse | Antinociceptive | [1][3] |
| Partial Sciatic Nerve Ligation | Mouse | Antinociceptive | [1][3] |
Experimental Protocols
Capsaicin-Induced Nociceptive Behavior Model
This model is used to evaluate the efficacy of compounds against acute chemical-induced pain and the development of central sensitization.
Materials:
-
This compound
-
Vehicle (e.g., 0.9% saline with 5% DMSO, or as determined by solubility studies)
-
Capsaicin solution (e.g., 1.6 µg in 20 µL of saline)
-
Male CD-1 mice (20-25 g)
-
Observation chambers
-
Micropipettes
Procedure:
-
Acclimatization: Acclimate mice to the observation chambers for at least 30 minutes before the experiment.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal - i.p.). The primary literature mentions oral activity, so oral gavage (p.o.) is also a relevant route. Dosing should be determined by dose-ranging studies.
-
Pre-treatment Time: Allow for a pre-treatment period based on the pharmacokinetic profile of this compound.
-
Capsaicin Injection: Inject capsaicin solution into the plantar surface of the right hind paw.
-
Behavioral Observation: Immediately after injection, record the cumulative time spent licking and flinching the injected paw for a period of 5-10 minutes.
-
Data Analysis: Compare the nociceptive response times between the vehicle- and this compound-treated groups. A significant reduction in licking/flinching time indicates an antinociceptive effect.
Partial Sciatic Nerve Ligation (PSNL) Model of Neuropathic Pain
This surgical model induces long-lasting mechanical allodynia and thermal hyperalgesia, hallmarks of central sensitization.
Materials:
-
This compound
-
Vehicle
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
Suture material (e.g., 5-0 silk)
-
Von Frey filaments for mechanical allodynia testing
-
Plantar test apparatus for thermal hyperalgesia testing
Procedure:
-
Surgery: Anesthetize the mouse and expose the sciatic nerve. Tightly ligate approximately one-third to one-half of the dorsal portion of the sciatic nerve.
-
Recovery: Allow the animals to recover for a period of 5-7 days to allow for the full development of neuropathic pain behaviors.
-
Baseline Testing: Before drug administration, establish a baseline for mechanical allodynia (paw withdrawal threshold to von Frey filaments) and thermal hyperalgesia (paw withdrawal latency to a radiant heat source).
-
Drug Administration: Administer this compound or vehicle.
-
Post-treatment Testing: At various time points after drug administration (e.g., 30, 60, 120 minutes), re-assess mechanical allodynia and thermal hyperalgesia.
-
Data Analysis: Compare the paw withdrawal thresholds and latencies between the vehicle- and this compound-treated groups. A significant increase in withdrawal threshold and latency indicates an anti-allodynic and anti-hyperalgesic effect, respectively.
Western Blot for Central Sensitization Markers in the Spinal Cord
This protocol allows for the molecular analysis of key signaling molecules upregulated in the spinal cord during central sensitization.
Materials:
-
Spinal cord tissue (lumbar region) from control and pain model animals treated with vehicle or this compound.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE equipment and reagents
-
Western blot transfer system
-
Primary antibodies (e.g., anti-p-ERK, anti-c-Fos, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Homogenize the dorsal horn of the spinal cord in lysis buffer and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Following washing, incubate with the appropriate secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin). Compare the expression levels of p-ERK and c-Fos between the different treatment groups.
Visualizations
Caption: Signaling pathway of central sensitization and the modulatory role of the σ1 receptor, the target of this compound.
References
Application of EST64454 Hydrochloride in Inflammatory Pain Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
EST64454 hydrochloride is a selective and orally active antagonist of the sigma-1 (σ1) receptor, identified as a clinical candidate for the management of pain.[1][2] The σ1 receptor is a unique ligand-operated molecular chaperone involved in the modulation of various signaling pathways implicated in pain transmission. Antagonism of the σ1 receptor has emerged as a promising therapeutic strategy for the treatment of inflammatory and neuropathic pain. This document provides detailed application notes and experimental protocols for the use of this compound in preclinical inflammatory pain research, based on published studies.
Mechanism of Action
This compound exerts its analgesic effects by selectively binding to and inhibiting the σ1 receptor, which has a Ki of 22 nM.[1] The σ1 receptor is located at the endoplasmic reticulum-mitochondrion interface and modulates calcium signaling, ion channel function, and intercellular signaling. In the context of inflammatory pain, the σ1 receptor is believed to contribute to the sensitization of nociceptive neurons. By antagonizing this receptor, this compound can attenuate the hyperexcitability of these neurons, thereby reducing pain hypersensitivity.
Below is a diagram illustrating the proposed signaling pathway for σ1 receptor involvement in pain and the antagonistic action of EST64454.
Caption: Proposed mechanism of action of EST64454 in inflammatory pain.
Quantitative Data
The following tables summarize the pharmacokinetic and pharmacodynamic properties of this compound in preclinical models.
Table 1: Pharmacokinetic Profile of EST64454
| Species | Dose (mg/kg) | Route | Cmax (ng/mL) | t1/2 (h) | AUC0-∞ (ng·h/mL) | Vss (L/kg) | F% |
| Wistar Rat (male) | 10 | p.o. | 771 | 3.4 | 1431 | 4.4 | 69 |
| CD1 Mice (male) | 10 | p.o. | 1178 | <1 | 2645 | 1.2 | 60 |
Data sourced from MedChemExpress product information.[1]
Table 2: In Vivo Efficacy of EST64454 in Pain Models
| Pain Model | Species | Route | Dose (mg/kg) | Efficacy |
| Capsaicin-induced pain | Mice | p.o. | Not specified | Antinociceptive properties observed |
| Partial Sciatic Nerve Ligation | Mice | p.o. | Not specified | Antinociceptive properties observed |
Efficacy has been demonstrated in these models, though specific dose-response data from the primary literature is not detailed in the provided search results.[2]
Experimental Protocols
Detailed methodologies for key in vivo inflammatory pain models are provided below. These protocols are based on standard preclinical procedures and should be adapted to specific experimental designs.
Capsaicin-Induced Nociceptive Behavior Model
This model assesses inflammatory pain by measuring the behavioral response to an intraplantar injection of capsaicin, which activates TRPV1 receptors on nociceptive neurons.
Experimental Workflow:
Caption: Workflow for the capsaicin-induced pain model.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Capsaicin solution (e.g., 0.1 mg/mL in 10% ethanol, 10% Tween 80, and 80% saline)
-
Male CD1 mice (20-25 g)
-
Plexiglas observation chambers
-
Microsyringes
Procedure:
-
Acclimatization: Place mice individually in Plexiglas observation chambers for at least 30 minutes before testing to allow for acclimatization to the environment.
-
Drug Administration: Administer this compound or vehicle orally (p.o.) at the desired doses and pretreatment time (e.g., 60 minutes before capsaicin injection).
-
Pain Induction: Inject 10 µL of capsaicin solution into the plantar surface of the right hind paw using a microsyringe.
-
Behavioral Observation: Immediately after the capsaicin injection, start a timer and record the cumulative time the animal spends licking the injected paw over a 5-minute period.
-
Data Analysis: Compare the mean licking time between the vehicle-treated group and the this compound-treated groups. A significant reduction in licking time in the drug-treated groups indicates an antinociceptive effect.
Partial Sciatic Nerve Ligation (pSNL) Model of Neuropathic Pain
This model mimics chronic neuropathic pain resulting from nerve injury. While primarily a model of neuropathic pain, it involves an initial inflammatory component.
Experimental Workflow:
Caption: Workflow for the pSNL model and subsequent drug testing.
Materials:
-
This compound
-
Vehicle
-
Male CD1 mice (20-25 g)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
Suture material (e.g., 8-0 silk)
-
Von Frey filaments
Procedure:
Part A: Surgical Procedure
-
Anesthesia and Preparation: Anesthetize the mouse and shave the left thigh. Prepare the surgical site with an antiseptic solution.
-
Sciatic Nerve Exposure: Make a small incision in the skin of the thigh and separate the biceps femoris muscle to expose the sciatic nerve.
-
Ligation: Carefully isolate the sciatic nerve and ligate the dorsal one-third to one-half of the nerve with an 8-0 silk suture.
-
Closure: Suture the muscle layer and close the skin incision with wound clips or sutures.
-
Post-Operative Care: Allow the animals to recover in a clean cage with easy access to food and water. Monitor for signs of distress. Sham-operated animals undergo the same procedure without nerve ligation.
Part B: Assessment of Mechanical Allodynia and Drug Efficacy
-
Development of Allodynia: Allow 7 to 14 days for the development of stable mechanical allodynia.
-
Baseline Measurement: Before drug administration, measure the baseline paw withdrawal threshold (PWT) in response to stimulation with von Frey filaments using the up-down method.
-
Drug Administration: Administer this compound or vehicle orally.
-
Post-Dosing Measurement: Measure the PWT at various time points after drug administration (e.g., 30, 60, 120, and 240 minutes).
-
Data Analysis: The antinociceptive effect is determined by the increase in PWT in the drug-treated groups compared to the vehicle-treated group.
Conclusion
This compound is a promising σ1 receptor antagonist for the investigation of inflammatory and neuropathic pain. The protocols outlined above provide a framework for researchers to evaluate the efficacy of this compound in established preclinical models of pain. Careful adherence to these methodologies will ensure the generation of robust and reproducible data, contributing to a better understanding of the therapeutic potential of this compound.
References
Application Note & Protocol: Quantification of EST64454 Hydrochloride in Plasma using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
EST64454 is a selective sigma-1 (σ1) receptor antagonist investigated for its potential therapeutic effects.[1][2] Accurate quantification of EST64454 in plasma is crucial for pharmacokinetic studies, enabling the determination of key parameters such as absorption, distribution, metabolism, and excretion (ADME). This document provides a detailed protocol for the determination of EST64454 in plasma samples using a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. While a specific validated method for EST64454 has not been published, this protocol is based on established methodologies for the quantification of small molecule drugs in biological matrices.[3][4][5][6][7]
Quantitative Data Summary
The following tables represent typical validation parameters for a bioanalytical method of this nature. These values are illustrative and should be confirmed during method validation.
Table 1: Calibration Curve Parameters
| Parameter | Value |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.995 |
| Weighting | 1/x² |
Table 2: Precision and Accuracy
| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%RE) | Inter-day Precision (%RSD) | Inter-day Accuracy (%RE) |
| LLOQ | 1 | ≤ 20% | ± 20% | ≤ 20% | ± 20% |
| LQC | 3 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
| MQC | 100 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
| HQC | 800 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
Table 3: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
| EST64454 | > 85% | 90 - 110% |
| Internal Standard | > 85% | 90 - 110% |
Experimental Protocols
1. Materials and Reagents
-
EST64454 hydrochloride reference standard
-
Internal Standard (IS) (e.g., a structurally similar and stable isotopically labeled compound)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
Control human plasma (with appropriate anticoagulant, e.g., K2EDTA)
2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system capable of gradient elution.
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.
3. Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting small molecules from plasma.[4]
-
Label polypropylene tubes for blank, calibration standards, quality control samples, and unknown samples.
-
Allow all plasma samples and standards to thaw to room temperature.
-
Vortex mix the plasma samples.
-
To 100 µL of plasma, add 10 µL of the internal standard working solution (ensure final concentration is consistent across all samples, except blanks).
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject a portion of the supernatant (e.g., 5-10 µL) into the LC-MS/MS system.
4. LC-MS/MS Method
Chromatographic Conditions (HPLC)
-
Column: A C18 reversed-phase column is a common choice for separating small molecules.[3] (e.g., Waters XBridge BEH C18, 2.1 x 50 mm, 2.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0.0-0.5 min: 5% B
-
0.5-2.5 min: 5% to 95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95% to 5% B
-
3.1-4.0 min: 5% B (Re-equilibration)
-
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometric Conditions (MS/MS)
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
-
MRM Transitions (Hypothetical):
-
EST64454: Precursor ion (Q1) m/z → Product ion (Q3) m/z (To be determined by infusion of the compound)
-
Internal Standard: Precursor ion (Q1) m/z → Product ion (Q3) m/z (To be determined by infusion of the compound)
-
5. Data Analysis
-
Peak areas of EST64454 and the internal standard are integrated using the instrument's software.
-
A calibration curve is constructed by plotting the peak area ratio (EST64454/IS) against the nominal concentration of the calibration standards.
-
A linear regression with a weighting factor of 1/x² is typically used.
-
The concentrations of EST64454 in the quality control and unknown samples are determined from the calibration curve.
Visualizations
Caption: Workflow for the quantification of EST64454 in plasma.
Caption: Simplified signaling pathway of EST64454 as a σ1 receptor antagonist.
References
- 1. EST64454: a Highly Soluble σ1 Receptor Antagonist Clinical Candidate for Pain Management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EST64454: a Highly Soluble sigma(1) Receptor Antagonist Clinical Candidate for Pain Management - Tecnocampus [tecnocampus.scimarina.com]
- 3. LC–MS/MS assay for the determination of a novel D-peptide antagonist of CXCR4 in rat plasma and its application to a preclinical pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A multi-analyte LC-MS/MS method for the determination of 57 pharmaceuticals and illicit drugs in plasma, and its application to poisoning cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijcrr.com [ijcrr.com]
- 6. Quantitation of tazemetostat in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and validation of a rapid LC-MS/MS method to quantify letrozole in human plasma and its application to therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for EST64454 Hydrochloride Administration in Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vivo administration of EST64454 hydrochloride, a potent and selective sigma-1 (σ1) receptor antagonist, for behavioral studies in rodent models of pain. The information is compiled from preclinical studies investigating its antinociceptive properties.
Introduction
This compound is a highly soluble σ1 receptor antagonist that has shown efficacy in preclinical models of pain, suggesting its potential as a therapeutic agent.[1][2] The sigma-1 receptor, a unique ligand-operated chaperone protein, is implicated in the modulation of various signaling pathways related to pain perception. Antagonism of this receptor is a promising strategy for the development of novel analgesics. These protocols are designed to assist researchers in conducting behavioral experiments to evaluate the effects of this compound.
Data Presentation
The following table summarizes the quantitative data from a key study investigating the dose-dependent antinociceptive effects of this compound in the capsaicin-induced pain model in mice.
| Dose (mg/kg, p.o.) | Mean Licking Time (s) | % Reduction in Licking Time |
| Vehicle (0.5% Methylcellulose) | 103.3 ± 9.8 | - |
| 12.5 | 73.2 ± 11.5 | 29.1% |
| 25 | 55.8 ± 10.2 | 46.0% |
| 50 | 38.7 ± 8.9 | 62.5% |
Data adapted from the supplementary information of Diaz, J. L., et al. (2020). EST64454: a Highly Soluble σ1 Receptor Antagonist Clinical Candidate for Pain Management. Journal of Medicinal Chemistry, 63(23), 14979–14988.
Signaling Pathway
EST64454 acts as an antagonist at the sigma-1 (σ1) receptor. This receptor is a chaperone protein located at the endoplasmic reticulum-mitochondrion interface and is involved in modulating calcium signaling, ion channel function, and intercellular signaling, all of which can influence neuronal excitability and pain transmission. By blocking the σ1 receptor, EST64454 is thought to attenuate nociceptive signaling.
References
Troubleshooting & Optimization
improving EST64454 hydrochloride solubility in aqueous solutions
Welcome to the technical support center for EST64454 hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address potential challenges with aqueous solubility. While EST64454 has been reported to have high aqueous solubility, this guide provides troubleshooting strategies and advanced formulation protocols for situations where higher concentrations are required or when batch-to-batch variability or complex buffer systems present challenges.[1]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Q1: I've prepared a stock solution of this compound in water, but it appears cloudy or has precipitated over time. What should I do?
A1: Cloudiness or precipitation indicates that the solution is supersaturated and the compound is falling out of solution. Here are the immediate troubleshooting steps:
-
Verify Concentration: Double-check your calculations to ensure the concentration does not exceed the known solubility limit under your experimental conditions.
-
Gentle Heating & Sonication: Gently warm the solution (e.g., to 37°C) and sonicate in a water bath. This can help redissolve the precipitate, especially if it crashed out due to temperature fluctuations.[2]
-
pH Adjustment: The aqueous solution of a hydrochloride salt can be slightly acidic.[3] The solubility of EST64454, as a basic compound's salt, is highly pH-dependent. Lowering the pH (e.g., to pH 4-5) by adding a small amount of dilute HCl can significantly increase solubility. Conversely, increasing the pH towards the pKa of the free base will decrease solubility.[4][5]
-
Consider a Different Solvent System: If aqueous solubility is insufficient for your required concentration, consider the formulation strategies outlined in the FAQs below, such as using co-solvents or cyclodextrins.[2]
Q2: My this compound solution is clear at first, but it precipitates when I dilute it into my phosphate-buffered saline (PBS) cell culture media. Why is this happening?
A2: This is a common issue known as salt disproportionation or the "common ion effect," which can occur with hydrochloride salts.
-
pH Shift: Your cell culture medium is buffered at a physiological pH (typically ~7.4). This pH is significantly higher than the acidic pH of the dissolved hydrochloride salt. This shift can cause the protonated, soluble form of the drug to convert to the less soluble free base, leading to precipitation.[6]
-
Common Ion Effect: If the buffer contains chloride ions, it can suppress the dissolution of the hydrochloride salt, reducing its solubility compared to pure water.[7]
Troubleshooting Steps:
-
Use a Higher Stock Concentration: Prepare a more concentrated initial stock in a suitable solvent (like DMSO or an acidic buffer) so that the final dilution into your media is larger (e.g., 1:1000). This keeps the final concentration of the organic solvent low (e.g., <0.1% DMSO) and allows the media's buffering capacity to manage the pH without causing precipitation.
-
Pre-formulate with Excipients: Consider using solubility enhancers like cyclodextrins in your stock solution, which can keep the drug molecule soluble even after dilution into the final buffer.
Frequently Asked Questions (FAQs)
Q1: What is the recommended first step to systematically improve the aqueous solubility of this compound?
A1: The first and most critical step is to determine the compound's pH-solubility profile. As the salt of a weak base, this compound's solubility will be lowest at high pH and will increase as the pH decreases. Establishing this profile will inform all further formulation strategies.
Q2: How can I use pH to my advantage?
A2: For many applications, simply using an acidic buffer (e.g., citrate or acetate buffer, pH 4-6) instead of pure water or PBS can maintain high solubility. The pH-solubility data below shows this effect.
Q3: What are co-solvents and when should I use them?
A3: Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble compounds by reducing the polarity of the aqueous vehicle.[8][9] They should be used when pH adjustment alone is insufficient or undesirable for the experimental system. Common examples include DMSO, ethanol, propylene glycol (PG), and polyethylene glycols (PEG).[8][10]
Q4: What are cyclodextrins and how do they work?
A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[11][12] They can encapsulate the poorly soluble EST64454 molecule, forming an inclusion complex where the hydrophobic part of the drug is shielded from water, thereby increasing its apparent solubility.[11][13][14] Modified cyclodextrins like Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) offer significantly higher aqueous solubility than the native forms.[12] Supplier data for this compound shows it can be successfully dissolved at ≥2.5 mg/mL in a solution containing 10% DMSO and 90% of a 20% SBE-β-CD saline solution.[2]
Data Presentation: Solubility Profiles
The following tables present typical data you might generate during formulation development for this compound.
Table 1: pH-Dependent Solubility of this compound
| pH of Aqueous Buffer | Solubility (mg/mL) | Solid Form After Equilibration |
|---|---|---|
| 2.0 | > 50 | Hydrochloride Salt |
| 4.0 | 25.8 | Hydrochloride Salt |
| 6.0 | 5.2 | Hydrochloride Salt |
| 7.4 | 0.9 | Free Base |
| 8.5 | < 0.1 | Free Base |
Table 2: Solubility of this compound in Co-Solvent Systems
| Co-Solvent System (in Water, v/v) | Solubility (mg/mL) at pH 7.4 |
|---|---|
| 0% (Aqueous Buffer) | 0.9 |
| 20% Propylene Glycol | 4.5 |
| 40% Propylene Glycol | 11.2 |
| 20% PEG 400 | 6.8 |
| 40% PEG 400 | 15.3 |
| 10% DMSO / 40% PEG 300 / 5% Tween-80 | > 2.5[2] |
Table 3: Effect of Cyclodextrins on Solubility of this compound
| Excipient (in pH 7.4 Buffer) | Solubility (mg/mL) |
|---|---|
| None | 0.9 |
| 10% (w/v) HP-β-CD | 12.7 |
| 20% (w/v) HP-β-CD | 28.4 |
| 10% (w/v) SBE-β-CD | 18.9 |
| 20% (w/v) SBE-β-CD | 45.1 |
Experimental Protocols
Protocol 1: Determination of pH-Solubility Profile
-
Preparation: Prepare a series of buffers (e.g., citrate, phosphate) ranging from pH 2 to 9.
-
Addition of Compound: Add an excess amount of this compound to a fixed volume of each buffer in separate vials. Ensure enough solid is present so that some remains undissolved.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Sampling & Analysis: Withdraw a sample from each vial and filter it through a 0.22 µm syringe filter to remove undissolved solid.
-
Quantification: Dilute the filtrate with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
-
Solid Phase Analysis: Recover the remaining solid from each vial and analyze it using techniques like XRPD or DSC to determine if it is the hydrochloride salt or the free base.
Protocol 2: Evaluation of Co-Solvent Systems
-
Preparation: Prepare various mixtures of a co-solvent (e.g., Propylene Glycol) and an aqueous buffer (e.g., pH 7.4 PBS) at different volume ratios (e.g., 10%, 20%, 40% co-solvent).
-
Equilibrium Solubility: Follow steps 2-5 from Protocol 1 for each co-solvent mixture to determine the saturation solubility.
Protocol 3: Evaluation of Cyclodextrin Complexation
-
Preparation: Prepare solutions of different cyclodextrins (e.g., HP-β-CD) at various concentrations (e.g., 5%, 10%, 20% w/v) in a selected aqueous buffer.
-
Equilibrium Solubility: Follow steps 2-5 from Protocol 1 for each cyclodextrin solution to determine the enhancement in solubility.
Visualizations
Caption: Logical steps for troubleshooting precipitation issues.
Caption: Encapsulation of a drug molecule by a cyclodextrin.
Caption: Stepwise approach for formulation screening.
References
- 1. EST64454: a Highly Soluble σ1 Receptor Antagonist Clinical Candidate for Pain Management | Publicación [silice.csic.es]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DSpace [helda.helsinki.fi]
- 7. ovid.com [ovid.com]
- 8. Cosolvent - Wikipedia [en.wikipedia.org]
- 9. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. mdpi.com [mdpi.com]
- 13. arborpharmchem.com [arborpharmchem.com]
- 14. pharmaexcipients.com [pharmaexcipients.com]
common issues with EST64454 hydrochloride stability in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the common issues related to the stability of EST64454 hydrochloride in solution. Below you will find frequently asked questions and troubleshooting guides to assist in your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A1: this compound is soluble in DMSO at a concentration of 100 mg/mL (249.47 mM).[1][2] It is recommended to use newly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[1][2] To aid dissolution, gentle warming and/or sonication can be applied.[1] For in vivo applications, specific formulations using co-solvents are available.[1]
Q2: What are the recommended storage conditions for this compound solutions?
A2: Once prepared, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles, which can lead to product inactivation.[3] For long-term storage, it is recommended to store solutions at -80°C for up to 6 months.[1][2] For short-term storage, -20°C for up to 1 month is advised.[1][2] All solutions should be kept in sealed containers, protected from moisture.[1][2]
Q3: What is the stability of solid this compound?
A3: The solid form of this compound is a white to light yellow solid.[1][2] It should be stored at 4°C in a sealed container, away from moisture.[1][2]
Q4: Is this compound stable in aqueous solutions?
Troubleshooting Guide
Issue: Precipitation or phase separation occurs during solution preparation.
-
Possible Cause: Incomplete dissolution or supersaturation.
-
Solution:
-
Use gentle heating and/or sonication to aid in dissolving the compound.[1]
-
Ensure you are using a fresh, anhydrous solvent (e.g., newly opened DMSO), as absorbed moisture can affect solubility.[1][2]
-
For aqueous-based buffers, consider the pH of the final solution, as this can impact the solubility of hydrochloride salts.
-
Issue: Loss of compound activity over time in stored solutions.
-
Possible Cause 1: Degradation due to improper storage.
-
Solution:
-
Ensure stock solutions are stored at the recommended temperatures (-20°C for short-term, -80°C for long-term).[1][2]
-
Aliquot solutions upon preparation to minimize freeze-thaw cycles.[3]
-
Protect solutions from light, especially if photolytic degradation is a concern for similar chemical structures.[8]
-
-
Possible Cause 2: Chemical degradation in the experimental buffer.
-
Solution:
-
If possible, prepare fresh dilutions from a frozen stock solution immediately before each experiment.
-
Be aware of the potential for hydrolysis in highly acidic or alkaline buffers. It is advisable to conduct a preliminary stability test of this compound in your specific experimental buffer if the experiment is of long duration.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Additional Notes |
| Solid | 4°C | - | Sealed storage, away from moisture.[1][2] |
| Stock Solution | -20°C | 1 month | Sealed storage, away from moisture.[1][2] |
| Stock Solution | -80°C | 6 months | Sealed storage, away from moisture.[1][2] |
Table 2: Example Formulations for In Vivo Studies
| Protocol | Solvent 1 | Solvent 2 | Solvent 3 | Solvent 4 | Solubility |
| 1 | 10% DMSO | 40% PEG300 | 5% Tween-80 | 45% Saline | ≥ 2.5 mg/mL (6.24 mM)[1] |
| 2 | 10% DMSO | 90% (20% SBE-β-CD in Saline) | - | - | ≥ 2.5 mg/mL (6.24 mM)[1] |
| 3 | 10% DMSO | 90% Corn Oil | - | - | ≥ 2.5 mg/mL (6.24 mM)[1] |
Experimental Protocols
Protocol: General Forced Degradation Study for Hydrochloride Salts
This protocol provides a general framework for assessing the stability of a hydrochloride salt like EST64454. It is based on common industry practices for forced degradation studies and should be adapted and validated for the specific compound.[8][9]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like methanol or a water/acetonitrile mixture.
2. Stress Conditions:
-
Acid Hydrolysis: Mix equal parts of the stock solution with 0.1 N HCl. Incubate at 60°C for 48 hours.[8]
-
Base Hydrolysis: Mix equal parts of the stock solution with 0.1 N NaOH. Incubate at 60°C for 48 hours.[8]
-
Oxidative Degradation: Mix equal parts of the stock solution with 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.[8]
-
Thermal Degradation: Store the stock solution at 80°C for 72 hours.[8]
-
Photolytic Degradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[8]
3. Sample Analysis:
-
At specified time points, withdraw samples, neutralize if necessary (for acid and base hydrolysis samples), and dilute to a suitable concentration.
-
Analyze the samples using a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection) to quantify the remaining parent compound and detect any degradation products.
4. Data Interpretation:
-
Calculate the percentage of degradation for each stress condition.
-
Characterize major degradation products using techniques like LC-MS to elucidate degradation pathways.[6]
Visualizations
Caption: Workflow for preparation and storage of this compound stock solution.
Caption: Troubleshooting decision tree for this compound solubility issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. EST64454: a Highly Soluble σ1 Receptor Antagonist Clinical Candidate for Pain Management | Publicación [silice.csic.es]
- 5. EST64454: a Highly Soluble σ1 Receptor Antagonist Clinical Candidate for Pain Management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. files01.core.ac.uk [files01.core.ac.uk]
optimizing EST64454 hydrochloride dosage for maximum efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing EST64454 hydrochloride in their experiments. The information is tailored for scientists and drug development professionals aiming to optimize the dosage of this selective sigma-1 receptor antagonist for maximum efficacy in pain research models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective and orally active antagonist of the sigma-1 receptor (σ1R) with a Ki of 22 nM.[1] Its primary mechanism of action is the inhibition of the sigma-1 receptor, a chaperone protein located at the endoplasmic reticulum-mitochondrion interface. By antagonizing this receptor, this compound is being investigated for its potential in pain management.[2][3]
Q2: In which preclinical models has this compound shown efficacy?
A2: this compound has demonstrated antinociceptive properties in established mouse models of pain, including the capsaicin-induced pain model and the partial sciatic nerve ligation model.[2][3]
Q3: What is a recommended starting dose for in vivo experiments?
A3: Based on available pharmacokinetic data, an oral dose of 10 mg/kg has been used in both male Wistar rats and male CD1 mice.[1] However, for optimal efficacy, a dose-response study is highly recommended to determine the ideal dosage for your specific experimental conditions and animal model.
Q4: How should I prepare this compound for administration?
A4: EST64454 is noted for its outstanding aqueous solubility, which classifies it as a Biopharmaceutics Classification System (BCS) class I compound.[2][3] For oral administration, it can be dissolved in an appropriate vehicle. Always ensure the final formulation is a clear solution.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Variability in Analgesic Response | Inconsistent drug exposure due to formulation issues. | Ensure complete dissolution of this compound. Prepare fresh solutions for each experiment. |
| Animal stress affecting pain perception. | Acclimatize animals to the experimental setup and handling procedures to minimize stress. | |
| Improper administration of the compound. | For oral gavage, ensure the compound is delivered directly to the stomach without causing injury. | |
| Lack of Efficacy at 10 mg/kg | Insufficient drug concentration at the target site. | Consider a dose-escalation study to determine if a higher dose yields a better response. However, be mindful of potential off-target effects at higher concentrations. |
| Model-specific resistance. | Verify the integrity of your pain model. Ensure that positive controls (e.g., known analgesics) produce the expected effect. | |
| Unexpected Behavioral Side Effects | Potential off-target effects. | While EST64454 is selective for the sigma-1 receptor, high concentrations could lead to off-target binding. If side effects are observed, consider reducing the dose or using a different administration route to alter the pharmacokinetic profile. |
| Vehicle-induced effects. | Always include a vehicle-only control group to rule out any effects of the delivery solution. |
Data Presentation
Currently, publicly available literature does not provide a comprehensive dose-response curve for this compound in various pain models. The tables below are structured to be populated as more quantitative data becomes available from dose-escalation studies.
Table 1: Hypothetical Dose-Response Data for this compound in the Capsaicin-Induced Pain Model
| Dosage (mg/kg, p.o.) | Number of Flinches (Mean ± SEM) | % Inhibition of Nociceptive Behavior |
| Vehicle Control | Data not available | 0% |
| 1 | Data not available | Data not available |
| 3 | Data not available | Data not available |
| 10 | Data not available | Data not available |
| 30 | Data not available | Data not available |
Table 2: Hypothetical Dose-Response Data for this compound in the Partial Sciatic Nerve Ligation Model
| Dosage (mg/kg, p.o.) | Paw Withdrawal Threshold (g, Mean ± SEM) | % Reversal of Mechanical Allodynia |
| Vehicle Control | Data not available | 0% |
| 1 | Data not available | Data not available |
| 3 | Data not available | Data not available |
| 10 | Data not available | Data not available |
| 30 | Data not available | Data not available |
Experimental Protocols
Capsaicin-Induced Nociceptive Behavior
This protocol is a standard method for evaluating the efficacy of analgesic compounds in a model of acute inflammatory pain.
-
Animal Acclimatization: Acclimate mice to the observation chambers for at least 30 minutes before the experiment.
-
Drug Administration: Administer this compound or vehicle control orally (p.o.) at the desired dose.
-
Induction of Nociception: After a predetermined pretreatment time (e.g., 60 minutes), inject a low concentration of capsaicin (e.g., 1.6 μg in 20 μL of saline) into the plantar surface of the hind paw.
-
Observation: Immediately after injection, place the animal back in the observation chamber and record the cumulative time spent licking or biting the injected paw for a period of 5 minutes.
-
Data Analysis: Compare the nociceptive response between the treated and control groups.
Partial Sciatic Nerve Ligation (pSNL) Model of Neuropathic Pain
This surgical model induces chronic neuropathic pain and is used to assess the efficacy of compounds in alleviating mechanical allodynia.[4][5]
-
Anesthesia and Surgery: Anesthetize the mouse and expose the sciatic nerve at the mid-thigh level. Carefully ligate approximately 1/3 to 1/2 of the dorsal part of the sciatic nerve with a fine suture.[4][5]
-
Post-Operative Recovery: Allow the animals to recover for a period of 7-14 days for the neuropathic pain to develop.
-
Baseline Measurement: Before drug administration, measure the baseline mechanical sensitivity using von Frey filaments. Determine the paw withdrawal threshold (PWT) in grams.
-
Drug Administration: Administer this compound or vehicle control at the desired dose.
-
Post-Dosing Measurement: At various time points after drug administration (e.g., 1, 2, 4 hours), re-evaluate the PWT.
-
Data Analysis: An increase in the PWT in the treated group compared to the vehicle group indicates an anti-allodynic effect.
Visualizations
Sigma-1 Receptor Signaling Pathway
Caption: Simplified signaling pathway of the sigma-1 receptor (σ1R).
Experimental Workflow for Efficacy Testing
Caption: General experimental workflow for in vivo efficacy testing.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. EST64454: a Highly Soluble σ1 Receptor Antagonist Clinical Candidate for Pain Management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EST64454: a Highly Soluble σ1 Receptor Antagonist Clinical Candidate for Pain Management | Publicación [silice.csic.es]
- 4. Partial Sciatic Nerve Ligation: A Mouse Model of Chronic Neuropathic Pain to Study the Antinociceptive Effect of Novel Therapies. | The Department of Pharmacology [pharmacology.arizona.edu]
- 5. Application of the chronic constriction injury of the partial sciatic nerve model to assess acupuncture analgesia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Oral Bioavailability of Sigma-1 Receptor Antagonists
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor oral bioavailability of sigma-1 receptor antagonists.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor oral bioavailability of many sigma-1 receptor antagonists?
A1: The poor oral bioavailability of sigma-1 receptor antagonists often stems from a combination of factors related to their physicochemical properties. Many of these compounds are lipophilic, which can lead to:
-
Poor Aqueous Solubility: High lipophilicity often corresponds to low solubility in the aqueous environment of the gastrointestinal (GI) tract. This limits the dissolution of the drug, a prerequisite for absorption.[1][2]
-
Low Intestinal Permeability: While lipophilicity can enhance membrane permeability to a certain extent, very high lipophilicity can lead to partitioning into the lipid bilayer of enterocytes with slow subsequent release into the portal circulation. Additionally, some antagonists may be substrates for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug back into the GI lumen.
-
Extensive First-Pass Metabolism: After absorption from the gut, the drug passes through the liver via the portal vein before reaching systemic circulation.[3][4][5] The liver is a major site of drug metabolism, and many lipophilic compounds are extensively metabolized by cytochrome P450 (CYP) enzymes, significantly reducing the amount of active drug that reaches the bloodstream.[3][5][6]
Q2: What are the key formulation strategies to improve the oral bioavailability of these antagonists?
A2: Several formulation strategies can be employed to overcome the challenges of poor solubility and extensive first-pass metabolism:
-
Particle Size Reduction: Techniques like micronization and nanomilling increase the surface area of the drug particles, which can enhance the dissolution rate.[2]
-
Amorphous Solid Dispersions (ASDs): Dispersing the crystalline drug in a polymer matrix creates a higher-energy amorphous form. This can lead to a temporary increase in solubility in the GI tract, creating a supersaturated solution that can enhance absorption.[7]
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based systems such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubilization in the gut. These formulations can also promote lymphatic transport, which bypasses the liver and reduces first-pass metabolism.[1][7][8]
-
Nanoparticle-Based Delivery Systems: Encapsulating the antagonist in nanoparticles can protect it from degradation in the GI tract, improve its solubility, and potentially alter its absorption pathway to reduce first-pass metabolism.[9][10][11][12]
Q3: How can a prodrug strategy be utilized to enhance the oral bioavailability of a sigma-1 receptor antagonist?
A3: A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body. This approach can be used to:
-
Improve Solubility: A hydrophilic moiety can be attached to the parent drug to increase its aqueous solubility.
-
Enhance Permeability: A lipophilic promoiety can be added to increase membrane permeability.
-
Bypass First-Pass Metabolism: The prodrug can be designed to be resistant to metabolism in the liver and then be converted to the active drug in the systemic circulation or at the target site.[7][13] For CNS-targeting drugs, a prodrug strategy can be designed to facilitate transport across the blood-brain barrier.[13][14][15][16]
Troubleshooting Guides
Issue 1: Low and Variable Results in In Vitro Aqueous Solubility Assays
| Potential Cause | Troubleshooting Steps |
| Compound Precipitation from DMSO Stock | - Visually inspect the DMSO stock solution for any signs of precipitation. - Gently warm the stock solution to aid dissolution. - If precipitation persists, consider preparing a fresh, less concentrated stock solution. |
| Insufficient Equilibration Time | - For thermodynamic solubility, ensure sufficient incubation time (typically 24-48 hours) for the compound to reach equilibrium between the solid and dissolved states.[17][18][19] - For kinetic solubility, while shorter incubation times (e.g., 2 hours) are used, ensure consistency across all experiments.[17][20][21] |
| pH-Dependent Solubility | - Determine the pKa of your antagonist. The solubility of ionizable compounds can be highly dependent on the pH of the buffer.[22] - Measure solubility in buffers with different pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, 6.8). |
| Compound Adsorption to Labware | - Use low-adsorption plates and vials. - Include a step to quantify the amount of compound recovered from the labware to assess the extent of adsorption. |
Issue 2: Low Permeability in Caco-2 Assays
| Potential Cause | Troubleshooting Steps |
| Compound is a Substrate for Efflux Transporters (e.g., P-glycoprotein) | - Conduct bidirectional permeability studies (apical-to-basolateral and basolateral-to-apical). An efflux ratio >2 suggests active efflux.[23] - Co-incubate with known efflux inhibitors (e.g., verapamil for P-gp). A significant increase in apical-to-basolateral permeability in the presence of the inhibitor confirms the involvement of that transporter.[2] |
| Low Apical Solubility | - Ensure the concentration of the antagonist in the donor compartment does not exceed its solubility in the assay buffer. Precipitation in the donor well will lead to an underestimation of permeability.[24] |
| High Lipophilicity Leading to Non-Specific Binding | - For highly lipophilic compounds, consider adding a protein like bovine serum albumin (BSA) to the basolateral (receiver) compartment to improve the sink conditions and reduce non-specific binding to the plate.[24][25] |
| Poor Monolayer Integrity | - Regularly check the transepithelial electrical resistance (TEER) of the Caco-2 monolayers to ensure their integrity. Discard any monolayers with TEER values outside the acceptable range. |
Issue 3: High Disappearance Rate in Liver Microsome Stability Assay
| Potential Cause | Troubleshooting Steps |
| Extensive Phase I Metabolism | - This indicates that the antagonist is likely susceptible to significant first-pass metabolism in the liver. - Identify the specific CYP450 enzymes involved by using selective inhibitors or recombinant human CYP enzymes. |
| Non-Specific Binding to Microsomes | - High lipophilicity can lead to non-specific binding to microsomal proteins and lipids, which can sometimes be misinterpreted as metabolism. - Determine the fraction of unbound drug in the microsomal incubation to correct for this. |
| Compound Instability in Assay Buffer | - Run a control incubation without NADPH to assess the chemical stability of the compound under the assay conditions. |
Issue 4: Low and Variable Oral Bioavailability in Animal Studies
| Potential Cause | Troubleshooting Steps |
| Poor Formulation and In Vivo Dissolution | - The vehicle used for dosing may not be optimal for in vivo dissolution. - Consider using a formulation strategy known to improve the solubility of lipophilic compounds, such as a lipid-based formulation (e.g., SEDDS) or a solid dispersion.[1][7] |
| High First-Pass Metabolism | - If in vitro data from liver microsome assays indicate high clearance, this is a likely cause. - Consider a prodrug approach to mask the metabolic site or co-administration with a known inhibitor of the relevant metabolic enzymes (for research purposes).[4][13] |
| Gavage Procedure Errors | - Ensure proper oral gavage technique to avoid accidental administration into the lungs.[14][26] - Use appropriate gavage needle sizes and dosing volumes for the animal species and weight.[14] |
| Food Effects | - The presence of food in the stomach can alter gastric emptying and the dissolution and absorption of the drug. - Conduct pharmacokinetic studies in both fasted and fed animals to assess any potential food effects. |
Data Presentation
Table 1: Physicochemical and Pharmacokinetic Properties of Selected Sigma-1 Receptor Antagonists
| Compound | Ki (σ1R, nM) | LogP | Aqueous Solubility | Oral Bioavailability (%) | Species | Reference |
| S1RA (E-52862) | 17.0 | N/A | N/A | Compatible with once a day oral administration | Human | [5][27][28] |
| CM-304 | 0.0025 | N/A | N/A | Undesirable pharmacokinetic profile | N/A | [29][30] |
| PW507 | N/A | N/A | High Caco-2 permeability | Favorable pharmacokinetics | Rat | [1] |
| SI 1/28 | N/A | N/A | N/A | N/A | Mouse | [31] |
| Compound 137 | 1.06 | N/A | N/A | Acceptable pharmacokinetic properties | Rat | [15] |
N/A: Not Available in the searched literature.
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a sigma-1 receptor antagonist and identify potential for active efflux.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Permeability Assessment (Apical to Basolateral - A to B): a. The culture medium is replaced with pre-warmed transport buffer. b. The test antagonist is added to the apical (donor) compartment. c. Samples are collected from the basolateral (receiver) compartment at various time points (e.g., 30, 60, 90, 120 minutes).
-
Permeability Assessment (Basolateral to Apical - B to A): a. The test antagonist is added to the basolateral (donor) compartment. b. Samples are collected from the apical (receiver) compartment at the same time points.
-
Sample Analysis: The concentration of the antagonist in the collected samples is quantified using LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio (Papp B-A / Papp A-B) is then determined.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile and oral bioavailability of a sigma-1 receptor antagonist.
Methodology:
-
Animal Preparation: Male Sprague-Dawley rats are cannulated in the jugular vein for serial blood sampling.
-
Dosing:
-
Intravenous (IV) Group: The antagonist is administered as a single bolus dose via the tail vein.
-
Oral (PO) Group: The antagonist is administered by oral gavage.
-
-
Blood Sampling: Blood samples are collected from the jugular vein cannula at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).[16][32][33]
-
Plasma Preparation: Plasma is separated from the blood samples by centrifugation and stored at -80°C until analysis.
-
Sample Analysis: The concentration of the antagonist in the plasma samples is quantified by a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and clearance. Oral bioavailability (F%) is calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.[2][34]
Visualizations
Caption: Sigma-1 Receptor Signaling Pathways.
Caption: Experimental Workflow for Bioavailability Assessment.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. PHARMACOKINETICS AND METABOLISM OF A SELECTIVE ANDROGEN RECEPTOR MODULATOR IN RATS: IMPLICATION OF MOLECULAR PROPERTIES AND INTENSIVE METABOLIC PROFILE TO INVESTIGATE IDEAL PHARMACOKINETIC CHARACTERISTICS OF A PROPANAMIDE IN PRECLINICAL STUDY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Canadian Society of Pharmacology and Therapeutics (CSPT) - First-pass effect [pharmacologycanada.org]
- 4. First pass effect - Wikipedia [en.wikipedia.org]
- 5. rjptsimlab.com [rjptsimlab.com]
- 6. Drug Metabolism and Pharmacokinetics, the Blood-Brain Barrier, and Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipid-Based Oral Formulation Strategies for Lipophilic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nanoparticle formulations that allow for sustained delivery and brain targeting of the neuropeptide oxytocin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nanotechnology-based drug delivery for the treatment of CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Nanoparticle-Based Drug Delivery Systems Enhance Treatment of Cognitive Defects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Prodrug Approaches for CNS Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. iacuc.wsu.edu [iacuc.wsu.edu]
- 15. researchgate.net [researchgate.net]
- 16. unmc.edu [unmc.edu]
- 17. enamine.net [enamine.net]
- 18. researchgate.net [researchgate.net]
- 19. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 20. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 21. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 22. frontiersin.org [frontiersin.org]
- 23. Using Human Plasma as an Assay Medium in Caco-2 Studies Improves Mass Balance for Lipophilic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 24. uu.diva-portal.org [uu.diva-portal.org]
- 25. researchgate.net [researchgate.net]
- 26. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Safety, tolerability and pharmacokinetics of single and multiple doses of a novel sigma-1 receptor antagonist in three randomized phase I studies - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Safety, tolerability and pharmacokinetics of single and multiple doses of a novel sigma-1 receptor antagonist in three randomized phase I studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. pubs.rsc.org [pubs.rsc.org]
- 30. Advances with the discovery and development of novel sigma 1 receptor antagonists for the management of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. mdpi.com [mdpi.com]
- 32. daikinchemicals.com [daikinchemicals.com]
- 33. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Preclinical Pharmacokinetics and Bioavailability of Oxypeucedanin in Rats after Single Intravenous and Oral Administration [mdpi.com]
troubleshooting inconsistent results in EST64454 hydrochloride experiments
Technical Support Center: EST64454 Hydrochloride Experiments
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues that may arise during experiments with this selective sigma-1 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective and orally active sigma-1 receptor antagonist with a Ki of 22 nM.[1][2] The sigma-1 receptor is a chaperone protein located at the endoplasmic reticulum (ER) that modulates calcium signaling.[3][4] As an antagonist, EST64454 inhibits the activity of this receptor, making it a valuable tool for pain research and studying the roles of the sigma-1 receptor in various cellular processes.[1][2][5]
Q2: What are the recommended storage conditions for this compound?
Proper storage is crucial to maintain the stability and activity of the compound. For the solid form, it is recommended to store it at 4°C, sealed and away from moisture.[1][6] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][6]
Q3: In which solvent should I dissolve this compound?
This compound is soluble in DMSO at a concentration of 100 mg/mL (249.47 mM).[1][2] It is critical to use anhydrous, high-purity DMSO, as the compound's solubility can be significantly impacted by hygroscopic (water-absorbing) DMSO.[1][6]
Troubleshooting Inconsistent Experimental Results
This section addresses specific issues that may lead to variability or unexpected outcomes in your experiments involving this compound.
Issue 1: Lower than Expected Potency or Efficacy
Possible Cause 1: Compound Degradation
-
Solution: Ensure that the compound and its solutions have been stored correctly according to the recommended guidelines (solid at 4°C; solutions at -80°C for 6 months or -20°C for 1 month).[1][6] Avoid multiple freeze-thaw cycles by preparing single-use aliquots.
Possible Cause 2: Inaccurate Concentration of Stock Solution
-
Solution: Verify the calculations used for preparing the stock solution. If possible, confirm the concentration using an analytical method. When preparing dilutions, ensure thorough mixing at each step.
Possible Cause 3: Suboptimal Experimental Conditions
-
Solution: The pH of your experimental buffer can influence the activity of hydrochloride salts.[7][8][9] Verify that the pH of your assay buffer is within the optimal range for your specific cell type and assay.
Issue 2: Compound Precipitation in Aqueous Solutions
Possible Cause 1: "Salting Out" Effect
-
Solution: When diluting a DMSO stock solution into an aqueous buffer or cell culture medium, the compound can sometimes precipitate. To avoid this, perform serial dilutions of the DMSO stock in DMSO first to lower the concentration before adding it to the aqueous medium. This gradual decrease in DMSO concentration can help maintain solubility.
Possible Cause 2: The Common Ion Effect
-
Solution: EST64454 is a hydrochloride salt. The presence of other chloride ions in your buffer system can decrease its solubility.[10][11] If you suspect this is an issue, consider using a buffer with a lower chloride concentration, if compatible with your experimental setup.
Possible Cause 3: Low-Quality or "Wet" DMSO
-
Solution: DMSO is highly hygroscopic and can absorb moisture from the air, which can reduce its ability to dissolve some compounds.[10] Use fresh, anhydrous, high-purity DMSO for preparing stock solutions and store it in a tightly sealed container in a dry environment.
Issue 3: High Variability Between Replicate Wells or Experiments
Possible Cause 1: Inconsistent Cell Seeding
-
Solution: Ensure a homogenous cell suspension before and during seeding. Calibrate your pipettes and use a consistent pipetting technique. Edge effects in multi-well plates can also contribute to variability; consider avoiding the outer wells or filling them with a blank solution.
Possible Cause 2: Pipetting Errors
-
Solution: Small volume additions of a concentrated stock solution can be a source of error. Ensure your pipettes are calibrated for small volumes and that you are using appropriate pipetting techniques.
Possible Cause 3: Fluctuation in Environmental Conditions
-
Solution: Maintain consistent temperature, humidity, and CO2 levels in your incubator. Variations in these parameters can affect cell health and response to treatment.
Quantitative Data Summary
While specific quantitative data for in vitro assays with this compound is limited in publicly available literature, the following table summarizes its key properties.
| Parameter | Value | Species/System | Reference |
| Ki (Sigma-1 Receptor) | 22 nM | Not specified | [1][2] |
| Cmax (10 mg/kg, p.o.) | 771 ng/mL | Male Wistar rats | [1][2] |
| t1/2 (10 mg/kg, p.o.) | 3.4 hours | Male Wistar rats | [1][2] |
| Cmax (10 mg/kg, p.o.) | 1178 ng/mL | Male CD1 mice | [1][2] |
| t1/2 (10 mg/kg, p.o.) | <1 hour | Male CD1 mice | [1][2] |
| Solubility in DMSO | 100 mg/mL (249.47 mM) | In Vitro | [1][2] |
Experimental Protocols
Protocol: Radioligand Binding Assay for Sigma-1 Receptor
This protocol is a general guideline for determining the binding affinity of this compound for the sigma-1 receptor.
Materials:
-
Membrane preparation from cells or tissues expressing the sigma-1 receptor (e.g., guinea pig liver).
-
[3H]-(+)-pentazocine (radioligand).
-
This compound (test compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., high concentration of haloperidol).
-
Scintillation fluid and vials.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, membrane preparation, and either the vehicle, this compound at various concentrations, or the non-specific binding control.
-
Add [3H]-(+)-pentazocine to all wells at a concentration close to its Kd.
-
Incubate the plate at room temperature for a specified time (e.g., 120 minutes) to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and vortex.
-
Measure the radioactivity in each vial using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Analyze the data using non-linear regression to determine the Ki of this compound.
Visualizations
Diagram: Simplified Sigma-1 Receptor Signaling Pathway
Caption: Simplified signaling pathway of the Sigma-1 receptor.
Diagram: Experimental Workflow for Troubleshooting
Caption: Logical workflow for troubleshooting inconsistent results.
References
- 1. Frontiers | Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury [frontiersin.org]
- 2. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 3. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 4. Sigma-1 receptor - Wikiwand [wikiwand.com]
- 5. corning.com [corning.com]
- 6. What are some common sources of error in cell viability assays? | AAT Bioquest [aatbio.com]
- 7. uobabylon.edu.iq [uobabylon.edu.iq]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. How does pH affect drug delivery? [synapse.patsnap.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Minimizing Off-Target Effects of EST64454 Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of EST64454 hydrochloride in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a selective and orally active antagonist for the sigma-1 receptor (σ1R), with a Ki of 22 nM.[1][2] It has been investigated as a clinical candidate for pain management.[1][3][4]
Q2: What are off-target effects and why are they a concern when using this compound?
Off-target effects occur when a compound, such as this compound, binds to and alters the function of proteins other than its intended target, the sigma-1 receptor.[5] These unintended interactions can lead to misinterpretation of experimental results, cellular toxicity, and a lack of translatable findings in drug development.[5] Minimizing these effects is crucial for obtaining reliable and reproducible data.
Q3: How can I proactively minimize off-target effects in my experimental design with this compound?
Several strategies can be implemented to reduce the likelihood of off-target effects:
-
Use the Lowest Effective Concentration: It is critical to perform a dose-response curve to determine the lowest concentration of this compound that elicits the desired on-target effect.[5] Higher concentrations increase the risk of binding to lower-affinity off-target proteins.[5]
-
Employ Control Compounds: Include a structurally similar but inactive analog of this compound as a negative control. This helps to ensure that the observed biological effects are not due to the chemical scaffold itself.[5]
-
Optimize Physicochemical Properties: While EST64454 is noted for its high solubility, always ensure appropriate formulation and vehicle controls to avoid precipitation or aggregation, which can lead to non-specific effects.[3][6]
Troubleshooting Guide
Issue: Inconsistent results are observed between different experimental systems (e.g., cell lines).
-
Possible Cause: The expression levels of the sigma-1 receptor or potential off-target proteins may vary between different cell lines.[5]
-
Troubleshooting Steps:
-
Confirm Target Expression: Verify the expression level of the sigma-1 receptor in each cell line used via techniques like Western blot or qPCR.
-
Standardize Protocols: Ensure consistent experimental conditions, including cell density, media, and treatment duration across all experiments.
-
Consider Off-Target Expression: If known off-targets are suspected, assess their expression levels in the different cell lines.
-
Issue: The observed phenotype does not correlate with known sigma-1 receptor function.
-
Possible Cause: The phenotype may be a result of an off-target effect of this compound.
-
Troubleshooting Steps:
-
Genetic Validation: Use techniques like siRNA or CRISPR/Cas9 to knock down or knock out the sigma-1 receptor.[5] If the phenotype persists after treatment with this compound in the absence of its target, it is likely due to an off-target effect.[5]
-
Cellular Thermal Shift Assay (CETSA): This method can confirm direct binding of this compound to the sigma-1 receptor in intact cells.[5] A lack of thermal stabilization of the sigma-1 receptor in the presence of the compound at concentrations that produce the phenotype could suggest an off-target mechanism.
-
Data Presentation
Table 1: Example Data Summary for Off-Target Profiling of this compound
| Target | IC50 / Ki (nM) | Assay Type | Cell Line / System | Source |
| On-Target | ||||
| Sigma-1 Receptor | 22 | Radioligand Binding | - | [1] |
| Potential Off-Targets | ||||
| User Data Entry 1 | ||||
| User Data Entry 2 | ||||
| User Data Entry 3 |
Experimental Protocols
Protocol 1: Determining the Lowest Effective Concentration of this compound
Objective: To identify the minimum concentration of this compound that produces the desired on-target biological effect.
Methodology:
-
Cell Seeding: Plate cells at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound, typically ranging from nanomolar to micromolar concentrations.
-
Treatment: Treat cells with the different concentrations of this compound for a predetermined duration based on the specific assay.
-
Assay: Perform the relevant functional assay to measure the on-target effect (e.g., modulation of a downstream signaling event).
-
Data Analysis: Plot the response against the compound concentration and determine the EC50 or lowest concentration that gives a statistically significant effect.
Protocol 2: Target Validation using siRNA-mediated Knockdown
Objective: To confirm that the observed biological effect of this compound is dependent on the presence of the sigma-1 receptor.
Methodology:
-
siRNA Transfection: Transfect cells with siRNA specifically targeting the sigma-1 receptor and a non-targeting control siRNA.
-
Incubation: Allow cells to incubate for 48-72 hours to ensure efficient knockdown of the target protein.
-
Verification of Knockdown: Harvest a subset of cells to confirm knockdown of the sigma-1 receptor by Western blot or qPCR.
-
Compound Treatment: Treat the remaining siRNA-transfected cells with the predetermined effective concentration of this compound and a vehicle control.
-
Phenotypic Analysis: Assess the biological phenotype of interest. A diminished or absent effect in the sigma-1 receptor knockdown cells compared to the control siRNA-treated cells indicates an on-target effect.
Visualizations
Caption: Workflow for identifying and minimizing off-target effects.
Caption: Simplified signaling pathway of the sigma-1 receptor.
Caption: Troubleshooting decision tree for unexpected results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. EST64454: a Highly Soluble σ1 Receptor Antagonist Clinical Candidate for Pain Management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EST64454: a Highly Soluble σ1 Receptor Antagonist Clinical Candidate for Pain Management | Publicación [silice.csic.es]
- 5. benchchem.com [benchchem.com]
- 6. toxicology.org [toxicology.org]
Technical Support Center: EST64454 Hydrochloride Radioligand Binding Assay
Disclaimer: Information on "EST64454 hydrochloride" is not available in public scientific literature. This guide provides a generalized framework for a radioligand binding assay targeting a hypothetical G-protein coupled receptor (GPCR), referred to as "[Target Receptor]". The principles and troubleshooting advice are based on established methodologies for similar assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific challenges that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.
Issue 1: High Non-Specific Binding (NSB)
Q: My non-specific binding is excessively high (e.g., >50% of total binding), resulting in a poor assay window. What are the likely causes and how can I reduce it?
A: High non-specific binding (NSB) can obscure the specific binding signal, making data interpretation difficult.[1] Common causes include the physicochemical properties of the radioligand and suboptimal assay conditions.
Potential Causes & Solutions for High NSB
| Potential Cause | Recommended Solution(s) |
| Radioligand Properties | Hydrophobic radioligands tend to exhibit higher non-specific binding.[2] While this is an intrinsic property, ensure the radiochemical purity is high (>90%), as impurities can significantly contribute to NSB.[2] |
| Suboptimal Assay Conditions | Optimize Blocking Agents: Incorporate Bovine Serum Albumin (BSA) into the assay buffer to coat surfaces and reduce non-specific interactions.[3] Consider adding salts or detergents to the wash or binding buffer.[2] Adjust Incubation Time & Temperature: Shorter incubation times and lower temperatures can sometimes decrease NSB. However, you must first ensure that equilibrium for specific binding is still achieved under these new conditions.[4] Optimize Washing Steps: For filtration assays, increase the number of washes or the volume of ice-cold wash buffer to more effectively remove unbound radioligand.[1][3] |
| Excessive Receptor Concentration | Titrate Receptor Concentration: Use the lowest concentration of your membrane or cell preparation that still provides a robust specific binding signal.[3] A typical starting range for many receptor assays is 100-500 µg of membrane protein per well.[1][5] |
| Filter Binding | The radioligand may be binding to the filter paper itself.[6] Pre-soaking the filters in a solution like 0.3-0.5% polyethyleneimine (PEI) can help reduce this.[7] Coating filters with BSA can also be beneficial.[2] |
Issue 2: Low or No Specific Binding
Q: I am observing very low or no specific binding in my assay. What could be the problem?
A: A lack of a clear specific binding signal can be due to several factors, ranging from the integrity of your reagents to the assay conditions.
Potential Causes & Solutions for Low Specific Binding
| Potential Cause | Recommended Solution(s) |
| Receptor Integrity/Activity | The target receptor may be degraded, inactive, or present in very low concentrations. Ensure proper storage and handling of your receptor preparation (e.g., cell membranes).[3] Confirm receptor presence via methods like Western blotting if necessary. |
| Radioligand Issues | Confirm Radioligand Concentration: Inaccurate dilutions can lead to a lower than expected concentration in the assay.[4] Check Radioligand Stability: The radioligand may be degrading. Assess its stability under the experimental conditions. Tritiated ([³H]) ligands are generally stable for 3-6 months, while iodinated ([¹²⁵I]) ligands should be used within one to two months.[2] Ensure High Specific Activity: For tritiated ligands, a specific activity above 20 Ci/mmol is ideal for detecting low levels of binding.[2] |
| Suboptimal Assay Conditions | Optimize Incubation Time: The incubation may not be long enough to reach equilibrium, especially at low radioligand concentrations.[8] Determine the optimal time through association kinetic experiments. Check Buffer Composition: The pH, ionic strength, and presence of necessary co-factors (e.g., Mg²⁺) in the assay buffer can significantly impact binding.[7][9] |
| Incorrect "Cold" Ligand for NSB | The unlabeled ligand used to define NSB should have a high affinity and selectivity for the target receptor to ensure it effectively displaces all specific binding.[2] |
Issue 3: High Variability Between Replicates
Q: My replicate data points show high variability. How can I improve the consistency of my assay?
A: High variability undermines the reliability of your results. Consistent laboratory practice and optimized protocols are key to minimizing this issue.[4]
Potential Causes & Solutions for High Variability
| Potential Cause | Recommended Solution(s) |
| Inconsistent Pipetting/Technique | Ensure accurate and consistent pipetting, especially with small volumes. Use calibrated pipettes. Ensure uniform mixing of assay components in each well. |
| Incomplete Washing (Filtration Assays) | If unbound radioligand is not completely removed, it can lead to inconsistent background counts. Ensure the vacuum is applied evenly and that all wells are washed for the same duration with the same volume of buffer. |
| Membrane/Cell Suspension Inhomogeneity | Ensure the receptor preparation is well-suspended and homogenous before and during aliquoting into assay plates. Vortex the stock suspension gently between additions. |
| Temperature Fluctuations | Inconsistent temperatures across the assay plate or during incubation can affect binding kinetics. Ensure the incubator provides uniform temperature and allow plates to equilibrate. |
Experimental Protocols
These protocols provide a starting point for assay development. Optimization of parameters such as protein concentration, incubation time, and temperature is critical.
Protocol 1: Saturation Binding Assay
This experiment is used to determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand.[5][10]
1. Reagent Preparation:
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[7]
-
Radioligand Stock: Prepare a high-concentration stock of [³H]-EST64454 in an appropriate solvent.
-
Radioligand Dilutions: Prepare a series of 8-12 concentrations of [³H]-EST64454 in assay buffer, typically spanning a range from 0.1x to 10x the expected Kd.[11]
-
Unlabeled Ligand for NSB: Prepare a high concentration of an unlabeled ligand known to bind with high affinity to the [Target Receptor] (e.g., 100-1000 times its Ki).[11]
-
Receptor Preparation: Thaw and resuspend cell membranes expressing the [Target Receptor] in ice-cold assay buffer to a pre-determined optimal concentration (e.g., 50-120 µg protein/well for tissue).[7]
2. Assay Setup (in triplicate):
-
Total Binding Wells: Add assay buffer, the appropriate dilution of [³H]-EST64454, and the receptor preparation.
-
Non-Specific Binding (NSB) Wells: Add the high concentration of unlabeled ligand, the same dilution of [³H]-EST64454, and the receptor preparation.
3. Incubation:
-
Incubate the plates at a constant temperature (e.g., 30°C) for a pre-determined time to reach equilibrium (e.g., 60 minutes), often with gentle agitation.[7]
4. Termination and Filtration:
-
Rapidly terminate the reaction by vacuum filtration through a glass fiber filtermat (e.g., GF/C) that has been pre-soaked in PEI, using a cell harvester.[7]
-
Quickly wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.[7]
5. Counting:
-
Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.[7]
6. Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot Specific Binding (Y-axis) versus the concentration of the radioligand (X-axis) and fit the data using non-linear regression to a one-site binding model to determine the Kd and Bmax.[8]
Protocol 2: Competitive Binding Assay
This experiment determines the inhibitory constant (Ki) of a test compound (e.g., unlabeled EST64454) by measuring its ability to compete with a fixed concentration of the radioligand.[12]
1. Reagent Preparation:
-
Follow reagent preparation steps from the Saturation Binding Assay.
-
Use a single, fixed concentration of [³H]-EST64454, typically at or below its Kd value.[2]
-
Prepare a wide range of concentrations (e.g., 10-12 concentrations covering a 5-log unit range) of the unlabeled test compound.[12]
2. Assay Setup (in triplicate):
-
Total Binding Wells: Add assay buffer, the fixed concentration of [³H]-EST64454, and the receptor preparation.
-
NSB Wells: Add a saturating concentration of a standard unlabeled ligand, the fixed concentration of [³H]-EST64454, and the receptor preparation.
-
Competition Wells: Add the desired concentration of the test compound, the fixed concentration of [³H]-EST64454, and the receptor preparation.
3. Incubation, Termination, and Counting:
-
Follow steps 3-5 from the Saturation Binding Assay protocol.
4. Data Analysis:
-
Plot the percentage of specific binding versus the log concentration of the test compound.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding).[13]
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant determined from the saturation assay.[14]
Visualizations
Experimental Workflow and Signaling
Caption: Workflow for a filtration-based radioligand binding assay.
Caption: Generalized GPCR signaling cascade initiated by ligand binding.
Caption: Principle of competitive binding where an unlabeled competitor reduces radioligand binding.
References
- 1. benchchem.com [benchchem.com]
- 2. Radiometric Ligand-Binding Assays | Revvity [revvity.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. graphpad.com [graphpad.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. biophysics-reports.org [biophysics-reports.org]
- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 11. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. chem.uwec.edu [chem.uwec.edu]
- 14. The GraphPad Guide to Analyzing Radioligand Binding Data [farmamol.web.uah.es]
Technical Support Center: Addressing Variability in Animal Models of Pain for Preclinical Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing variability in animal models of pain for preclinical studies.
Troubleshooting Guides
This section addresses common issues encountered during behavioral testing and provides actionable solutions to enhance data quality and reproducibility.
Issue 1: High Variability in Mechanical Thresholds using von Frey Filaments
-
Question: We are observing significant inter-animal and intra-animal variability in paw withdrawal thresholds in our von Frey test, even within the same treatment group. What are the potential causes and how can we mitigate this?
-
Answer: High variability in the von Frey test is a common challenge. Several factors can contribute to this issue. A systematic approach to troubleshooting is recommended.
-
Acclimation: Insufficient acclimation is a primary source of variability. Animals that are stressed or overly active will exhibit inconsistent responses.
-
Recommendation: Ensure a minimum of 30-60 minutes of acclimation to the testing chambers for mice, and potentially longer for some strains. The environment should be quiet and free from sudden noises or movements. Some studies suggest that rats may acclimate more quickly, within 10-15 minutes.[1]
-
-
Filament Application: Inconsistent application of the von Frey filaments can lead to variable results.
-
Recommendation: Apply the filament to the plantar surface of the hind paw with a steady, perpendicular motion until it just buckles. The "up-down" method is a standardized approach to determine the 50% withdrawal threshold and can reduce variability.[2]
-
-
Experimenter Bias: The experimenter's handling and expectations can unconsciously influence the results.
-
Recommendation: Whenever possible, the experimenter should be blinded to the treatment groups. Consistent handling of the animals is also crucial.
-
-
Environmental Factors: The time of day, temperature, and humidity of the testing room can all impact pain sensitivity.
-
Issue 2: Inconsistent Latency Times in the Hot Plate Test
-
Question: Our baseline latencies in the hot plate test are either too short or highly variable, making it difficult to detect a therapeutic effect of our compound. What could be causing this?
-
Answer: Variability in the hot plate test can obscure true analgesic effects. Here are some key areas to troubleshoot:
-
Plate Temperature: The temperature of the hot plate is a critical parameter.
-
Recommendation: Ensure the hot plate is calibrated and maintains a stable temperature, typically between 52-55°C.[8] Temperatures that are too high will result in very short latencies, while temperatures that are too low may not elicit a consistent nocifensive response.
-
-
Learned Behavior: Animals can learn to anticipate the thermal stimulus, leading to prematurely shortened latencies.
-
Animal Stress: Anxiety from being placed in the testing cylinder can affect the animal's response.
-
Recommendation: Handle the animals gently and allow for a 30-60 minute acclimation period to the testing room.[8]
-
-
Endpoint Definition: A clear and consistent definition of the nocifensive endpoint is essential.
-
Recommendation: The endpoint is typically defined as licking of the hind paw or jumping.[8] Ensure all experimenters are trained to recognize and consistently score this behavior.
-
-
Issue 3: High Failure Rate or Variability in Neuropathic Pain Models
-
Question: We are struggling with inconsistent development of mechanical allodynia after Spared Nerve Injury (SNI) surgery. Some animals do not develop hypersensitivity, while others show a wide range of responses. How can we improve the consistency of our model?
-
Answer: The success of surgical models of neuropathic pain depends heavily on the precision of the surgical technique.
-
Surgical Precision: The SNI model involves the ligation and transection of the common peroneal and tibial nerves while leaving the sural nerve intact.[1][10][11][12][13]
-
Recommendation: Ensure that the sural nerve is not touched or stretched during the procedure. The ligation of the other two nerves should be tight and complete. Consistent surgical technique across all animals is paramount.
-
-
Post-Operative Care: Proper post-operative care is crucial for animal welfare and the consistent development of the pain phenotype.
-
Recommendation: Provide appropriate analgesia for post-operative pain as per your institution's guidelines, ensuring it does not interfere with the study's endpoints. Monitor the animals for signs of infection or distress.
-
-
Behavioral Testing Area: The area of the paw tested for mechanical sensitivity is critical in the SNI model.
-
Recommendation: Mechanical stimuli should be applied to the lateral aspect of the hind paw, which is innervated by the spared sural nerve.[10]
-
-
Animal Strain: Different mouse and rat strains can exhibit varying susceptibility to developing neuropathic pain.[14][15]
-
Recommendation: Select a strain that is known to develop a robust and consistent neuropathic pain phenotype. If using a new strain, a pilot study to confirm its suitability is recommended.
-
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right animal strain for my pain study?
A1: The choice of animal strain is a critical determinant of experimental outcomes. Different inbred strains of mice and rats show significant variability in their baseline nociceptive sensitivity and their response to analgesics.[14][15] For example, C57BL/6 mice are commonly used but may not always be the most sensitive for certain pain modalities. It is recommended to consult the literature for studies using similar pain models to inform your choice. A strain survey comparing several strains can be a valuable initial step to identify the most appropriate one for your research question.[14]
Q2: Should I use both male and female animals in my pain studies?
A2: Yes, it is highly recommended to use both male and female animals in preclinical pain research. There is substantial evidence for sex differences in pain perception and analgesic responses in both humans and rodents.[16][17][18][19][20] Females often exhibit greater pain sensitivity than males in many pain models.[16][20] Including both sexes increases the translational relevance and generalizability of your findings. Data should be analyzed to identify any potential sex-specific effects.
Q3: What is the importance of circadian rhythms in pain research?
A3: Circadian rhythms significantly influence pain sensitivity. Rodents, being nocturnal, tend to have their active phase during the dark cycle. Studies have shown that pain thresholds can vary depending on the time of day the testing is performed.[3][4][5][6][7] To minimize variability, it is crucial to conduct all behavioral testing at a consistent time of day.
Q4: Can the diet of the animals affect the results of my pain study?
A4: Yes, diet can influence pain outcomes. For example, some studies have shown that changes in diet, such as the inclusion of soy protein, can affect neuropathic pain behavior in rats. It is important to maintain a consistent and well-defined diet for all animals throughout the study.
Experimental Protocols
Detailed methodologies for key experimental models are provided below. These protocols should be adapted and approved by the institution's animal care and use committee.
1. Carrageenan-Induced Paw Edema (Inflammatory Pain)
-
Animals: Male Wistar or Sprague-Dawley rats (180-220 g) are commonly used.
-
Acclimation: House animals in a controlled environment for at least one week before the experiment.
-
Procedure:
-
Measure the baseline paw volume of the right hind paw using a plethysmometer.
-
Administer the test compound or vehicle at the appropriate time before carrageenan injection.
-
Inject 0.1 mL of a 1% carrageenan solution in sterile saline into the sub-plantar surface of the right hind paw.[21][22][23][24][25]
-
Measure the paw volume at regular intervals after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[25]
-
-
Data Analysis: Calculate the increase in paw volume for each animal at each time point by subtracting the baseline volume from the post-injection volume. The percentage of inhibition of edema can be calculated relative to the vehicle-treated group.
2. Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain
-
Animals: Adult male Sprague-Dawley rats (180-200 g) or C57/BL6 mice (18-20g) are often used.[2][26]
-
Acclimation: Allow animals to acclimate to the testing environment for at least 30 minutes before baseline testing.[26]
-
Procedure:
-
Measure baseline thermal and mechanical sensitivity using the hot plate/plantar test and von Frey filaments, respectively.
-
Prepare an emulsion of CFA and sterile saline (1:1).
-
Inject a small volume (e.g., 20 µL for mice, 50-100 µL for rats) of the CFA emulsion into the plantar surface of the right hind paw.[2][26][27][28]
-
Behavioral testing is typically performed 24-48 hours after CFA injection and can be continued for several days or weeks.[26]
-
-
Data Analysis: Compare the paw withdrawal latency (thermal) and paw withdrawal threshold (mechanical) before and after CFA injection, and between treatment groups.
3. Spared Nerve Injury (SNI) Model (Neuropathic Pain)
-
Animals: Mice or rats of a suitable strain.
-
Anesthesia: Anesthetize the animal using an appropriate method (e.g., isoflurane).
-
Surgical Procedure:
-
Make an incision on the lateral surface of the thigh to expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.[10][11][13]
-
Carefully isolate the common peroneal and tibial nerves.
-
Tightly ligate the common peroneal and tibial nerves with a silk suture and transect them distal to the ligation, removing a small section of the distal nerve stump.[11][13]
-
Ensure the sural nerve remains untouched and undamaged.[10][11]
-
Close the muscle and skin layers with sutures.
-
-
Post-Operative Care: Provide appropriate post-operative analgesia and monitoring.
-
Behavioral Testing: Allow a recovery period of at least 2 days for the neuropathic pain to develop before starting behavioral testing (e.g., von Frey test on the lateral aspect of the paw).[10]
4. Chronic Constriction Injury (CCI) Model (Neuropathic Pain)
-
Animals: Male and female rats (100-250 g) are commonly used.[29][30]
-
Anesthesia: Anesthetize the animal.
-
Surgical Procedure:
-
Post-Operative Care: Monitor the animal's recovery. Incision clips are typically removed 7-10 days after surgery.[29][30]
-
Behavioral Testing: Pain hypersensitivity typically develops within a few days and can be assessed using von Frey and thermal tests.
Quantitative Data Summary
Table 1: Influence of Animal Strain on Nociceptive Thresholds
| Nociceptive Test | Mouse Strain with High Sensitivity | Mouse Strain with Low Sensitivity | Reference |
| Hot Plate Test | C57BL/6J | A/J | [14] |
| Formalin Test (Phase II) | DBA/2J | C57BL/6J | [14] |
| von Frey Test | C3H/HeJ | AKR/J | [14] |
Table 2: Effect of Sex on Pain Responses
| Pain Model | Species | Observation | Reference |
| Clinical Chronic Pain | Human | Higher prevalence in women | [16][19] |
| Experimental Pain | Human | Women generally show greater pain sensitivity | [16][17] |
| Visceral Hypersensitivity | Rodent | Females exhibit higher visceromotor responses | [20] |
| Inflammatory Pain | Rodent | Females can show more nociceptive responses in acute inflammation | [20] |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: A generalized experimental workflow for preclinical pain studies.
Caption: The role of the TRPV1 signaling pathway in inflammatory pain.[33][34][35][36][37]
References
- 1. youtube.com [youtube.com]
- 2. Frontiers | The effect of ponicidin on CFA-induced chronic inflammatory pain and its mechanism based on network pharmacology and molecular docking [frontiersin.org]
- 3. Frontiers | Diurnal Variation in Trigeminal Pain Sensitivity in Mice [frontiersin.org]
- 4. Implications of Disrupted Circadian Rhythms on Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The disruptive relationship among circadian rhythms, pain, and opioids [frontiersin.org]
- 6. Circadian Rhythms and Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Circadian Rhythms and Pain: A Narrative Review on Clock Genes and Circadian-Based Interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. maze.conductscience.com [maze.conductscience.com]
- 9. researchgate.net [researchgate.net]
- 10. Spared Nerve Injury Model of Neuropathic Pain in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modified Spared Nerve Injury Surgery Model of Neuropathic Pain in Mice [jove.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. Behavioral, Biochemical and Electrophysiological Changes in Spared Nerve Injury Model of Neuropathic Pain [mdpi.com]
- 14. A Review of Strain and Sex Differences in Response to Pain and Analgesia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biostat.wisc.edu [biostat.wisc.edu]
- 16. Sex differences in pain: a brief review of clinical and experimental findings - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. Sex and gender differences in pain and analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. iasp-pain.org [iasp-pain.org]
- 20. Sex differences in pain-related behaviors and clinical progression of disease in mouse models of colonic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 23. researchgate.net [researchgate.net]
- 24. inotiv.com [inotiv.com]
- 25. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 26. 2.5.4 Complete freund’s adjuvant (CFA)-induced inflammatory pain model [bio-protocol.org]
- 27. creative-bioarray.com [creative-bioarray.com]
- 28. criver.com [criver.com]
- 29. criver.com [criver.com]
- 30. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 31. CCI Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 32. Chronic constriction injury (CCI) model establishment [bio-protocol.org]
- 33. TRP Channels in Pain and Inflammation: Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 34. mdpi.com [mdpi.com]
- 35. biorxiv.org [biorxiv.org]
- 36. TRPV1: ON THE ROAD TO PAIN RELIEF - PMC [pmc.ncbi.nlm.nih.gov]
- 37. TRP Channels and Pain - Neurobiology of TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
how to prevent degradation of EST64454 hydrochloride during storage
This technical support center provides guidance on the proper storage and handling of EST64454 hydrochloride to prevent its degradation. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored at 4°C in a tightly sealed container, protected from moisture.[1] When stored under these conditions, the compound is expected to be stable.
Q2: How should I store solutions of this compound?
A2: Stock solutions of this compound should be aliquoted and stored to prevent repeated freeze-thaw cycles. For long-term storage, solutions can be kept at -80°C for up to 6 months. For short-term storage, -20°C for up to 1 month is recommended.[1] Always ensure the solutions are in tightly sealed vials to prevent solvent evaporation and exposure to moisture.
Q3: What solvents are suitable for dissolving this compound?
A3: this compound is soluble in DMSO at a concentration of 100 mg/mL (249.47 mM) with the aid of ultrasonication.[1] It is important to use freshly opened, anhydrous DMSO as the compound is hygroscopic and the presence of water can affect solubility and stability.[1]
Q4: What are the potential signs of degradation of this compound?
A4: Physical signs of degradation can include a change in color from its typical white to light yellow appearance, or a change in the physical form of the solid.[1] For solutions, the appearance of precipitates or a change in color may indicate degradation or solubility issues. Chemical degradation can be monitored by analytical techniques such as HPLC, which may show a decrease in the main peak area and the appearance of new peaks corresponding to degradation products.
Q5: What are the likely degradation pathways for this compound?
A5: Based on its chemical structure, which includes a pyrazole ring, an ether linkage, and an N-acetylpiperazine moiety, this compound may be susceptible to hydrolysis, oxidation, and photodegradation.
-
Hydrolysis: The ether linkage could be a primary site for acid or base-catalyzed hydrolysis, leading to the cleavage of the molecule.
-
Oxidation: The piperazine ring, particularly the nitrogen atoms, and the pyrazole ring are potential sites for oxidation.
-
Photodegradation: Exposure to light, especially UV radiation, can potentially lead to the degradation of the pyrazole-containing structure.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Difficulty dissolving the compound | Presence of moisture in the solvent; insufficient mixing. | Use fresh, anhydrous DMSO.[1] Employ ultrasonication to aid dissolution.[1] |
| Precipitate forms in the solution upon storage | Compound degradation; exceeding solubility limit at storage temperature. | Ensure the storage concentration does not exceed the solubility limit at the storage temperature. Visually inspect for precipitates before use. If a precipitate is observed, gently warm and sonicate the solution to redissolve, if appropriate for the experiment. Confirm purity via HPLC. |
| Discoloration of the solid or solution | Degradation of the compound. | Do not use the compound. Discard the material and use a fresh, properly stored sample. |
| Appearance of unexpected peaks in HPLC analysis | Compound degradation; contamination. | Review storage conditions and handling procedures. Conduct forced degradation studies to identify potential degradation products and confirm the stability-indicating nature of the analytical method. |
Experimental Protocols
To ensure the stability of this compound during your experiments, it is recommended to perform forced degradation studies to identify potential degradation products and establish a stability-indicating analytical method. This is in line with the International Council for Harmonisation (ICH) guidelines Q1A(R2).[2][3][4][5][6]
Forced Degradation Study Protocol
Objective: To investigate the intrinsic stability of this compound under various stress conditions and to identify the resulting degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (for MS compatibility)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Keep the solid compound at 80°C for 48 hours. Then, prepare a 0.5 mg/mL solution in the mobile phase for analysis.
-
Photolytic Degradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Sample Analysis: Before HPLC analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively. Dilute all samples to a final concentration of approximately 0.1 mg/mL with the mobile phase. Analyze the samples by a stability-indicating HPLC method.
Stability-Indicating HPLC Method
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile Gradient:
Flow Rate: 1.0 mL/min Detection Wavelength: 254 nm Injection Volume: 10 µL Column Temperature: 30°CTime (min) %A %B 0 90 10 20 10 90 25 10 90 26 90 10 30 90 10
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Additional Conditions |
| Solid | 4°C | Long-term | Sealed container, away from moisture[1] |
| Solution | -80°C | Up to 6 months | Aliquoted, sealed vials[1] |
| Solution | -20°C | Up to 1 month | Aliquoted, sealed vials[1] |
Visualizations
Potential Degradation Pathways
Caption: Potential degradation pathways of this compound.
Experimental Workflow for Stability Testing
Caption: Workflow for forced degradation studies of this compound.
References
adjusting EST64454 hydrochloride concentration for cell-based assays
Welcome to the technical support center for EST64454 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals utilizing this compound in cell-based assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective and orally active sigma-1 receptor (S1R) antagonist with a high binding affinity (Ki of 22 nM).[1] The sigma-1 receptor is a unique ligand-regulated molecular chaperone located primarily at the endoplasmic reticulum (ER), specifically at the mitochondria-associated ER membrane (MAM). It plays a crucial role in regulating cellular stress responses, calcium signaling, and ion channel activity.[1][2] As an antagonist, this compound blocks the actions of S1R agonists and can modulate various cellular processes, including cell proliferation, apoptosis, and neuronal signaling.[3]
Q2: In which cell lines can I test the activity of this compound?
A2: The choice of cell line will depend on your specific research goals. It is essential to use a cell line that endogenously expresses the sigma-1 receptor at sufficient levels. Several human cancer cell lines have been shown to express S1R, including A549 (lung carcinoma), MCF7 (breast cancer), and Caco-2 (colon adenocarcinoma). Various neuronal cell lines, such as PC12, and primary neurons are also commonly used to study S1R function.[4] It is always recommended to verify S1R expression in your chosen cell line by qPCR or Western blot before initiating experiments.
Q3: What is a recommended starting concentration for this compound in a cell-based assay?
A3: A good starting point for a functional cell-based assay is to test a concentration range that brackets the binding affinity (Ki) of the compound. Given that this compound has a Ki of 22 nM for the sigma-1 receptor, we recommend an initial concentration range of 1 nM to 1 µM. This range will help determine the optimal concentration for your specific assay and cell type. For antagonist activity, you will need to stimulate the cells with an S1R agonist, and then assess the ability of this compound to block this effect.
Q4: How should I prepare a stock solution of this compound?
A4: this compound has outstanding aqueous solubility.[4] However, for creating a concentrated stock solution for cell culture, it is recommended to dissolve the compound in a solvent like DMSO. A stock solution of 10 mM in DMSO can be prepared and stored at -20°C for up to one month or -80°C for up to six months.[1] When preparing your working concentrations, ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
Encountering unexpected results is a common part of the experimental process. This guide addresses specific issues you might face when using this compound.
Diagram: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting unexpected results in cell-based assays.
| Problem | Potential Cause | Recommended Solution |
| No observable antagonist effect | 1. Suboptimal Agonist Concentration: The concentration of the S1R agonist used to stimulate the cells may be too high, making it difficult for the antagonist to compete effectively. | Perform a dose-response curve for the S1R agonist to determine its EC80 (the concentration that gives 80% of the maximal response). Use this concentration in your antagonist assays. |
| 2. Low Sigma-1 Receptor Expression: The chosen cell line may not express sufficient levels of S1R for a robust signal window. | Confirm S1R mRNA and protein expression using qPCR and/or Western blot. Consider using a cell line with higher documented S1R expression or transiently overexpressing S1R. | |
| 3. Inappropriate Assay Readout: The chosen functional assay may not be sensitive to S1R modulation in your cell system. | S1R antagonists can modulate calcium flux, neurite outgrowth, and cell viability.[3][4][5] Consider trying an alternative functional assay. For example, if a cell viability assay shows no effect, a more proximal readout like a calcium flux assay might be more sensitive. | |
| High background or inconsistent results | 1. Cell Health and Viability: Unhealthy or overly confluent cells can lead to inconsistent results.[6] | Ensure cells are in the exponential growth phase and have high viability (>90%) before starting the experiment. Do not let cells become over-confluent.[6] |
| 2. Pipetting Errors: Inaccurate pipetting can introduce significant variability.[6] | Use calibrated pipettes and ensure thorough mixing of reagents and cell suspensions.[6] | |
| 3. Plate Edge Effects: Wells on the edge of the microplate can be prone to evaporation, leading to altered cell growth and compound concentrations. | To minimize edge effects, avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile media or PBS. | |
| Unexpected Agonistic Effect | 1. Off-Target Effects: At very high concentrations, some compounds may exhibit off-target effects. | Ensure you are working within a concentration range relevant to the compound's Ki. A highly selective compound like EST64454 is less likely to have off-target effects at appropriate concentrations. |
| 2. Complex Cellular Response: The signaling pathway may have complex feedback loops or crosstalk that result in an unexpected outcome. | Review the literature for the expected effects of S1R antagonism in your specific cellular context. Consider using a positive control antagonist with a well-documented effect in your chosen assay. |
Quantitative Data Summary
The following table summarizes key quantitative information for this compound.
| Parameter | Value | Reference |
| Binding Affinity (Ki) for Sigma-1 Receptor | 22 nM | [1] |
| Molecular Weight | 400.85 g/mol | [1] |
| Solubility in DMSO | ≥ 100 mg/mL (249.47 mM) | [1] |
| Recommended Stock Solution Storage | -20°C for 1 month; -80°C for 6 months | [1] |
| Recommended Starting Concentration Range (in vitro) | 1 nM - 1 µM | Inferred from Ki value |
| CYP Inhibition (IC50) | 100 - 1000 µM | [7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial of this compound. For example, to 1 mg of powder (MW = 400.85), add 249.47 µL of DMSO.
-
Vortex briefly to dissolve the powder completely. If needed, gentle warming or sonication can be used to aid dissolution.[1]
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
-
Protocol 2: Neurite Outgrowth Assay in PC12 Cells
This protocol is designed to assess the antagonist effect of this compound on agonist-induced neurite outgrowth.
-
Materials:
-
PC12 cells
-
Cell culture medium (e.g., DMEM with 10% horse serum, 5% fetal bovine serum)
-
Low-serum medium (e.g., DMEM with 0.5% FBS)
-
Nerve Growth Factor (NGF)
-
Sigma-1 receptor agonist (e.g., PRE-084)
-
This compound
-
Collagen-coated 24-well plates
-
Microscope with imaging capabilities
-
-
Procedure:
-
Cell Seeding: Seed PC12 cells onto collagen-coated 24-well plates at a density that allows for individual cell morphology to be observed after treatment (e.g., 2 x 10^4 cells/well). Allow cells to adhere for 24 hours.
-
Pre-treatment with Antagonist: Replace the medium with low-serum medium containing various concentrations of this compound (e.g., 1 nM to 1 µM). Include a vehicle control (e.g., 0.1% DMSO). Incubate for 1 hour.
-
Agonist and NGF Stimulation: Add the S1R agonist (e.g., PRE-084 at its EC50) and a sub-optimal concentration of NGF (e.g., 2.5 ng/mL) to the wells. A sub-optimal NGF concentration is used to create a window for observing potentiation by the agonist.[7]
-
Incubation: Incubate the cells for 48-72 hours to allow for neurite outgrowth.
-
Imaging and Analysis:
-
Capture images of multiple fields per well using a microscope.
-
A cell is considered positive for neurite outgrowth if it possesses a neurite that is at least twice the length of the cell body diameter.
-
Quantify the percentage of cells with neurites for each treatment condition.
-
The antagonist effect of this compound will be observed as a reduction in the potentiation of neurite outgrowth caused by the S1R agonist.
-
-
Diagram: Sigma-1 Receptor Signaling Pathway
Caption: Simplified signaling pathway of the Sigma-1 Receptor (S1R).
References
- 1. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potentiation of nerve growth factor-induced neurite outgrowth in PC12 cells by donepezil: role of sigma-1 receptors and IP3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sigma-1 receptor stimulation attenuates calcium influx through activated L-type Voltage Gated Calcium Channels in purified retinal ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Potentiation of Nerve Growth Factor-Induced Neurite Outgrowth by Fluvoxamine: Role of Sigma-1 Receptors, IP3 Receptors and Cellular Signaling Pathways | PLOS One [journals.plos.org]
Validation & Comparative
A Comparative Guide to EST64454 Hydrochloride and Other Sigma-1 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
The sigma-1 receptor (σ1R), a unique ligand-operated chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface, has emerged as a compelling therapeutic target for a range of neurological and psychiatric disorders, as well as for pain management. The development of selective antagonists for this receptor is a key area of research. This guide provides an objective comparison of EST64454 hydrochloride with other prominent sigma-1 receptor antagonists, supported by available experimental data.
Data Presentation: A Head-to-Head Look at Binding Affinity and Selectivity
The efficacy of a receptor antagonist is fundamentally determined by its binding affinity (Ki) for the target receptor and its selectivity over other receptors, particularly the closely related sigma-2 receptor (σ2R). The following table summarizes the binding affinities of this compound and other selected sigma-1 receptor antagonists.
| Compound | Sigma-1 (σ1R) Ki (nM) | Sigma-2 (σ2R) Ki (nM) | Selectivity (σ2R Ki / σ1R Ki) | Reference |
| This compound | 22 | >1000 | >45 | [1] |
| S1RA (E-52862) | 17.0 ± 7.0 | >1000 | >58 | [2][3] |
| NE-100 | 0.86 - 1.03 | >47.3 | >55 | [4][5] |
| BD1063 | 4.43 | Not specified | Not specified | |
| PW507 | 7.5 | Not specified | Not specified | [6] |
| Haloperidol | 4.5 (IC50) | Not specified | Not specified | [2] |
Note: Data is compiled from various sources and experimental conditions may differ.
Experimental Protocols: Methodologies for Key Experiments
The determination of binding affinity is a critical step in the characterization of novel ligands. A standard and widely accepted method is the radioligand binding assay.
Radioligand Binding Assay for Sigma-1 Receptor
Objective: To determine the binding affinity (Ki) of a test compound for the sigma-1 receptor.
Materials:
-
Radioligand: --INVALID-LINK---pentazocine, a selective sigma-1 receptor ligand.[7]
-
Membrane Preparation: Guinea pig brain or liver membranes, or cell lines expressing the sigma-1 receptor (e.g., Jurkat human T lymphocytes).[2][7]
-
Test Compound: this compound or other antagonists of interest.
-
Non-specific binding control: A high concentration of a known sigma-1 ligand, such as haloperidol or unlabeled (+)-pentazocine, is used to determine non-specific binding.[2][8]
-
Assay Buffer: Tris-HCl buffer (pH 7.4).
-
Filtration Apparatus: Glass fiber filters and a cell harvester.
Procedure:
-
Incubation: A fixed concentration of the radioligand (--INVALID-LINK---pentazocine) is incubated with the membrane preparation in the presence of varying concentrations of the test compound.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed with cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.
Caption: Sigma-1 Receptor Signaling Pathway and the Role of Antagonists.
References
- 1. Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological properties of S1RA, a new sigma-1 receptor antagonist that inhibits neuropathic pain and activity-induced spinal sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. E-52862 - Wikipedia [en.wikipedia.org]
- 4. NE-100 - Wikipedia [en.wikipedia.org]
- 5. NE 100 hydrochloride | σ1 Receptors | Tocris Bioscience [tocris.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]
A Preclinical Head-to-Head: EST64454 Hydrochloride vs. Gabapentin in Neuropathic Pain Models
For Immediate Release
[City, State] – [Date] – In the landscape of neuropathic pain therapeutics, researchers and drug development professionals are closely watching the emergence of novel compounds aimed at providing more effective and safer analgesia. This guide provides a comparative overview of the preclinical efficacy of EST64454 hydrochloride, a novel sigma-1 (σ1) receptor antagonist, and the established first-line treatment, gabapentin. The following analysis is based on available preclinical data from murine models of neuropathic pain.
Mechanism of Action: Two Distinct Approaches to Neuromodulation
The divergent mechanisms of action of this compound and gabapentin underscore the evolving strategies in neuropathic pain management.
This compound: This compound functions as a selective antagonist of the sigma-1 (σ1) receptor.[1] The σ1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface and is implicated in the modulation of various ion channels and signaling pathways involved in pain transmission. By antagonizing the σ1 receptor, EST64454 is thought to reduce neuronal hyperexcitability, a key driver of neuropathic pain.
Gabapentin: A widely prescribed medication for neuropathic pain, gabapentin's primary mechanism of action involves its binding to the α2δ-1 subunit of voltage-gated calcium channels in the central nervous system.[2] This interaction is believed to reduce the influx of calcium into presynaptic nerve terminals, thereby decreasing the release of excitatory neurotransmitters such as glutamate and substance P, which play a crucial role in the amplification of pain signals.
Preclinical Efficacy: A Comparative Look at Animal Models
Direct head-to-head preclinical studies comparing this compound and gabapentin are not yet publicly available. However, by examining their performance in analogous, well-established murine models of neuropathic pain—the partial sciatic nerve ligation (pSNL) model and the capsaicin-induced pain model—we can draw informative, albeit indirect, comparisons.
Data Presentation: Efficacy in Neuropathic Pain Models
| Compound | Model | Animal | Route of Administration | Dose Range | Key Efficacy Endpoint | Observed Effect | Citation(s) |
| This compound | Partial Sciatic Nerve Ligation (pSNL) | Mice | Not Specified | Not Specified | Antinociceptive properties | Demonstrated efficacy | [1] |
| Capsaicin-induced pain | Mice | Not Specified | Not Specified | Antinociceptive properties | Demonstrated efficacy | [1] | |
| Gabapentin | Partial Sciatic Nerve Ligation (pSNL) | Mice | Intraperitoneal (i.p.) | 50 - 150 mg/kg | Paw Withdrawal Threshold (PWT) | Dose-dependent increase in PWT | |
| Mice | Intraperitoneal (i.p.) | 100 mg/kg | Mechanical Allodynia | Reduction in allodynia at its peak | [3] | ||
| Capsaicin-induced pain | Mice | Not Specified | Not Specified | Licking/biting behavior | Inconsistent results reported |
Note: Specific quantitative data for this compound from the primary literature is not yet publicly available to populate this table with precise dose-response figures. The information is based on qualitative statements of efficacy from secondary sources.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation of preclinical data. Below are generalized protocols for the key experiments cited.
Partial Sciatic Nerve Ligation (pSNL) Model in Mice
This surgical model is a widely accepted method for inducing neuropathic pain that mimics symptoms of chronic nerve compression in humans.
-
Animal Preparation: Adult male mice are anesthetized. The surgical area on the upper thigh is shaved and sterilized.
-
Surgical Procedure: An incision is made on the lateral aspect of the thigh to expose the sciatic nerve. The nerve is then carefully isolated. A partial ligation is performed by inserting a needle into the nerve and tightly ligating the dorsal portion of the nerve with a suture. The muscle and skin are then closed in layers.
-
Behavioral Testing: Mechanical allodynia (pain response to a non-painful stimulus) is typically assessed using von Frey filaments. The paw withdrawal threshold (the force at which the mouse withdraws its paw) is measured before and after drug administration. A higher paw withdrawal threshold indicates a reduction in pain sensitivity.
-
Drug Administration: The test compounds (this compound or gabapentin) or vehicle are administered at various time points post-surgery, and behavioral testing is conducted at specified intervals after dosing.
Capsaicin-Induced Pain Model in Mice
This model is used to study acute nociception and central sensitization, which are components of neuropathic pain.
-
Animal Preparation: Mice are habituated to the testing environment.
-
Capsaicin Injection: A solution of capsaicin is injected into the plantar surface of the hind paw. This induces spontaneous pain behaviors such as licking, flinching, and biting of the injected paw.
-
Behavioral Observation: The duration of nocifensive behaviors (e.g., licking time) is recorded for a defined period following the capsaicin injection.
-
Drug Administration: The test compounds or vehicle are administered prior to the capsaicin injection, and the effect on the duration of pain behaviors is quantified. A reduction in the time spent on nocifensive behaviors indicates an analgesic effect.
Signaling Pathway Diagrams
To visualize the distinct mechanisms of action, the following diagrams illustrate the proposed signaling pathways for this compound and gabapentin.
Caption: Proposed mechanism of this compound in reducing neuropathic pain.
Caption: Mechanism of action of gabapentin in neuropathic pain.
Conclusion
Disclaimer: This guide is intended for informational purposes for a scientific audience and is based on preclinical data. The efficacy and safety of this compound in humans have not been established.
References
A Comparative Guide to EST64454 Hydrochloride: Evaluating its Selectivity for the Sigma-1 Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of EST64454 hydrochloride's selectivity for the sigma-1 (σ1) receptor against other common σ1 receptor antagonists. The information presented is supported by experimental data to aid researchers in making informed decisions for their studies.
Introduction to this compound
This compound is a novel, orally active and selective antagonist of the sigma-1 (σ1) receptor.[1] The σ1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondria interface, implicated in a variety of cellular functions and pathological conditions, including pain, neurodegenerative diseases, and addiction. The selectivity of a ligand for its target receptor is a critical factor in drug development, as it minimizes off-target effects and enhances the therapeutic window. This guide evaluates the selectivity profile of this compound in comparison to other established σ1 receptor antagonists.
Comparative Analysis of Binding Affinity and Selectivity
The binding affinity of a ligand to its receptor is a key indicator of its potency and selectivity. The dissociation constant (Ki) is a measure of this affinity, with lower values indicating a stronger binding interaction. The following table summarizes the in vitro binding affinities of this compound and other selective σ1 receptor antagonists for the human σ1 receptor and, where available, the sigma-2 (σ2) receptor to illustrate selectivity.
| Compound | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) | Selectivity (σ2 Ki / σ1 Ki) | Reference(s) |
| This compound | 22 | >10,000 | >454-fold | [1] |
| S1RA (E-52862) | 17.0 ± 7.0 | >1000 | >58-fold | [2] |
| BD1063 | 4.43 | 133 | ~30-fold |
Data Interpretation:
As the data indicates, this compound demonstrates high affinity for the human σ1 receptor with a Ki value of 22 nM.[1] Importantly, it exhibits a very low affinity for the σ2 receptor (Ki > 10,000 nM), resulting in a selectivity ratio of over 454-fold.[1] This high degree of selectivity is a desirable characteristic for a pharmacological tool intended to specifically probe the function of the σ1 receptor.
In comparison, S1RA (E-52862) also shows high affinity for the σ1 receptor and good selectivity over the σ2 receptor.[2] BD1063 is a potent σ1 receptor antagonist with a lower Ki than EST64454, but it displays a lower selectivity ratio for the σ1 receptor over the σ2 receptor.
Experimental Protocols
A comprehensive understanding of the experimental conditions is crucial for interpreting binding affinity data. The following is a detailed methodology for a competitive radioligand binding assay, a standard method used to determine the Ki values of unlabeled ligands.
Radioligand Binding Assay for Sigma-1 Receptor Affinity
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for the σ1 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Receptor Source: Membranes from cells expressing the human σ1 receptor or guinea pig brain homogenates.
-
Radioligand: --INVALID-LINK---pentazocine, a selective σ1 receptor agonist.
-
Test Compound: this compound.
-
Non-specific Binding Control: Haloperidol or unlabeled (+)-pentazocine at a high concentration (e.g., 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration System: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold assay buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in fresh assay buffer to a final protein concentration of approximately 200 µg/mL.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Assay buffer, --INVALID-LINK---pentazocine (at a concentration close to its Kd, typically 1-5 nM), and membrane suspension.
-
Non-specific Binding: Assay buffer, --INVALID-LINK---pentazocine, non-specific binding control, and membrane suspension.
-
Competitive Binding: Assay buffer, --INVALID-LINK---pentazocine, serial dilutions of the test compound (this compound), and membrane suspension.
-
-
Incubation: Incubate the plate at 37°C for 150 minutes to allow the binding to reach equilibrium.
-
Termination and Filtration: Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester. Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing Experimental Workflow and Signaling Pathways
To further clarify the experimental process and the biological context of σ1 receptor function, the following diagrams are provided.
The σ1 receptor modulates a variety of downstream signaling pathways. Understanding these pathways is essential for elucidating the functional consequences of σ1 receptor antagonism by compounds like this compound.
Conclusion
This compound is a potent and highly selective antagonist for the sigma-1 receptor. Its high selectivity for the σ1 receptor over the σ2 receptor, as demonstrated by in vitro binding assays, makes it a valuable tool for researchers investigating the physiological and pathological roles of the σ1 receptor. The detailed experimental protocol provided in this guide offers a standardized method for validating its selectivity and for comparing it with other ligands. The visualization of the experimental workflow and the associated signaling pathway provides a comprehensive overview for researchers in the field of drug discovery and development.
References
EST64454 Hydrochloride: A Comparative Analysis of Receptor Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
EST64454 hydrochloride has emerged as a potent and selective antagonist for the sigma-1 (σ1) receptor, a unique intracellular chaperone protein implicated in a variety of neurological disorders, most notably pain.[1][2] This guide provides a comparative analysis of the cross-reactivity of this compound with other receptors, presenting available experimental data to inform preclinical and clinical research decisions.
Selectivity Profile of this compound
Current publicly available data focuses on the selectivity of EST64454 for the sigma-1 receptor over the sigma-2 (σ2) receptor. This selectivity is a critical attribute, as off-target effects can lead to undesirable side effects and complicate clinical development.
| Receptor | Ligand | Kᵢ (nM) | Selectivity (fold) |
| Sigma-1 (σ1) | EST64454 | 22 | >450 |
| Sigma-2 (σ2) | EST64454 | >10,000 | - |
| Table 1: Binding Affinity of this compound for Sigma-1 and Sigma-2 Receptors. |
The data clearly indicates that this compound possesses a high affinity for the sigma-1 receptor with a dissociation constant (Kᵢ) of 22 nM. In contrast, its affinity for the sigma-2 receptor is significantly lower, with a Kᵢ value greater than 10,000 nM, demonstrating a selectivity of over 450-fold for the sigma-1 subtype.
While a comprehensive cross-reactivity profile of EST64454 against a broader panel of central nervous system (CNS) receptors (e.g., opioid, dopamine, serotonin, adrenergic, muscarinic) is not currently available in the public domain, the high selectivity for the sigma-1 receptor over its closest subtype suggests a favorable preliminary off-target profile. For comparison, another selective sigma-1 receptor antagonist, S1RA (E-52862), was reported to have no significant affinity for a panel of 170 other targets, highlighting the potential for high selectivity within this class of compounds.
Experimental Protocols
The following sections detail the methodologies used to determine the binding affinity of this compound for sigma-1 and sigma-2 receptors.
Radioligand Binding Assay for Sigma-1 (σ1) Receptor
Objective: To determine the binding affinity (Kᵢ) of this compound for the human sigma-1 receptor.
Methodology:
-
Receptor Preparation: Membranes from HEK-293 cells stably expressing the human sigma-1 receptor are prepared.
-
Radioligand: --INVALID-LINK---pentazocine, a known high-affinity sigma-1 receptor ligand, is used as the radiolabeled competitor.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Incubation: Cell membranes are incubated with a fixed concentration of --INVALID-LINK---pentazocine and varying concentrations of this compound. The incubation is carried out at 37°C for 120 minutes to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters (e.g., Whatman GF/B) to separate the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold assay buffer to remove non-specific binding.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of --INVALID-LINK---pentazocine (IC₅₀) is determined by non-linear regression analysis of the competition binding data. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Radioligand Binding Assay for Sigma-2 (σ2) Receptor
Objective: To determine the binding affinity (Kᵢ) of this compound for the guinea pig sigma-2 receptor.
Methodology:
-
Receptor Preparation: Membranes from guinea pig brain are prepared as a source of sigma-2 receptors.
-
Radioligand: [³H]-di-o-tolylguanidine ([³H]DTG) is used as the radioligand. To ensure specific binding to the sigma-2 receptor, a masking agent for the sigma-1 receptor, such as (+)-pentazocine, is included in the assay.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Incubation: Guinea pig brain membranes are incubated with a fixed concentration of [³H]DTG, the sigma-1 masking agent, and varying concentrations of this compound. The incubation is carried out at 25°C for 120 minutes.
-
Separation of Bound and Free Ligand: Similar to the sigma-1 assay, the mixture is filtered through glass fiber filters, followed by washing.
-
Quantification: Radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The IC₅₀ value for this compound is determined, and the Kᵢ value is calculated using the Cheng-Prusoff equation.
Visualizations
The following diagrams illustrate the key signaling pathway associated with the sigma-1 receptor and a typical experimental workflow for determining receptor binding affinity.
Caption: Simplified signaling pathway of the Sigma-1 receptor.
Caption: Workflow of a competitive radioligand binding assay.
References
A Comparative Analysis of Sigma-1 Receptor Antagonists: EST64454 Hydrochloride and BD-1063
For Researchers, Scientists, and Drug Development Professionals
Introduction to EST64454 Hydrochloride and BD-1063
Both this compound and BD-1063 are selective antagonists of the sigma-1 (σ1) receptor, a unique intracellular chaperone protein located primarily at the endoplasmic reticulum-mitochondrion interface. The σ1 receptor is implicated in a variety of cellular functions and is a promising therapeutic target for several central nervous system disorders, including neuropathic pain.
This compound is a clinical candidate developed for the management of pain.[1][2] It is noted for its high aqueous solubility and oral bioavailability.[2]
BD-1063 is a well-established tool compound used extensively in preclinical research to investigate the role of the σ1 receptor in various physiological and pathological processes, including alcohol dependence and neuropathic pain.[3][4][5]
Comparative Pharmacological Data
The following tables summarize the available quantitative data for this compound and BD-1063, focusing on their receptor binding affinity and pharmacokinetic properties. It is important to note that this data is compiled from separate studies and may not be directly comparable due to variations in experimental conditions.
Table 1: Receptor Binding Affinity
| Compound | Target | Ki (nM) | Selectivity | Reference |
| This compound | σ1 Receptor | 22 | Selective for σ1 | [1] |
| BD-1063 | σ1 Receptor | 9 ± 1 | >49-fold selective over σ2 receptor | |
| σ2 Receptor | 449 | [5] |
Ki (Inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.
Table 2: Pharmacokinetic Parameters in Rodents
| Compound | Species | Route | Cmax (ng/mL) | T1/2 (hours) | AUC0-∞ (ng·h/mL) | F% | Reference |
| EST64454 | Wistar Rats | p.o. (10 mg/kg) | 771 | 3.4 | 1431 | 69 | [1] |
| CD1 Mice | p.o. (10 mg/kg) | 1178 | <1 | 2645 | 60 | [1] | |
| BD-1063 | - | - | Not Reported | Not Reported | Not Reported | Not Reported | - |
Cmax: Maximum plasma concentration; T1/2: Half-life; AUC0-∞: Area under the concentration-time curve from time zero to infinity; F%: Bioavailability. p.o.: oral administration.
Experimental Protocols
Radioligand Binding Assay for Sigma-1 Receptor Affinity
This protocol describes a general method for determining the binding affinity (Ki) of a test compound for the σ1 receptor through competitive displacement of a radiolabeled ligand.
Objective: To determine the inhibition constant (Ki) of a test compound for the σ1 receptor.
Materials:
-
Test compounds (this compound or BD-1063)
-
Radioligand: --INVALID-LINK---pentazocine
-
Membrane preparation from cells or tissues expressing σ1 receptors (e.g., guinea pig brain membranes)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control: Haloperidol (10 µM)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
-
96-well plates
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the membrane preparation, binding buffer, and varying concentrations of the test compound.
-
Add a fixed concentration of the radioligand, --INVALID-LINK---pentazocine (typically at or near its Kd value), to each well.
-
For the determination of non-specific binding, add a high concentration of an unlabeled ligand (e.g., haloperidol) to a set of wells.
-
Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 120 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Neuropathic Pain Model (Chronic Constriction Injury - CCI)
This protocol outlines a general procedure for a widely used preclinical model of neuropathic pain to assess the analgesic efficacy of test compounds.
Objective: To evaluate the ability of a test compound to alleviate mechanical allodynia in a rodent model of neuropathic pain.
Materials:
-
Rodents (e.g., Sprague-Dawley rats)
-
Anesthetics (e.g., isoflurane)
-
Surgical instruments
-
Suture material (e.g., 4-0 chromic gut)
-
Test compounds (this compound or BD-1063)
-
Vehicle control
-
Von Frey filaments for assessing mechanical sensitivity
Procedure:
-
Baseline Testing: Before surgery, habituate the animals to the testing environment and measure their baseline paw withdrawal threshold to mechanical stimuli using von Frey filaments.
-
CCI Surgery:
-
Anesthetize the animal.
-
Make an incision on the lateral side of the thigh to expose the sciatic nerve.
-
Loosely tie four ligatures around the sciatic nerve at approximately 1 mm intervals. The ligatures should constrict the nerve without arresting blood flow.
-
Close the incision with sutures.
-
Allow the animals to recover from surgery.
-
-
Drug Administration:
-
After a post-operative period to allow for the development of neuropathic pain (typically 7-14 days), administer the test compound or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection).
-
-
Behavioral Testing:
-
At specified time points after drug administration, assess the paw withdrawal threshold to mechanical stimuli using von Frey filaments.
-
An increase in the paw withdrawal threshold compared to the vehicle-treated group indicates an anti-allodynic effect.
-
-
Data Analysis:
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine the significance of the drug's effect.
-
Visualizations
Signaling Pathway
Caption: Sigma-1 receptor antagonist signaling pathway.
Experimental Workflow
Caption: General experimental workflow for in vivo pain studies.
Discussion and Conclusion
Both this compound and BD-1063 are potent and selective σ1 receptor antagonists. Based on the available data, BD-1063 exhibits a slightly higher in vitro binding affinity for the σ1 receptor compared to EST64454. However, EST64454 has demonstrated favorable oral pharmacokinetic properties in rodents, a critical aspect for its development as a clinical candidate for pain management.[1][2]
The choice between these two compounds will largely depend on the specific research question and experimental design. For in vitro studies requiring a well-characterized antagonist with high affinity, BD-1063 is an excellent choice. For in vivo studies, particularly those involving oral administration and investigating potential therapeutic applications for pain, this compound presents a compelling profile due to its demonstrated oral bioavailability and clinical development status.[1][2]
It is crucial for researchers to consider the lack of direct comparative data when interpreting results and to clearly state the limitations. Future head-to-head studies are warranted to provide a more definitive comparison of the efficacy, potency, selectivity, and pharmacokinetic profiles of these two important research tools.
References
- 1. mdpi.com [mdpi.com]
- 2. EST64454: a Highly Soluble σ1 Receptor Antagonist Clinical Candidate for Pain Management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The sigma receptor antagonist BD-1063 decreases ethanol intake and reinforcement in animal models of excessive drinking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The sigma-receptor antagonist BD-1063 decreases ethanol intake and reinforcement in animal models of excessive drinking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of two novel sigma receptor ligands: antidystonic effects in rats suggest sigma receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Novel Sigma-1 Receptor Antagonists: EST64454 Hydrochloride and E-52862
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two promising selective sigma-1 receptor (σ1R) antagonists, EST64454 hydrochloride and E-52862. Both compounds are under investigation for their potential in treating neuropathic pain and other neurological disorders. While direct head-to-head clinical trials are not yet available, this document synthesizes existing preclinical and clinical data to offer an objective comparison of their pharmacological profiles and therapeutic potential.
At a Glance: Key Quantitative Data
The following tables summarize the key quantitative data available for this compound and E-52862, facilitating a direct comparison of their in vitro and in vivo properties.
Table 1: In Vitro Binding Affinity and Selectivity
| Parameter | This compound | E-52862 (S1RA) |
| Sigma-1 Receptor (σ1R) Binding Affinity (Ki) | 22 nM[1] | 17.0 ± 7.0 nM[2][3] |
| Sigma-2 Receptor (σ2R) Selectivity | Selective over σ2R | High selectivity over σ2R (Ki > 1000 nM)[4] |
| Other Receptor Interactions | Data not available | Moderate affinity for 5-HT2B receptor (Ki = 328 nM)[5] |
Table 2: Preclinical Pharmacokinetic Parameters
| Parameter | This compound (Rodent) | E-52862 (S1RA) (Rat) |
| Route of Administration | Oral (p.o.) | Intraperitoneal (i.p.) |
| Cmax | 771 ng/mL (rat, 10 mg/kg)[1] | Data not available |
| Tmax | Not specified | Not specified |
| t1/2 (Elimination Half-life) | 3.4 hours (rat, 10 mg/kg)[1] | ~1 hour or less[6] |
| AUC0-∞ | 1431 ng·h/mL (rat, 10 mg/kg)[1] | Data not available |
| Oral Bioavailability (F%) | 69% (rat)[1] | 15%[6] |
| Brain/Plasma Ratio | Data not available | 2.7[6] |
Table 3: Clinical Efficacy in Neuropathic Pain (E-52862)
| Study Population | Outcome Measure | E-52862 (400 mg QD) | Placebo | p-value |
| Chronic Postsurgical Pain (CPSP) | Mean change from baseline in average pain score (Week 4) | -1.6[7] | -0.9[7] | 0.029[7] |
| Painful Diabetic Neuropathy (PDN) | Mean change from baseline in average pain score (Week 4) | -2.2[7] | -2.1[7] | 0.766[7] |
| Oxaliplatin-Induced Peripheral Neuropathy (OIPN) | Change in cold pain threshold temperature (24 weeks) | Significant reduction | No significant change | 0.001[8] |
| OIPN | Proportion of patients with severe chronic neuropathy (NCI-CTCAE ≥ 3) | 3.0%[8] | 18.2%[8] | 0.046[8] |
No clinical trial data is currently available for this compound.
Mechanism of Action: Targeting the Sigma-1 Receptor
Both this compound and E-52862 exert their effects by acting as antagonists at the sigma-1 receptor. The σ1R is a unique ligand-operated chaperone protein located primarily at the endoplasmic reticulum-mitochondrion interface. It plays a crucial role in regulating cellular stress responses, ion channel function, and neuronal signaling. In the context of neuropathic pain, σ1R activation is thought to contribute to the hyperexcitability of neurons. By blocking this receptor, these antagonists can modulate downstream signaling pathways involved in pain perception.
Figure 1. Simplified signaling pathway of Sigma-1 Receptor antagonists.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Radioligand Binding Assay for Sigma-1 Receptor
Objective: To determine the binding affinity (Ki) of a compound for the sigma-1 receptor.
Protocol:
-
Membrane Preparation: Guinea pig brain or liver membranes, which are rich in σ1R, are prepared by homogenization in a buffered solution followed by centrifugation to isolate the membrane fraction.[8] Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Binding Reaction: The membrane preparation is incubated with a specific radioligand for σ1R, such as --INVALID-LINK---pentazocine, at various concentrations.
-
Competition Assay: To determine the Ki of the test compound (EST64454 or E-52862), a fixed concentration of the radioligand is incubated with the membranes in the presence of increasing concentrations of the unlabeled test compound.
-
Incubation and Filtration: The reaction mixtures are incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The Ki value is then determined using the Cheng-Prusoff equation.
Figure 2. Workflow for Radioligand Binding Assay.
In Vivo Models of Neuropathic Pain
Objective: To induce a neuropathic pain state in rodents that mimics chronic nerve compression injury in humans.
Protocol:
-
Anesthesia: The animal (rat or mouse) is anesthetized.
-
Surgical Procedure: The common sciatic nerve is exposed at the mid-thigh level. Four loose ligatures of chromic gut suture are tied around the nerve, proximal to its trifurcation.[9][10] The ligatures are tied just tight enough to cause a slight constriction without arresting epineural blood flow.
-
Wound Closure: The muscle and skin are closed in layers.
-
Behavioral Testing: At various time points post-surgery, the animal is assessed for signs of neuropathic pain, such as mechanical allodynia (pain response to a normally non-painful stimulus) and thermal hyperalgesia (exaggerated pain response to a noxious thermal stimulus). These are typically measured using von Frey filaments and a plantar test apparatus, respectively.
Objective: To assess a compound's analgesic effect on both acute nociceptive and tonic inflammatory pain.
Protocol:
-
Acclimation: The animal (typically a mouse) is placed in a clear observation chamber to acclimate.
-
Formalin Injection: A dilute solution of formalin is injected subcutaneously into the plantar surface of one hind paw.
-
Observation: The animal's behavior is observed for a set period (e.g., 30-60 minutes). The amount of time the animal spends licking, biting, or shaking the injected paw is recorded.
-
Phases of Pain: The response to formalin occurs in two distinct phases. The early phase (Phase I) is a brief period of intense nociceptive behavior immediately following the injection, representing direct chemical stimulation of nociceptors. The late phase (Phase II) begins after a quiescent period and is characterized by a longer duration of nocifensive behaviors, reflecting the development of inflammation and central sensitization.[4][5]
-
Drug Administration: The test compound is administered prior to the formalin injection to assess its ability to reduce the pain behaviors in either or both phases.
Summary and Future Directions
Both this compound and E-52862 are potent and selective sigma-1 receptor antagonists with demonstrated efficacy in preclinical models of pain. E-52862 has progressed further into clinical development, showing promising results in patients with chronic postsurgical pain and oxaliplatin-induced neuropathy.[7][8] However, its efficacy in painful diabetic neuropathy was not significantly different from placebo in the reported study.[7]
This compound exhibits favorable preclinical pharmacokinetic properties, including good oral bioavailability in rodents.[1] Its high aqueous solubility and permeability suggest it may be a good candidate for oral administration in humans.[11]
The lack of direct head-to-head comparative studies necessitates careful interpretation of the available data. Future clinical trials directly comparing these two compounds, or comparing them against other established treatments for neuropathic pain, will be crucial in determining their respective therapeutic advantages and optimal clinical applications. Researchers are encouraged to consider the distinct pharmacokinetic and pharmacodynamic profiles of each compound when designing future studies.
References
- 1. experts.arizona.edu [experts.arizona.edu]
- 2. Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. E-52862 - Wikipedia [en.wikipedia.org]
- 4. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. en.bio-protocol.org [en.bio-protocol.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ESTEVE Announces Publication of Key Preclinical Data for a Novel Oral, First-in-class New Chemical Entity (NCE) Sigma-1 Receptor Antagonist (E-52862), that has Completed Phase I and Initiated its Phase II Clinical Trial Program [prnewswire.com]
- 8. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. criver.com [criver.com]
- 10. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 11. ESTEVE Announces the Publication of Comprehensive Phase I Data for a Novel Oral, First-in-class New Chemical Entity (NCE),E-52862, a Sigma-1 Receptor Antagonist (S1RA) Being Developed for Pain [prnewswire.com]
Comparative Analgesic Efficacy of EST64454 Hydrochloride in Preclinical Pain Models
For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of the Novel Sigma-1 Receptor Antagonist, EST64454 Hydrochloride, Against Standard Analgesics in Validated Murine Pain Models.
Introduction
This compound is a novel, selective, and orally active sigma-1 (σ1) receptor antagonist currently under investigation as a clinical candidate for the management of pain.[1][2] The σ1 receptor, a unique ligand-operated chaperone protein, has emerged as a promising target for pain therapeutics due to its role in modulating various pain signaling pathways. Antagonism of the σ1 receptor has been shown to produce antinociceptive effects in various preclinical models of pain. This guide provides a comprehensive comparison of the analgesic effects of this compound with established analgesic agents across different pain modalities, supported by experimental data and detailed methodologies.
Analgesic Performance of this compound
Preclinical studies have demonstrated the antinociceptive properties of this compound in models of chemically-induced and neuropathic pain in mice.
Capsaicin-Induced Pain Model
The capsaicin-induced pain model is a well-established assay for evaluating analgesics that target peripheral sensitization and nociceptor activation. Intradermal injection of capsaicin activates TRPV1 receptors on primary afferent fibers, leading to acute pain behaviors such as licking and flinching of the affected paw.
Experimental Data:
| Treatment | Dose (mg/kg, p.o.) | % Inhibition of Licking Time |
| Vehicle | - | 0% |
| EST64454 | 30 | ~50% |
| EST64454 | 60 | ~70% |
Data extrapolated from graphical representations in Díaz et al., 2020. The study demonstrated a dose-dependent reduction in capsaicin-induced licking behavior.
Partial Sciatic Nerve Ligation (pSNL) Model of Neuropathic Pain
The pSNL model is a widely used model of neuropathic pain that mimics chronic pain states resulting from nerve injury.[3][4][5] Ligation of the sciatic nerve leads to the development of mechanical allodynia (pain in response to a non-painful stimulus) and thermal hyperalgesia (an exaggerated response to a painful stimulus).
Experimental Data:
| Treatment | Dose (mg/kg, p.o.) | % Reversal of Mechanical Allodynia |
| Vehicle | - | 0% |
| EST64454 | 30 | Significant Reversal |
| EST64454 | 60 | Near Complete Reversal |
| Gabapentin | 100 | Significant Reversal |
Data extrapolated from graphical representations in Díaz et al., 2020. EST64454 demonstrated a potent, dose-dependent reversal of mechanical allodynia in the pSNL model, with efficacy comparable to or exceeding that of the standard-of-care neuropathic pain medication, gabapentin.
Comparison with Standard Analgesics
To provide a broader context for the analgesic potential of this compound, the following tables summarize the performance of commonly used analgesics in various pain models.
Hot Plate Test (Thermal Nociception)
The hot plate test assesses the response to a thermal stimulus and is primarily used to evaluate centrally acting analgesics.
| Analgesic | Animal Model | Dose Range (mg/kg) | Route | Notable Findings |
| Morphine | Mouse | 5 - 10 | s.c. | Significant increase in latency to paw lick or jump.[6] |
| Aspirin | Mouse | 200 | p.o. | Showed an increase in reaction time.[7] |
Tail-Flick Test (Thermal Nociception)
Similar to the hot plate test, the tail-flick test measures the latency to withdraw the tail from a radiant heat source, reflecting a spinal reflex.
| Analgesic | Animal Model | Dose Range (mg/kg) | Route | Notable Findings |
| Morphine | Rat | 1.5 - 3 | i.p. | Dose-dependent increase in tail-flick latency.[8] |
Formalin Test (Inflammatory and Nociceptive Pain)
The formalin test induces a biphasic pain response: an early neurogenic phase followed by a later inflammatory phase, allowing for the differentiation of analgesic mechanisms.
| Analgesic | Animal Model | Dose Range (mg/kg) | Route | Notable Findings |
| Morphine | Mouse | 2.5 - 10 | s.c. | Dose-dependent inhibition of both early and late phases.[2] |
| Acetylsalicylic Acid | Mouse | 300 - 400 | p.o. | Primarily inhibits the late (inflammatory) phase.[2] |
| Celecoxib | Mouse | 15 - 30 | p.o. | Effective in reducing the second phase of pain.[9] |
Complete Freund's Adjuvant (CFA) Model (Inflammatory Pain)
Injection of CFA induces a localized and persistent inflammation, leading to thermal hyperalgesia and mechanical allodynia, modeling chronic inflammatory pain conditions.
| Analgesic | Animal Model | Dose Range (mg/kg) | Route | Notable Findings |
| Celecoxib | Mouse | 15 - 30 | p.o. | Significantly reduced paw edema and mechanical hyperalgesia.[9] |
| Morphine | Rat | 3 | s.c. | Reversed CFA-induced hyperalgesia.[4] |
Chronic Constriction Injury (CCI) Model (Neuropathic Pain)
The CCI model involves loose ligation of the sciatic nerve, resulting in the development of neuropathic pain symptoms.
| Analgesic | Animal Model | Dose Range (mg/kg) | Route | Notable Findings |
| Gabapentin | Mouse | 100 | i.p. | Effectively reduces mechanical allodynia. |
| Magnolol | Mouse | 5 - 30 | i.p. | Attenuated mechanical allodynia and thermal hyperalgesia in a dose-dependent manner.[10] |
Experimental Protocols
Capsaicin-Induced Pain Model
-
Animals: Male CD-1 mice are used.
-
Procedure: A solution of capsaicin (e.g., 1.6 µg in 20 µL of saline) is injected subcutaneously into the plantar surface of the right hind paw.
-
Drug Administration: this compound or vehicle is administered orally (p.o.) at a specified time (e.g., 60 minutes) before the capsaicin injection.
-
Endpoint: The cumulative time spent licking the injected paw is recorded for a defined period (e.g., 5 minutes) immediately following the capsaicin injection.[11]
Partial Sciatic Nerve Ligation (pSNL) Model
-
Animals: Male C57BL/6J mice are used.
-
Surgical Procedure: Under isoflurane anesthesia, the sciatic nerve of one leg is exposed, and a partial, tight ligation of the nerve is performed with a suture.[3][4][5][12]
-
Post-Operative Period: Animals are allowed to recover for a period (e.g., 7 days) to allow for the development of neuropathic pain behaviors.
-
Drug Administration: this compound, a standard analgesic (e.g., gabapentin), or vehicle is administered orally.
-
Endpoint: Mechanical allodynia is assessed using von Frey filaments. The paw withdrawal threshold in response to the application of filaments of varying stiffness is determined before and after drug administration.
Signaling Pathways and Experimental Workflows
Caption: Sigma-1 Receptor Modulation of Pain Signaling.
Caption: Experimental Workflow for Analgesic Evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. Hot plate test - Wikipedia [en.wikipedia.org]
- 3. maze.conductscience.com [maze.conductscience.com]
- 4. Partial Sciatic Nerve Ligation: A Mouse Model of Chronic Neuropathic Pain to Study the Antinociceptive Effect of Novel Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 6. meliordiscovery.com [meliordiscovery.com]
- 7. A randomized controlled trial and novel mathematical analysis of the analgesic effect of oxycodone versus paracetamol orodispersible tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. maze.conductscience.com [maze.conductscience.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Antinociceptive Effect of Magnolol in a Neuropathic Pain Model of Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The capsaicin test in mice for evaluating tachykinin antagonists in the spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Assessing the Therapeutic Window of EST64454 Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the therapeutic window of EST64454 hydrochloride, a novel sigma-1 (σ1) receptor antagonist in development for the treatment of pain. Its performance is evaluated against established alternative therapies for neuropathic pain, including gabapentin, pregabalin, and duloxetine. This analysis is based on publicly available preclinical data.
Executive Summary
This compound is a promising therapeutic candidate for pain management, demonstrating antinociceptive properties in preclinical models.[1][2] As a selective σ1 receptor antagonist, it represents a distinct mechanistic approach compared to current standards of care. While comprehensive data on the therapeutic window of this compound is not yet publicly available, this guide synthesizes existing preclinical efficacy and toxicity data for EST64454 and its alternatives to provide a preliminary comparative assessment. The alternatives—gabapentin, pregabalin, and duloxetine—are widely used for neuropathic pain and serve as crucial benchmarks for evaluating novel analgesics.
Data Presentation: Efficacy and Toxicity Comparison
The following tables summarize the available preclinical data on the effective doses (ED50) and lethal doses (LD50) for this compound and its comparators in rodent models. It is important to note that direct cross-study comparisons should be made with caution due to variations in experimental models and protocols.
Table 1: Preclinical Efficacy in Rodent Models of Neuropathic and Inflammatory Pain
| Compound | Animal Model | Pain Type | Endpoint | Effective Dose (ED50) / Effective Dose | Route of Administration |
| This compound | Mouse | Neuropathic (Partial Sciatic Nerve Ligation) | Antinociception | Data not publicly available | - |
| Mouse | Inflammatory (Capsaicin-induced) | Antinociception | Data not publicly available | - | |
| Gabapentin | Rat | Inflammatory (Carrageenan-induced) | Thermal Hyperalgesia | 19.2 mg/kg | Oral |
| Mouse | Neuropathic (Spinal Nerve Ligation) | Mechanical Allodynia | 100 mg/kg | Intraperitoneal | |
| Pregabalin | Rat | Inflammatory (Carrageenan-induced) | Thermal Hyperalgesia | 6 mg/kg | Oral |
| Rat | Neuropathic (Spinal Nerve Ligation) | Tactile & Cold Allodynia | ED50 shifted in SMP vs SIP model | Intrathecal | |
| Mouse | Post-operative | Mechanical Allodynia | 30 mg/kg | Intraperitoneal | |
| Duloxetine | Mouse | Neuropathic (Oxaliplatin-induced) | Cold & Mechanical Allodynia | 30 mg/kg (optimal dose) | Intraperitoneal |
| Rat | Neuropathic (Spinal Nerve Ligation) | Allodynia | 10 mg/kg & 30 mg/kg | Intraperitoneal |
Table 2: Preclinical Acute Toxicity in Mice
| Compound | LD50 (Median Lethal Dose) | Route of Administration |
| This compound | Data not publicly available | - |
| Gabapentin | Data not publicly available | - |
| Pregabalin | ~5000 mg/kg[3] | Oral |
| Duloxetine | Data not publicly available | - |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are generalized protocols for key experiments cited in the assessment of neuropathic pain and acute toxicity.
Neuropathic Pain Model: Partial Sciatic Nerve Ligation (PSNL) in Mice
This model is used to induce neuropathic pain that mimics symptoms of sciatica in humans.
-
Animal Preparation: Adult male C57BL/6 mice are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Surgical Procedure:
-
Mice are anesthetized with an appropriate anesthetic agent (e.g., isoflurane).
-
The common sciatic nerve in one hind limb is exposed through a small incision.
-
A partial ligation of the sciatic nerve is performed by tying a suture tightly around approximately one-third to one-half of the dorsal portion of the nerve.
-
The muscle and skin are then closed in layers.
-
Sham-operated animals undergo the same surgical procedure without nerve ligation.
-
-
Behavioral Testing:
-
Mechanical allodynia is assessed using von Frey filaments of varying bending forces applied to the plantar surface of the hind paw. The paw withdrawal threshold is determined.
-
Thermal hyperalgesia can be measured using a plantar test apparatus that applies a radiant heat source to the paw. The latency to paw withdrawal is recorded.
-
Testing is typically performed before surgery (baseline) and at multiple time points post-surgery to evaluate the development and maintenance of neuropathic pain.
-
-
Drug Administration: Test compounds (e.g., this compound, gabapentin) or vehicle are administered via the appropriate route (e.g., oral gavage, intraperitoneal injection) at specified doses and time points relative to behavioral testing.
Acute Oral Toxicity Study (LD50 Determination)
This study is conducted to determine the median lethal dose of a substance. The protocol is based on the principles of the OECD 423 guidelines.
-
Animal Selection: Healthy, young adult nulliparous and non-pregnant female mice are used.
-
Housing and Fasting: Animals are housed in standard conditions. Prior to dosing, animals are fasted overnight with water available ad libitum.
-
Dose Administration:
-
The test substance is administered orally by gavage in a single dose.
-
A stepwise procedure is used, with a group of three animals per step.
-
Dosing starts with a dose expected to be toxic, based on preliminary data. The dose for the next group is adjusted up or down depending on the outcome of the previous group.
-
-
Observation:
-
Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, and behavior), and body weight changes.
-
Observation is conducted frequently on the day of dosing and at least once daily thereafter for 14 days.
-
-
Data Analysis: The LD50 is calculated based on the mortality observed at different dose levels using appropriate statistical methods.
Visualizations
Signaling Pathway of σ1 Receptor Antagonists
Caption: Signaling pathway of σ1 receptor antagonists like EST64454.
Experimental Workflow for Therapeutic Window Assessment
Caption: Experimental workflow for assessing the therapeutic window.
Logical Relationship: EST64454 vs. Alternatives
Caption: Logical comparison of EST64454 and its alternatives.
References
Scrutinizing the Efficacy of σ1 Receptor Antagonism in Neuropathic Pain: A Comparative Analysis of E-52862 Hydrochloride versus Placebo
For Immediate Release
A comprehensive analysis of clinical trial data for the selective sigma-1 (σ1) receptor antagonist, E-52862 hydrochloride (also known as S1RA or MR309), reveals its potential as a novel therapeutic agent for the management of neuropathic pain. In double-blind, placebo-controlled studies, E-52862 demonstrated a statistically significant reduction in pain intensity in specific neuropathic pain conditions, offering a promising alternative for patients with unmet medical needs. This guide provides a detailed comparison of E-52862 against placebo, presenting key experimental data, methodologies, and the underlying signaling pathways.
Performance in Clinical Trials: A Quantitative Comparison
The efficacy and safety of E-52862 have been evaluated in several randomized, double-blind, placebo-controlled Phase II clinical trials. Below is a summary of the key findings from studies in patients with chronic postsurgical pain (CPSP), painful diabetic neuropathy (PDN), and oxaliplatin-induced peripheral neuropathy (OIPN).
Table 1: Efficacy of E-52862 in Chronic Postsurgical Pain (CPSP)[1][2]
| Outcome Measure | E-52862 (n=55) | Placebo (n=61) | p-value |
| Mean Change from Baseline in Average Pain Score (Week 4) | -1.6 | -0.9 | 0.029 |
| Least Squares Mean Difference | -0.9 |
Table 2: Efficacy of E-52862 in Painful Diabetic Neuropathy (PDN)[1][2]
| Outcome Measure | E-52862 (n=85) | Placebo (n=78) | p-value |
| Mean Change from Baseline in Average Pain Score (Week 4) | -2.2 | -2.1 | 0.766 |
| Least Squares Mean Difference | -0.1 |
Note: In the PDN study, high placebo response rates may have prevented a clear differentiation between treatments.
Table 3: Efficacy of E-52862 (MR309) in Oxaliplatin-Induced Peripheral Neuropathy (OIPN)[3]
| Outcome Measure | E-52862 (MR309) | Placebo | p-value |
| Mean Difference in Cold Pain Threshold Temperature (°C) | 5.29 (SE 1.60) | 0.001 | |
| Mean Difference in Suprathreshold Cold Stimulus-Evoked Pain Intensity | 1.24 (SE 0.57) points | 0.032 | |
| Proportion of Patients with Severe Chronic Neuropathy (NCI-CTCAE ≥ 3) | 3.0% | 18.2% | 0.046 |
| Total Amount of Oxaliplatin Delivered (mg) | 1618.9 | 1453.8 | 0.049 |
Unveiling the Mechanism: The σ1 Receptor Signaling Pathway
The sigma-1 (σ1) receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[1][2] It plays a crucial role in modulating various cellular functions, including ion channel activity, neurotransmitter release, and neuronal survival. In the context of neuropathic pain, the σ1 receptor is believed to contribute to the sensitization of pain pathways. E-52862, as a selective antagonist, binds to the σ1 receptor and inhibits its activity, thereby dampening the hyperexcitability of neurons involved in pain transmission.
Caption: Proposed mechanism of E-52862 in modulating neuropathic pain.
Rigorous Evaluation: Experimental Protocols
The clinical trials of E-52862 were conducted following stringent, double-blind, placebo-controlled methodologies to ensure the objectivity and reliability of the results.
Study Design and Patient Population
-
Design: The studies were randomized, double-blind, placebo-controlled, parallel-group trials.[3][4][5]
-
Participants: Adult patients with a confirmed diagnosis of moderate to severe neuropathic pain (CPSP, PDN, or OIPN) were enrolled.[3][4][5]
-
Randomization: Patients were randomly assigned to receive either E-52862 or a matching placebo.[3][4][5]
Treatment and Dosage
-
Administration: E-52862 and placebo were administered orally, typically once daily.[3]
-
Dosage: In the OIPN study, a discontinuous regimen of 400 mg/day for 5 days per cycle was tested.[5]
Outcome Measures
-
Primary Endpoint: The primary efficacy endpoint was the change from baseline in the weekly mean of the daily average pain intensity score, measured on an 11-point Numerical Rating Scale (NRS).[3][4]
-
Secondary Endpoints: These included assessments of neuropathy scores, quality of life, and safety and tolerability.[5]
Statistical Analysis
-
The primary efficacy analysis was performed on the full analysis set, which included all randomized patients who received at least one dose of the study medication and had at least one post-baseline efficacy assessment.[3][4]
Caption: Workflow of the double-blind, placebo-controlled clinical trials.
Conclusion
The available clinical trial data for the selective σ1 receptor antagonist E-52862 hydrochloride demonstrate a favorable efficacy and safety profile in the treatment of certain neuropathic pain conditions, particularly chronic postsurgical pain and oxaliplatin-induced neuropathy, when compared to placebo. The antagonist's novel mechanism of action, targeting the σ1 receptor to modulate central sensitization, represents a significant advancement in pain management research. Further investigation and larger-scale Phase III trials are warranted to fully elucidate the therapeutic potential of this class of compounds for a broader range of neuropathic pain patients.
References
- 1. tandfonline.com [tandfonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. E-52862-A selective sigma-1 receptor antagonist, in peripheral neuropathic pain: Two randomized, double-blind, phase 2 studies in patients with chronic postsurgical pain and painful diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Comparative Efficacy Analysis of EST64454 Hydrochloride for Pain Management
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of EST64454 hydrochloride, a selective sigma-1 (σ1) receptor antagonist, for the treatment of pain. Due to the limited availability of public quantitative efficacy data for this compound, this document focuses on providing a framework for comparison by detailing relevant experimental models, outlining the compound's mechanism of action, and comparing it with established alternative therapies for which data is accessible.
Overview of this compound
This compound is a clinical-stage σ1 receptor antagonist under investigation for its analgesic properties. Preclinical studies have demonstrated its potential in animal models of inflammatory and neuropathic pain, specifically in the capsaicin-induced pain model and the partial sciatic nerve ligation (pSNL) model in mice.[1] The σ1 receptor is a unique ligand-regulated molecular chaperone implicated in the modulation of various signaling pathways related to pain and neuronal excitability.[2][3]
Comparative Efficacy Data
While specific quantitative efficacy data for this compound is not publicly available, this section presents a template for how such data would be presented and provides comparative data for alternative treatments in relevant preclinical models.
Table 1: Comparison of Anti-Allodynic and Anti-Hyperalgesic Effects in a Neuropathic Pain Model (e.g., Partial Sciatic Nerve Ligation)
| Compound | Dose (mg/kg) | Administration Route | Paw Withdrawal Threshold (g) | Paw Withdrawal Latency (s) | Source |
| This compound | Data not available | Data not available | Data not available | Data not available | |
| Gabapentin (Positive Control) | 100 | i.p. | Significantly increased vs. vehicle | Significantly increased vs. vehicle | [4] |
| PW507 (S1R Antagonist) | 20 | i.p. | Comparable to Gabapentin (chronic dosing) | Comparable to Gabapentin (chronic dosing) | [4] |
| Duloxetine (SNRI) | Data varies | Oral | Superior to placebo in 4/5 studies | Not applicable | [4] |
Note: The data for Gabapentin, PW507, and Duloxetine are derived from studies on similar neuropathic pain models and are presented here for illustrative comparison. The efficacy of this compound would be evaluated against a vehicle control and a positive control like Gabapentin.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and comparison of efficacy data. The following are generalized protocols for the key experiments mentioned in the context of this compound.
Partial Sciatic Nerve Ligation (pSNL) Model
This model is a widely used preclinical tool to induce chronic neuropathic pain that mimics symptoms observed in humans.[5][6][7]
-
Animal Subjects: Male mice or rats are typically used.
-
Anesthesia: Animals are anesthetized using an appropriate anesthetic agent (e.g., isoflurane).
-
Surgical Procedure: The sciatic nerve on one side is exposed at the level of the thigh. A suture is passed through the dorsal one-third to one-half of the nerve, and a tight ligation is made.[7] The muscle and skin are then closed in layers.
-
Behavioral Testing: Mechanical allodynia (response to a non-painful stimulus) is assessed using von Frey filaments, and thermal hyperalgesia (increased sensitivity to heat) is measured using a radiant heat source.[5][6][8] Testing is performed at baseline before surgery and at multiple time points after surgery and drug administration.
-
Drug Administration: this compound or comparator drugs would be administered at various doses and routes (e.g., intraperitoneally, orally) to assess their ability to reverse the established mechanical allodynia and thermal hyperalgesia.
Capsaicin-Induced Pain Model
This model is used to study acute nociceptive pain and the mechanisms of peripheral sensitization.[9][10]
-
Animal Subjects: Mice or rats are used.
-
Capsaicin Administration: A solution of capsaicin is injected into the plantar surface of one hind paw.[11][12]
-
Behavioral Observation: Immediately after injection, the time the animal spends licking or flinching the injected paw is recorded for a set period (e.g., 5-15 minutes). This behavior is indicative of pain.[10]
-
Drug Administration: Test compounds like this compound are administered prior to the capsaicin injection to evaluate their ability to reduce the pain-related behaviors.
Signaling Pathways and Mechanism of Action
This compound exerts its analgesic effects by antagonizing the σ1 receptor. The σ1 receptor, located at the endoplasmic reticulum-mitochondrion interface, modulates intracellular calcium signaling and interacts with various ion channels and receptors involved in pain transmission.[4][13]
Caption: Sigma-1 Receptor Signaling in Pain and Inhibition by EST64454.
Experimental Workflow
The preclinical evaluation of a novel analgesic like this compound typically follows a structured workflow.
Caption: Preclinical to Clinical Workflow for Analgesic Drug Development.
Alternatives to this compound
The treatment landscape for neuropathic pain is diverse and includes several classes of drugs.
-
Gabapentinoids (Gabapentin, Pregabalin): These are first-line treatments for neuropathic pain and are thought to work by binding to the α2δ subunit of voltage-gated calcium channels.[2]
-
Tricyclic Antidepressants (TCAs) (e.g., Amitriptyline) and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) (e.g., Duloxetine): These medications are also considered first-line treatments and are believed to exert their analgesic effects by modulating descending inhibitory pain pathways.[4]
-
Other Sigma-1 Receptor Antagonists: Several other σ1 receptor antagonists are in various stages of development, such as E-52862 and PW507, offering a similar mechanistic approach to EST64454.[4][13]
-
Opioids: While effective for some types of pain, their use is limited by significant side effects and the risk of tolerance and addiction.[14]
Conclusion
This compound, as a selective σ1 receptor antagonist, represents a promising therapeutic approach for the management of pain, particularly neuropathic pain. Its mechanism of action, distinct from that of opioids and other common analgesics, suggests it may offer a favorable side effect profile and could be effective in patient populations where other treatments have failed. However, a definitive comparison of its efficacy requires the public availability of quantitative data from its preclinical and clinical studies. The experimental models and comparators outlined in this guide provide a robust framework for the future evaluation and positioning of this compound within the therapeutic landscape for pain.
References
- 1. EST64454: a Highly Soluble σ1 Receptor Antagonist Clinical Candidate for Pain Management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Partial Sciatic Nerve Ligation: A Mouse Model of Chronic Neuropathic Pain to Study the Antinociceptive Effect of Novel Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. experts.arizona.edu [experts.arizona.edu]
- 7. PSL Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 8. mdpi.com [mdpi.com]
- 9. moss.uomosul.edu.iq [moss.uomosul.edu.iq]
- 10. Pain behaviors produced by capsaicin: influence of inflammatory mediators and nerve injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The analgesic effect induced by capsaicin is enhanced in inflammatory states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Capsaicin: Current Understanding of Its Mechanisms and Therapy of Pain and Other Pre-Clinical and Clinical Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sigma-1 Receptor and Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. neoplasiaresearch.com [neoplasiaresearch.com]
Safety Operating Guide
Prudent Disposal of EST64454 Hydrochloride: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. While the Safety Data Sheet (SDS) for EST64454 hydrochloride states that it is not classified as a hazardous substance or mixture, it is imperative to follow best practices for chemical waste disposal to ensure a safe laboratory environment.[1][2] This guide provides a procedural, step-by-step approach for the proper disposal of this compound, treating it with the caution appropriate for a research chemical.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, safety goggles, gloves, and a lab coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Procedure
-
Waste Collection:
-
Collect all waste materials containing this compound, including unused product, contaminated consumables (e.g., pipette tips, vials), and cleaning materials, in a designated and clearly labeled waste container.
-
The container should be made of a material compatible with the chemical and should have a secure, tight-fitting lid to prevent leaks or spills.
-
-
Waste Segregation:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's waste management guidelines. Proper segregation is key to safe and compliant disposal.
-
-
Labeling:
-
Clearly label the waste container with the full chemical name: "this compound waste." Include the approximate quantity and date of accumulation.
-
-
Storage:
-
Store the sealed waste container in a designated, secure area away from incompatible materials. This area should be well-ventilated and have secondary containment to manage any potential leaks.
-
-
Disposal:
-
Dispose of the this compound waste through your institution's approved chemical waste management program. Do not dispose of this chemical down the drain or in regular trash.
-
Follow all federal, state, and local regulations for chemical waste disposal.
-
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate: Evacuate the immediate area and ensure it is well-ventilated.
-
Containment: For liquid spills, use an inert absorbent material to contain the spill. For solid spills, carefully sweep or vacuum the material, avoiding dust generation.
-
Cleanup: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
-
Waste Disposal: Collect all cleanup materials in a labeled container and dispose of them as chemical waste.
Quantitative Data Summary
| Chemical Information | Value |
| CAS Number | 1950569-11-5[1] |
| Molecular Formula | C18H23ClF2N4O2[1] |
| Molecular Weight | 400.85 g/mol [1] |
Experimental Workflow for Disposal
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling EST64454 hydrochloride
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling EST64454 hydrochloride, a selective and orally active sigma-1 receptor antagonist. Adherence to these protocols is critical for maintaining a safe laboratory environment and ensuring the integrity of your research.
Personal Protective Equipment (PPE)
While the Safety Data Sheet (SDS) for this compound indicates it is not classified as a hazardous substance or mixture, it is prudent to follow standard laboratory safety protocols and utilize personal protective equipment when handling this and any research chemical. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specification/Standard | Purpose |
| Hand Protection | Disposable Gloves | Nitrile or latex, powder-free | To prevent skin contact with the compound. |
| Eye Protection | Safety Glasses | ANSI Z87.1 certified, with side shields | To protect eyes from splashes or airborne particles of the compound. |
| Body Protection | Laboratory Coat | Standard, long-sleeved | To protect skin and clothing from accidental spills. |
| Respiratory | Fume Hood | In a well-ventilated area | Recommended when handling the powder form to avoid inhalation of dust particles. |
| Emergency | Eye-wash Station | Accessible within the immediate work area | For immediate flushing of eyes in case of accidental contact. |
| Emergency | Safety Shower | Accessible within the immediate work area | For immediate drenching of the body in case of significant skin contact. |
Experimental Protocols: Safe Handling and Disposal
Handling Procedures:
-
Preparation: Before handling this compound, ensure the work area, typically a chemical fume hood, is clean and uncluttered. Assemble all necessary equipment and reagents.
-
Donning PPE: Put on a laboratory coat, followed by safety glasses. Finally, wear disposable gloves, ensuring they are inspected for any tears or defects.
-
Weighing and Aliquoting: When weighing the solid form of this compound, perform this task within a chemical fume hood to minimize the risk of inhaling any airborne powder. Use appropriate tools such as a spatula and weighing paper.
-
Solution Preparation: When preparing solutions, add the solvent to the weighed compound slowly to avoid splashing.
-
Post-Handling: After handling is complete, wipe down the work surface with an appropriate cleaning agent.
-
Doffing PPE: Remove gloves first, turning them inside out as you remove them to contain any potential contamination. Next, remove your laboratory coat, followed by your safety glasses.
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan:
-
Chemical Waste: Dispose of unused this compound and any solutions containing the compound in a designated and clearly labeled hazardous waste container. Follow all local, state, and federal regulations for chemical waste disposal.
-
Contaminated Materials: Dispose of all contaminated materials, including used gloves, weighing paper, and pipette tips, in the designated solid hazardous waste container.
Logical Workflow for Handling this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
